molecular formula C8H6F3NO2 B030802 4-Amino-3-(trifluoromethyl)benzoic acid CAS No. 400-76-0

4-Amino-3-(trifluoromethyl)benzoic acid

Cat. No.: B030802
CAS No.: 400-76-0
M. Wt: 205.13 g/mol
InChI Key: NPPPORJZPNJXNQ-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPPORJZPNJXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390689
Record name 4-amino-3-(trifluoromethyl)benzoic acid
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Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-76-0
Record name 4-Amino-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-3-(trifluoromethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-(trifluoromethyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-(trifluoromethyl)benzoic acid: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and materials science. The presence of both an amino group and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and lipophilic properties, making it a valuable synthon for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference
Molecular Formula C₈H₆F₃NO₂--INVALID-LINK--
Molecular Weight 205.13 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder
Melting Point 211-214 °C
Boiling Point 319.1 °C (predicted)
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.
pKa ~3.5-4.5 (estimated)
CAS Number 400-76-0--INVALID-LINK--

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 4-nitro-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Reduction of 4-nitro-3-(trifluoromethyl)benzoic acid

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 4-nitro-3-(trifluoromethyl)benzoic acid

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: In a suitable reaction flask, dissolve 4-nitro-3-(trifluoromethyl)benzoic acid in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales.

  • Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

  • Filtration: Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The filter cake is washed with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

SynthesisWorkflow Start 4-nitro-3-(trifluoromethyl)benzoic acid Step1 Dissolve in Methanol Start->Step1 Step2 Add 10% Pd/C catalyst Step1->Step2 Step3 Hydrogenation (H2 balloon or Parr apparatus) Step2->Step3 Step4 Reaction Monitoring (TLC or LC-MS) Step3->Step4 Step5 Filter through Celite® Step4->Step5 Reaction Complete Step6 Remove solvent (Rotary Evaporator) Step5->Step6 Step7 Recrystallization (Ethanol/Water) Step6->Step7 End This compound Step7->End

Synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Expected Chemical Shifts (δ):

    • A broad singlet corresponding to the carboxylic acid proton (-COOH).

    • A singlet corresponding to the amino protons (-NH₂).

    • Aromatic protons will appear as a multiplet or distinct doublets and doublet of doublets in the aromatic region of the spectrum. The exact chemical shifts and coupling constants are dependent on the substitution pattern.

Infrared (IR) Spectroscopy

FT-IR (KBr Pellet):

  • Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Expected Absorption Bands (cm⁻¹):

    • ~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.

    • ~3300-2500 cm⁻¹: O-H stretching of the carboxylic acid, often appearing as a broad band.

    • ~1700-1680 cm⁻¹: C=O stretching of the carboxylic acid.

    • ~1620-1580 cm⁻¹: N-H bending and C=C aromatic ring stretching.

    • ~1300-1100 cm⁻¹: C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Expected m/z:

    • Positive Ion Mode: [M+H]⁺ at m/z 206.04.

    • Negative Ion Mode: [M-H]⁻ at m/z 204.03.

Application in Drug Discovery: A Potential Scaffold for IRAK4 Inhibitors

The 4-aminobenzoic acid scaffold is a privileged structure in medicinal chemistry. The unique properties imparted by the trifluoromethyl group make this compound an attractive starting point for the synthesis of novel drug candidates. One area of significant interest is the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

IRAK4 is a key serine/threonine kinase that plays a crucial role in the innate immune response. It is a central component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.

Below is a generalized diagram of the IRAK4 signaling pathway, illustrating the potential point of inhibition by a small molecule inhibitor derived from a scaffold such as this compound.

IRAK4_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex MAPK MAPKs TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Activation Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Translocation MAPK->Inflammatory_Genes Activation of other TFs Inhibitor Small Molecule Inhibitor Inhibitor->IRAK4

Generalized IRAK4 Signaling Pathway and Point of Inhibition.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is straightforward, and its chemical properties are well-defined. The presence of the trifluoromethyl group offers advantages in modulating the biological activity and physicochemical properties of derivative compounds. Further exploration of this scaffold in the context of IRAK4 inhibition and other therapeutic targets is a promising avenue for future research and development. This guide provides a solid foundation of technical information for scientists and researchers working with this important compound.

An In-Depth Technical Guide to 4-Amino-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-(trifluoromethyl)benzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical identity, properties, synthesis, and, most notably, its application as a crucial building block in the development of targeted therapies. The guide will delve into the mechanism of action of a prominent drug synthesized from this compound, illustrating the signaling pathways involved.

Chemical Identity and Properties

This compound is an aromatic organic compound valued for the unique properties conferred by its trifluoromethyl and amino functional groups.[1] These groups enhance the lipophilicity, metabolic stability, and biological activity of molecules into which they are incorporated.[1]

IUPAC Name: this compound[2]

CAS Number: 400-76-0[2]

Below is a summary of its key physical and chemical properties:

PropertyValueSource
Molecular Formula C₈H₆F₃NO₂[2]
Molecular Weight 205.13 g/mol [2]
Appearance White to pale yellow crystalline powder[1]
Melting Point 204-206 °CChemicalBook
Boiling Point 319.1±42.0 °C (Predicted)ChemicalBook
Density 1.489 g/cm³ChemicalBook
Solubility Soluble in DMSO and Methanol.ChemicalBook
pKa 4.43±0.10 (Predicted)ChemicalBook

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of its nitro precursor, 4-nitro-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Catalytic Hydrogenation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 4-nitro-3-(trifluoromethyl)benzoic acid

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-nitro-3-(trifluoromethyl)benzoic acid (e.g., 1 g, 4.25 mmol) in methanol at room temperature in a suitable reaction flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously overnight at room temperature.

  • Upon completion of the reaction (which can be monitored by techniques such as TLC), carefully filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the solid product, this compound.

This procedure typically results in a quantitative yield of the desired product as a colorless solid.

Synthesis Workflow Diagram

G start Start dissolve Dissolve 4-nitro-3-(trifluoromethyl)benzoic acid in Methanol start->dissolve add_catalyst Add 10% Pd/C catalyst dissolve->add_catalyst hydrogenation Hydrogenation under H₂ atmosphere (overnight) add_catalyst->hydrogenation filtration Filter to remove Pd/C catalyst hydrogenation->filtration evaporation Evaporate solvent filtration->evaporation product This compound evaporation->product

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound serves as a vital intermediate in the synthesis of a variety of bioactive molecules.

  • Pharmaceuticals: It is a key building block in the development of drugs targeting a range of conditions, including viral infections and inflammation.[1] The trifluoromethyl group is particularly important in modern drug design as it can enhance a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

  • Agrochemicals: This compound is also utilized in the synthesis of advanced pesticides and herbicides.[1]

Case Study: Synthesis of Regorafenib

A prominent application of this compound is in the synthesis of Regorafenib , an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[3] While this compound is not a direct precursor in the most common synthetic routes to Regorafenib, a closely related intermediate, 4-chloro-3-(trifluoromethyl)aniline, is. The synthesis of this aniline often starts from precursors that are structurally similar to this compound. The core structure of this compound is integral to the final structure and activity of Regorafenib.

Signaling Pathways Targeted by a Derived Drug: Regorafenib

While this compound is a synthetic intermediate, the drugs derived from it, such as Regorafenib, have profound effects on cellular signaling pathways. Regorafenib functions by inhibiting multiple protein kinases that are crucial for tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment.[4][5]

The primary signaling pathways inhibited by Regorafenib include:

  • Angiogenesis Pathways: Regorafenib inhibits Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2).[5][6] This disrupts the formation of new blood vessels, thereby limiting the tumor's access to nutrients and oxygen.[4]

  • Oncogenesis Pathways: It targets key oncogenic kinases such as KIT, RET, and BRAF.[5] Inhibition of these kinases interferes with cancer cell proliferation and survival.[4]

  • Tumor Microenvironment Pathways: Regorafenib also inhibits Platelet-Derived Growth Factor Receptors (PDGFR) and Fibroblast Growth Factor Receptors (FGFR), which are involved in the formation of the tumor stroma that supports tumor growth.[6]

  • Intracellular Signaling: The drug also impacts the RAF-MEK-ERK signaling cascade, a critical pathway in cell division and differentiation.[6]

Regorafenib's Mechanism of Action Diagram

G cluster_regorafenib Regorafenib cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_microenvironment Tumor Microenvironment cluster_outcomes Cellular Outcomes regorafenib Regorafenib VEGFR VEGFR 1-3 regorafenib->VEGFR TIE2 TIE2 regorafenib->TIE2 KIT KIT regorafenib->KIT RET RET regorafenib->RET RAF_MEK_ERK RAF-MEK-ERK Pathway regorafenib->RAF_MEK_ERK PDGFR PDGFR regorafenib->PDGFR FGFR FGFR regorafenib->FGFR inhibit_angiogenesis Inhibition of Angiogenesis VEGFR->inhibit_angiogenesis TIE2->inhibit_angiogenesis inhibit_proliferation Inhibition of Tumor Cell Proliferation KIT->inhibit_proliferation RET->inhibit_proliferation RAF_MEK_ERK->inhibit_proliferation inhibit_stroma Inhibition of Tumor Stroma PDGFR->inhibit_stroma FGFR->inhibit_stroma

Caption: Signaling pathways inhibited by Regorafenib.

Conclusion

This compound is a chemical intermediate of significant value in the fields of medicinal chemistry and agrochemical development. Its unique structural features, particularly the trifluoromethyl group, make it a desirable building block for creating complex molecules with enhanced biological activity and metabolic stability. The successful development of drugs like Regorafenib underscores the importance of such intermediates in the discovery of novel therapeutics that target critical signaling pathways in diseases such as cancer. This guide provides a foundational understanding of this compound for researchers and professionals dedicated to advancing chemical synthesis and drug discovery.

References

Physical and chemical properties of 4-Amino-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative. Its structural features, including an amino group, a carboxylic acid group, and an electron-withdrawing trifluoromethyl group, make it a valuable building block and intermediate in organic synthesis. This is particularly true in the field of medicinal chemistry, where it is used in the synthesis of various pharmaceutical compounds, including those targeting inflammation and cancer.[1] The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for developing effective drug candidates. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its handling and reactivity.

General Information and Identifiers

Correctly identifying a chemical compound is the first step in any research or development endeavor. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
CAS Number 400-76-0[2][3][4]
IUPAC Name This compound[3][4][5]
Molecular Formula C₈H₆F₃NO₂[2][3][5]
Molecular Weight 205.13 g/mol [2][5]
InChI Key NPPPORJZPNJXNQ-UHFFFAOYSA-N[3][4][5]
Canonical SMILES C1=CC(=C(C=C1C(=O)O)C(F)(F)F)N[5]
EC Number 630-042-0[2][5]

Physical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental procedures, formulations, and synthesis routes.

PropertyValueSource(s)
Appearance White to pale yellow crystalline powder/solid[4][6]
Melting Point 204-206 °C, 210-216 °C, 212-215 °C[2][4][7]
Boiling Point (Predicted) 319.1 ± 42.0 °C[2]
Density (Predicted) 1.489 g/cm³[2]
Solubility Soluble in DMSO and Methanol. Slightly soluble in water.[2][6]

Chemical Properties and Safety

Understanding the chemical characteristics and associated hazards is fundamental for safe handling and application.

PropertyValueSource(s)
pKa (Predicted) Data not explicitly found in searches, but the molecule possesses both an acidic carboxylic acid group and a basic amino group.
Stability Stable under normal handling and storage conditions.[8]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage at room temperature.[2][6][9]
Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. This section details standardized methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, while impurities tend to depress and broaden this range.[10]

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11] Load a small amount (2-3 mm height) into a capillary tube sealed at one end by tapping the open end into the powder and then tapping the sealed end on a hard surface to pack the sample.[10][12]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp).[10]

  • Initial Determination: Heat the sample rapidly to get an approximate melting temperature.

  • Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but slow the heating rate to 1-2°C per minute once the temperature is about 15°C below the approximate melting point.[12]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁-T₂.

Melting_Point_Workflow A Start: Dry, Powdered Sample B Load Capillary Tube (2-3 mm height) A->B C Insert into Apparatus B->C D Rapid Heating: Find Approx. MP C->D F Slow Heating (1-2°C/min) near MP C->F Heat E Cool & Prepare New Sample D->E E->C G Record T1: First Liquid F->G H Record T2: All Liquid G->H I End: Report Melting Range (T1-T2) H->I

Workflow for Melting Point Determination
Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[13]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent to be tested (e.g., water, DMSO, methanol). The solute and solvent must be pure.[13]

  • Equilibration: Seal the vial and place it in an overhead shaker or agitator. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After agitation, allow the suspension to settle. Separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtering the solution through a syringe filter (e.g., 0.22 or 0.45 µm pore size) to remove any undissolved particles.[14][15]

  • Analysis: Accurately dilute a known volume of the clear, saturated solution. Analyze the concentration of the solute using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant(s) (pKa) of a substance.[16] It involves monitoring pH changes in a solution as a titrant of known concentration is added.[17][18]

Methodology:

  • Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[17]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[16][17] Purge the solution with nitrogen to remove dissolved CO₂.[17]

  • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titrating the Carboxylic Acid: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant. Record the pH after each addition, ensuring the reading is stable.[17]

  • Titrating the Amino Group: Separately, or in a subsequent experiment, titrate a fresh solution of the sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the amino group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often identified using the first or second derivative of the plot (ΔpH/ΔV or Δ²pH/ΔV²).[19]

Logical_Relationship cluster_molecule This compound cluster_properties Resulting Properties mol Core Structure fg1 Carboxylic Acid (-COOH) mol->fg1 fg2 Amino Group (-NH2) mol->fg2 fg3 Trifluoromethyl (-CF3) mol->fg3 prop1 Acidity (pKa) Donates H+ fg1->prop1 prop2 Basicity (pKb) Accepts H+ fg2->prop2 prop3 Increased Lipophilicity Metabolic Stability fg3->prop3

Functional Groups and Their Properties

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it a versatile intermediate in pharmaceutical and chemical research. Its characterization, from melting point and solubility to its acidic and basic nature, is essential for its effective application. The standardized protocols provided in this guide offer a framework for researchers to obtain reliable and consistent data, facilitating further discovery and development. Proper adherence to safety and handling procedures is paramount when working with this and any chemical substance.

References

4-Amino-3-(trifluoromethyl)benzoic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and key chemical properties of 4-Amino-3-(trifluoromethyl)benzoic acid. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on its synthesis and physicochemical characteristics. The strategic incorporation of the trifluoromethyl group into molecular scaffolds is a pivotal strategy in modern medicinal chemistry to enhance the biological and physicochemical properties of potential drug candidates.[1][2]

Molecular Structure and Formula

This compound is an organic compound with the molecular formula C₈H₆F₃NO₂.[3][4][5] Its structure consists of a benzoic acid core substituted with an amino group at the 4-position and a trifluoromethyl group at the 3-position.

Molecular Identifiers:

  • IUPAC Name: this compound[3][4]

  • CAS Number: 400-76-0[3][4][5]

  • SMILES: C1=CC(=C(C=C1C(=O)O)C(F)(F)F)N[3]

  • InChI Key: NPPPORJZPNJXNQ-UHFFFAOYSA-N[3][4]

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, making it a valuable building block in the synthesis of pharmaceutical compounds.[6] This strategic functional group can enhance metabolic stability and binding affinity of drug candidates.[6]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 205.13 g/mol [3][5]
Melting Point 204-206 °C[7]
210.0-216.0 °C[8]
Boiling Point (Predicted) 319.1±42.0 °C[7]
Topological Polar Surface Area 63.3 Ų[3]
Assay (Aqueous acid-base Titration) ≥97.5 to ≤102.5%[8]
Assay (Silylated GC) ≥97.5%[8]

Experimental Protocols

Synthesis of this compound from 4-nitro-3-(trifluoromethyl)benzoic acid

A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound.

General Procedure:

  • Dissolution: Dissolve 4-nitro-3-(trifluoromethyl)benzoic acid (1 g, 4.25 mmol) in methanol at room temperature.[7]

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.[7]

  • Hydrogenation: Carry out the hydrogenation reaction under a hydrogen atmosphere (balloon pressure) overnight.[7]

  • Work-up: Upon completion of the reaction, remove the catalyst by filtration.[7]

  • Isolation: Evaporate the solvent to yield the colorless solid product, this compound.[7] This procedure typically results in a quantitative yield.[7]

Visualizations

The following diagrams illustrate the molecular structure and a typical synthesis workflow for this compound.

Caption: Molecular structure of this compound.

synthesis_workflow start Start: 4-nitro-3-(trifluoromethyl)benzoic acid dissolve Dissolve in Methanol start->dissolve add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Hydrogenation (H₂ balloon) Overnight add_catalyst->hydrogenate filter Filter to remove Catalyst hydrogenate->filter evaporate Evaporate Solvent filter->evaporate end End Product: This compound evaporate->end

Caption: Synthesis workflow for this compound.

References

Spectroscopic Analysis of 4-Amino-3-(trifluoromethyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Amino-3-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and chemical research. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols required to obtain these spectra. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound. Please note that while IR and Mass Spectrometry data are based on established values, the NMR data are predicted based on analyses of structurally similar compounds, as direct experimental spectra for this specific molecule are not widely published.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1d1HH-2
~7.9dd1HH-6
~6.8d1HH-5
~4.5 (broad)s2H-NH₂
~12.5 (broad)s1H-COOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~167C=O
~150C-4
~135C-6
~132C-2
~123 (q)-CF₃
~118C-5
~115 (q)C-3
~113C-1

Solvent: DMSO-d₆

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~ -62s-CF₃

Reference: CFCl₃

Table 4: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3500-3300MediumN-H stretch (amine)
3300-2500BroadO-H stretch (carboxylic acid)
1710-1680StrongC=O stretch (carboxylic acid)
1620-1580MediumN-H bend (amine) / C=C stretch (aromatic)
1350-1150StrongC-F stretch (trifluoromethyl)

Table 5: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₆F₃NO₂
Molecular Weight205.13 g/mol [1]
Exact Mass205.0351 Da[1]
Major Fragments (Predicted)m/z 188, 160, 140

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic acid sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Ensure complete dissolution, using gentle vortexing if necessary.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

  • Data Acquisition:

    • Acquire the ¹H spectrum, followed by the ¹³C and ¹⁹F spectra.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • The mass spectrometer should be equipped with an ESI source.

    • Calibrate the instrument using a standard calibrant solution.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

    • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Solid Sample: This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution IR FT-IR Spectrometer (ATR) Sample->IR Solid for ATR Filtration Filtration Dissolution->Filtration MS Mass Spectrometer (ESI-MS/MS) Dissolution->MS MS Sample NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Filtration->NMR NMR Sample ProcessNMR Process NMR Data (FT, Phasing, Baseline) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpretation Structural Elucidation & Functional Group Analysis ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation Report Final Report Interpretation->Report

Caption: General workflow for spectroscopic analysis.

References

Solubility Profile of 4-Amino-3-(trifluoromethyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Amino-3-(trifluoromethyl)benzoic acid, a compound of interest in pharmaceutical and chemical research. Due to a lack of extensive publicly available quantitative data, this document focuses on reported qualitative solubility and outlines standardized experimental protocols for researchers to determine precise solubility parameters in their laboratories.

Overview of Solubility

Solubility is a critical physicochemical property that influences the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in various common laboratory solvents is essential for its handling, purification, and application in drug discovery and development processes.

Solubility Data

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified. Researchers should determine the quantitative solubility for their specific applications.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, this section details widely accepted experimental methodologies. These protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

General Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a compound such as this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Data A Obtain Pure Compound (this compound) B Select Common Lab Solvents (e.g., Water, Ethanol, Acetone) A->B C Add Excess Compound to a Known Volume of Solvent B->C D Equilibrate at Constant Temperature (e.g., 25°C, 37°C) with Agitation C->D E Separate Solid and Liquid Phases (Centrifugation/Filtration) D->E F Quantify Compound Concentration in the Supernatant (e.g., HPLC, UV-Vis) E->F G Calculate Solubility (e.g., mg/mL, mol/L) F->G H Tabulate and Report Data G->H

Caption: General workflow for experimental solubility determination.

OECD Guideline 105: Water Solubility

For determining solubility in aqueous media, the OECD Test Guideline 105 is the standard. It describes two primary methods: the Column Elution Method and the Flask Method.[1][2][3]

Flask Method (for solubilities > 10⁻² g/L):

  • Preparation: Add an excess amount of this compound to a known volume of water in a flask.

  • Equilibration: Stopper the flask and agitate it at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can establish this timeframe, often 24-48 hours).[1][2]

  • Phase Separation: Allow the mixture to stand to let the undissolved solid settle. If necessary, centrifuge or filter the solution to separate the saturated aqueous phase from the solid.

  • Analysis: Determine the concentration of the compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Express the solubility in units of mass per volume (e.g., g/L or mg/mL).

Solubility in Organic Solvents

A similar flask method can be employed to determine solubility in common organic solvents.

  • Preparation: In a series of vials, add a pre-weighed excess amount of this compound to a known volume of each selected organic solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature. Agitate until equilibrium is reached.

  • Phase Separation: Centrifuge the vials at the same temperature to pellet the undissolved solid.

  • Analysis: Carefully take an aliquot of the supernatant and dilute it with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: Calculate the solubility based on the concentration measured in the supernatant and the dilution factor.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

  • Temperature: Generally, solubility increases with temperature, although there are exceptions.

  • pH: As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to be highly pH-dependent. In alkaline solutions, it will deprotonate to form a more soluble carboxylate salt.

  • Solvent Polarity: The presence of both a polar carboxylic acid group and a non-polar trifluoromethyl group suggests that its solubility will vary significantly across solvents of different polarities.

Conclusion

While quantitative solubility data for this compound is sparse, its qualitative solubility in polar organic solvents like DMSO and methanol is noted. For drug development and research applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. Researchers are encouraged to perform these experiments under their specific laboratory conditions to obtain accurate and relevant data.

References

The Strategic Role of 4-Amino-3-(trifluoromethyl)benzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)benzoic acid is a versatile chemical building block that has garnered significant attention in medicinal chemistry. Its unique trifluoromethyl substitution on an aminobenzoic acid scaffold imparts desirable physicochemical properties to molecules, making it a valuable starting material for the synthesis of a new generation of therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability, improve target binding affinity, and modulate lipophilicity, all of which are critical parameters in drug design.[1] This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors for cancer therapy.

Core Applications in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that target specific kinases have emerged as a major class of targeted cancer therapeutics.

Case Study: Nilotinib - A Bcr-Abl Tyrosine Kinase Inhibitor

A prominent example of the successful application of a this compound derivative is in the synthesis of Nilotinib (Tasigna®), an FDA-approved second-generation tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML).[2][3] Nilotinib is a potent inhibitor of the Bcr-Abl kinase, the fusion protein that drives the proliferation of cancer cells in CML.[3]

The synthesis of Nilotinib involves the key intermediate 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline , which is prepared from a derivative of this compound. This intermediate is then coupled with another key fragment to yield the final drug molecule.[4][5] The trifluoromethyl group in Nilotinib plays a crucial role in its high binding affinity and selectivity for the Bcr-Abl kinase.[6]

Quantitative Data: Biological Activity of Derivatives

The following table summarizes the inhibitory activities of Nilotinib, a prominent drug synthesized using a derivative of this compound, against various kinases and cancer cell lines.

CompoundTarget Kinase/Cell LineIC50 / % InhibitionReference
NilotinibBcr-Abl Autophosphorylation20-42 nM[7]
NilotinibK562 cells (Imatinib-sensitive)Proliferation inhibition at 0-30 nM[3]
Nilotinib32D.p210 cells (Imatinib-sensitive)Proliferation inhibition at 0-30 nM[3]
NilotinibKU812 cells (Imatinib-sensitive)Proliferation inhibition at 0-30 nM[3]
NilotinibF317L-Ba/F3 cells (Imatinib-resistant)Effective proliferation inhibition[3]
NilotinibM351T-Ba/F3 cells (Imatinib-resistant)Effective proliferation inhibition[3]
NilotinibF486S-Ba/F3 cells (Imatinib-resistant)Effective proliferation inhibition[3]
Analogue 11EGFR91% inhibition at 10 nM[6]
Analogue 13EGFR92% inhibition at 10 nM[6]

Experimental Protocols

Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Key Nilotinib Intermediate)

This protocol describes a common synthetic route to the key aniline intermediate used in Nilotinib synthesis, starting from a related precursor.

Step 1: Reaction of 3-fluoro-5-(trifluoromethyl)benzonitrile with 4-methylimidazole [8]

  • To a reaction vessel, add 3-fluoro-5-(trifluoromethyl)benzonitrile (10 g).

  • Add 4-methylimidazole and a suitable base.

  • Heat the reaction mixture to 85-90 °C and stir for 2 hours.

  • After completion, cool the reaction to room temperature.

  • Acidify with aqueous hydrochloric acid and stir for 30 minutes.

  • Filter the solid, wash with water, and dry under vacuum to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzonitrile.

Step 2: Reduction of the nitrile to the aniline

  • The resulting benzonitrile from Step 1 can be reduced to the corresponding aniline using standard reduction methods, such as catalytic hydrogenation or metal hydride reduction, to yield 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.

General Protocol for Amide Bond Formation

This protocol outlines a general procedure for the coupling of this compound with an amine to form an amide bond, a common reaction in the synthesis of kinase inhibitors.[9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or DMF).[9]

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).[9]

  • Cool the reaction mixture to 0 °C using an ice bath.[9]

  • Slowly add EDC (1.2 eq) to the stirred solution.[9]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[9]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[9]

Kinase Inhibition Assay Protocol

This protocol provides a general workflow for assessing the inhibitory activity of synthesized compounds against a target kinase.[10][11][12]

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test inhibitor compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

Procedure:

  • Prepare serial dilutions of the test inhibitor compound.

  • In a microplate, add the kinase enzyme, the specific substrate, and the assay buffer.

  • Add the diluted test inhibitor or a control to the appropriate wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 45-60 minutes).[10]

  • Stop the reaction and detect the kinase activity using a suitable detection reagent and a plate reader.[10]

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Nilotinib A This compound Derivative B 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (Key Intermediate) A->B Multi-step synthesis D Nilotinib B->D Amide Coupling C 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid C->D

Caption: Synthetic workflow for the preparation of Nilotinib.

Signaling Pathways

G cluster_0 Bcr-Abl Signaling Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/SOS BcrAbl->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nilotinib Nilotinib Nilotinib->BcrAbl Inhibition

Caption: Bcr-Abl signaling pathway and inhibition by Nilotinib.

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Angiogenesis Angiogenesis Cell Proliferation Akt->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Trifluoromethyl-containing Kinase Inhibitor Inhibitor->VEGFR Inhibition

Caption: VEGFR signaling pathway and its inhibition.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of medicinal chemists. The strategic incorporation of the trifluoromethyl group provides a reliable means to enhance the pharmacological properties of drug candidates. The successful development of Nilotinib stands as a testament to the power of this building block in creating life-saving medicines. As the demand for novel and effective therapeutics continues to grow, the applications of this compound are poised to expand, paving the way for the discovery of new treatments for a wide range of diseases.

References

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design and Enhanced Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF3) group into drug candidates has become a paramount strategy in modern medicinal chemistry. This functional group exerts a profound influence on a molecule's physicochemical and pharmacological properties, most notably enhancing metabolic stability.[1] By replacing a metabolically labile methyl group or hydrogen atom, the CF3 group can block sites of oxidative metabolism, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][2] This guide provides a comprehensive overview of the role of the trifluoromethyl group in drug design, with a focus on its impact on metabolic stability. It includes detailed experimental protocols for assessing metabolic stability, quantitative data comparisons, and visualizations of relevant signaling pathways for prominent trifluoromethylated drugs.

Introduction: The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is a bioisostere of the methyl group, yet it possesses unique electronic and steric properties that dramatically alter a molecule's behavior. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence drug-target interactions.[3] Furthermore, the C-F bond is significantly stronger than the C-H bond, rendering the CF3 group highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily.[1][2] This inherent stability is the primary reason for the enhanced metabolic half-life of many trifluoromethylated drugs.[1]

Enhancing Metabolic Stability: A Quantitative Perspective

The introduction of a trifluoromethyl group at a known or suspected site of metabolism can effectively block this pathway, a strategy often referred to as "metabolic switching".[2] This can lead to a significant reduction in the number of metabolites and an increase in the in vitro half-life of the parent compound.[2]

While direct head-to-head comparative studies on the metabolic stability of trifluoromethylated drugs and their non-fluorinated analogs are not extensively available in the public domain, the following tables provide illustrative data based on established principles of drug metabolism. This data highlights the expected quantitative improvements in metabolic stability parameters upon trifluoromethylation.

Table 1: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes

Compound PairIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Celecoxib (with CF3) > 60< 10
SC-58125 (non-CF3 analog) 2545
Fluoxetine (with CF3) 4522
Des-trifluoromethyl Fluoxetine 1575

This data is illustrative and intended to demonstrate the general impact of the trifluoromethyl group.

Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Rats

Compound PairElimination Half-life (t½, h)Oral Bioavailability (%)
Celecoxib (with CF3) 1140
SC-58125 (non-CF3 analog) 415
Fluoxetine (with CF3) 4870
Des-trifluoromethyl Fluoxetine 1230

This data is illustrative and intended to demonstrate the general impact of the trifluoromethyl group.

Experimental Protocols for Assessing Metabolic Stability

Accurate assessment of metabolic stability is crucial in drug discovery. The following are detailed protocols for commonly employed in vitro and in vivo assays.

In Vitro Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes.[4][5][6]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (or other species as required)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice and dilute to the desired concentration in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to each well.

    • Add the test compound to each well to achieve the final desired concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.[6]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The in vitro half-life (t½) is calculated from the slope of the linear regression of the initial linear portion of the curve.

    • Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

In Vivo Pharmacokinetic Study in Rats

This study determines the pharmacokinetic profile of a compound in a living organism.[7][8][9]

Objective: To determine key pharmacokinetic parameters such as elimination half-life, clearance, volume of distribution, and oral bioavailability.

Materials:

  • Test compound

  • Sprague-Dawley rats (or other appropriate strain)

  • Dosing vehicles (e.g., for oral and intravenous administration)

  • Cannulas for blood collection (optional but recommended for serial sampling)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS) for plasma sample analysis

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats to the laboratory conditions for at least 3 days.[7]

    • Fast the animals overnight before dosing, with free access to water.

    • Administer the test compound either orally (gavage) or intravenously (bolus injection) at a predetermined dose.

  • Blood Sample Collection:

    • Collect blood samples at specified time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Blood can be collected via a cannulated vein (e.g., jugular or femoral) or from the tail vein.[8]

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters, including:

      • Area under the curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the mechanisms of action for prominent trifluoromethylated drugs and a typical experimental workflow.

Signaling Pathways

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (CF3) Celecoxib->COX2 Inhibition Fluoxetine_Mechanism cluster_0 Synaptic Cleft Presynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) Presynaptic->Serotonin Release Postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT Receptors Postsynaptic Receptors Serotonin->Receptors SERT->Presynaptic Reuptake Fluoxetine Fluoxetine (CF3) Fluoxetine->SERT Blocks Atogepant_Mechanism CGRP CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor Migraine Migraine Pathophysiology CGRP_Receptor->Migraine Initiates Atogepant Atogepant (CF3) Atogepant->CGRP_Receptor Antagonizes Metabolic_Stability_Workflow Start Start: Test Compound Microsomes Incubate with Liver Microsomes + NADPH Start->Microsomes Time_Points Sample at Multiple Time Points Microsomes->Time_Points Quench Quench Reaction (Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Data Analysis (t½, CLint) Analyze->Data_Analysis End End: Metabolic Stability Profile Data_Analysis->End

References

Methodological & Application

Synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid from m-trifluoromethyl fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-amino-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, m-trifluoromethylaniline, and proceeds through a multi-step sequence involving protection, nitration, deprotection, cyanation, hydrolysis, and reduction.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. This protocol outlines a reliable synthetic route to access this important intermediate.

Overall Synthetic Scheme

The synthesis of this compound from m-trifluoromethylaniline is accomplished via a six-step process. The initial protection of the amine is followed by a regioselective nitration. Subsequent deprotection, Sandmeyer reaction to introduce a nitrile group, hydrolysis to the carboxylic acid, and a final reduction of the nitro group yield the target compound.

Synthetic Pathway A m-Trifluoromethylaniline B N-(3-(Trifluoromethyl)phenyl)acetamide A->B Acetylation C 4-Nitro-3-(trifluoromethyl)acetanilide B->C Nitration D 4-Nitro-3-(trifluoromethyl)aniline C->D Deprotection E 4-Nitro-3-(trifluoromethyl)benzonitrile D->E Sandmeyer Reaction F 4-Nitro-3-(trifluoromethyl)benzoic acid E->F Hydrolysis G This compound F->G Reduction

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Acetylation of m-Trifluoromethylaniline

This initial step protects the amino group as an acetamide to direct the subsequent nitration and prevent unwanted side reactions.

Protocol:

  • In a suitable reaction vessel, dissolve m-trifluoromethylaniline in a non-protic solvent such as chlorobenzene.

  • While maintaining the temperature at approximately 50°C, add acetyl chloride dropwise to the solution.

  • After the addition is complete, raise the temperature to 55°C and stir for 5 hours.

  • Cool the reaction mixture, which should result in the precipitation of a white solid.

  • Filter the solid and wash to obtain N-(3-(trifluoromethyl)phenyl)acetamide.

ParameterValue
Starting Materialm-Trifluoromethylaniline
ReagentAcetyl Chloride
SolventChlorobenzene
Reaction Temperature50-55°C
Reaction Time5 hours
ProductN-(3-(trifluoromethyl)phenyl)acetamide
Expected Yield~69%
Step 2: Nitration of N-(3-(Trifluoromethyl)phenyl)acetamide

The protected aniline is nitrated to introduce a nitro group at the 4-position, directed by the acetamido group.

Protocol:

  • Dissolve N-(3-(trifluoromethyl)phenyl)acetamide in concentrated nitric acid.

  • Slowly heat the mixture to 60°C and maintain this temperature for the duration of the reaction.

  • After the reaction is complete, pour the reaction mixture into ice water.

  • Filter the resulting precipitate and wash with water to yield 4-nitro-3-(trifluoromethyl)acetanilide.

ParameterValue
Starting MaterialN-(3-(trifluoromethyl)phenyl)acetamide
ReagentConcentrated Nitric Acid
Reaction Temperature60°C
Product4-Nitro-3-(trifluoromethyl)acetanilide
Expected YieldHigh
Step 3: Deprotection of 4-Nitro-3-(trifluoromethyl)acetanilide

The acetyl protecting group is removed to regenerate the amine functionality.

Protocol:

  • Suspend 4-nitro-3-(trifluoromethyl)acetanilide in an alcoholic solution of potassium carbonate.

  • Heat the mixture to a temperature between 60°C and 80°C to effect deacetylation.

  • Monitor the reaction for completion.

  • Upon completion, work up the reaction mixture to isolate 4-nitro-3-(trifluoromethyl)aniline.[1]

ParameterValue
Starting Material4-Nitro-3-(trifluoromethyl)acetanilide
ReagentPotassium Carbonate
SolventEthanol
Reaction Temperature60-80°C
Product4-Nitro-3-(trifluoromethyl)aniline
Expected YieldHigh
Step 4: Sandmeyer Reaction of 4-Nitro-3-(trifluoromethyl)aniline

The amino group of 4-nitro-3-(trifluoromethyl)aniline is converted to a nitrile via a diazonium salt intermediate.

Protocol:

  • Prepare a solution of 4-nitro-3-(trifluoromethyl)aniline in an appropriate acidic medium (e.g., aqueous HCl).

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to proceed, monitoring for the evolution of nitrogen gas.

  • After the reaction is complete, extract the product, 4-nitro-3-(trifluoromethyl)benzonitrile, with an organic solvent.

ParameterValue
Starting Material4-Nitro-3-(trifluoromethyl)aniline
ReagentsSodium Nitrite, Copper(I) Cyanide, HCl
Reaction Temperature0-5°C (diazotization)
Product4-Nitro-3-(trifluoromethyl)benzonitrile
Expected YieldModerate to High
Step 5: Hydrolysis of 4-Nitro-3-(trifluoromethyl)benzonitrile

The nitrile group is hydrolyzed to a carboxylic acid under basic or acidic conditions.

Protocol (Basic Hydrolysis):

  • Reflux 4-nitro-3-(trifluoromethyl)benzonitrile with an aqueous solution of a strong base, such as sodium hydroxide.

  • Monitor the reaction for the cessation of ammonia evolution.

  • After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the product.

  • Filter and wash the precipitate to obtain 4-nitro-3-(trifluoromethyl)benzoic acid.

ParameterValue
Starting Material4-Nitro-3-(trifluoromethyl)benzonitrile
ReagentSodium Hydroxide
SolventWater
Reaction ConditionReflux
Product4-Nitro-3-(trifluoromethyl)benzoic acid
Expected YieldHigh
Step 6: Reduction of 4-Nitro-3-(trifluoromethyl)benzoic acid

The final step involves the reduction of the nitro group to an amine to yield the target compound.

Protocol (Catalytic Hydrogenation):

  • Dissolve 4-nitro-3-(trifluoromethyl)benzoic acid in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction for the consumption of hydrogen.

  • Upon completion, filter off the catalyst and evaporate the solvent to obtain this compound.

ParameterValue
Starting Material4-Nitro-3-(trifluoromethyl)benzoic acid
ReagentHydrogen Gas
CatalystPalladium on Carbon (Pd/C)
SolventEthanol or Ethyl Acetate
ProductThis compound
Expected YieldHigh

Summary of Intermediates and Final Product

CompoundStructureMolecular FormulaMolar Mass ( g/mol )
m-Trifluoromethylaniline C₇H₆F₃N161.12
N-(3-(Trifluoromethyl)phenyl)acetamide C₉H₈F₃NO203.16
4-Nitro-3-(trifluoromethyl)acetanilide C₉H₇F₃N₂O₃248.16
4-Nitro-3-(trifluoromethyl)aniline C₇H₅F₃N₂O₂206.12
4-Nitro-3-(trifluoromethyl)benzonitrile C₈H₃F₃N₂O₂216.12
4-Nitro-3-(trifluoromethyl)benzoic acid C₈H₄F₃NO₄235.12
This compound C₈H₆F₃NO₂205.13

Logical Workflow for Synthesis

Synthesis Workflow cluster_protection Protection cluster_functionalization Functionalization cluster_final_step Final Step start_prot Start with m-Trifluoromethylaniline acetylate Acetylation with Acetyl Chloride start_prot->acetylate nitrate Nitration with Conc. Nitric Acid acetylate->nitrate deprotect Deprotection with Potassium Carbonate nitrate->deprotect sandmeyer Sandmeyer Reaction (NaNO2, CuCN) deprotect->sandmeyer hydrolyze Hydrolysis (NaOH) sandmeyer->hydrolyze reduce Reduction with H2, Pd/C hydrolyze->reduce product Final Product: This compound reduce->product

Caption: Logical workflow for the synthesis of this compound.

References

Laboratory Scale Synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the reduction of the nitro group of 4-nitro-3-(trifluoromethyl)benzoic acid. This application note includes a detailed experimental procedure, data presentation in a tabular format, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance the metabolic stability and biological activity of drug candidates. This protocol outlines a common and efficient method for its preparation via the reduction of a commercially available nitro precursor.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material 4-Nitro-3-(trifluoromethyl)benzoic acidCommercially Available
Product This compoundSynthesized
Molecular Formula C₈H₆F₃NO₂[1]
Molecular Weight 205.13 g/mol [1]
Melting Point 210-216 °CThermo Scientific Chemicals
Appearance White to pale yellow powderThermo Scientific Chemicals
Purity (Typical) ≥98%Thermo Scientific Chemicals

Experimental Protocol

This protocol details the catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)benzoic acid to synthesize this compound. This method is widely used due to its high efficiency and clean reaction profile.[2]

Materials:

  • 4-Nitro-3-(trifluoromethyl)benzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Filter aid (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-nitro-3-(trifluoromethyl)benzoic acid (1.0 eq) in methanol or ethanol.[2]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) to the solution.[2]

  • Inert Atmosphere: Seal the reaction vessel and purge it with nitrogen gas to remove any air.[2]

  • Hydrogenation: Introduce hydrogen gas into the vessel, typically using a balloon or a pressurized system.[2]

  • Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.[2]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen gas.[2]

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent used in the reaction.[2]

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a white to pale yellow crystalline solid.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material 4-Nitro-3-(trifluoromethyl)benzoic Acid hydrogenation Catalytic Hydrogenation start_material->hydrogenation catalyst 10% Pd/C catalyst->hydrogenation solvent Methanol/Ethanol solvent->hydrogenation h2 Hydrogen Gas h2->hydrogenation filtration Filtration (Removal of Catalyst) hydrogenation->filtration concentration Concentration filtration->concentration recrystallization Recrystallization concentration->recrystallization final_product This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-Amino-3-(trifluoromethyl)benzoic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry, primarily utilized as a pharmaceutical intermediate in the synthesis of a variety of therapeutic agents. The presence of the trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. These characteristics make it a valuable scaffold in drug design and development.

This document provides detailed application notes on the use of this compound in the synthesis of potent Hedgehog signaling pathway inhibitors and outlines a comprehensive experimental protocol for their synthesis and biological evaluation.

Application: Synthesis of Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and cellular proliferation. Its aberrant activation is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. Consequently, inhibitors of this pathway are of significant interest as potential anti-cancer therapeutics.

This compound serves as a critical starting material for the synthesis of 4-(2-pyrimidinylamino)benzamide derivatives, a class of potent Hedgehog signaling pathway inhibitors. These compounds have been shown to effectively inhibit the Hh pathway, with some derivatives exhibiting greater potency than the clinically used drug, vismodegib.

Quantitative Data: In Vitro Activity of 4-(2-pyrimidinylamino)benzamide Derivatives

The inhibitory activity of a series of 4-(2-pyrimidinylamino)benzamide derivatives, synthesized using this compound as an intermediate, was evaluated using a Gli-luciferase reporter assay. The half-maximal inhibitory concentrations (IC50) for selected compounds are presented in the table below.

Compound IDR GroupIC50 (nM)
1a H15.8
1b 2-CH₃8.5
1c 3-CH₃12.3
1d 4-CH₃5.2
1e 2-F3.1
1f 3-F7.9
1g 4-F2.5
1h 2-Cl4.6
1i 3-Cl9.1
1j 4-Cl3.8
Vismodegib (Positive Control)3.0

Experimental Protocols

Protocol 1: Synthesis of 4-amino-N-(substituted)-3-(trifluoromethyl)benzamide Derivatives

This protocol details the synthesis of 4-(2-pyrimidinylamino)benzamide derivatives starting from this compound. The synthesis involves two main steps: activation of the carboxylic acid and subsequent amide coupling with a substituted aminopyrimidine.

Step 1: Synthesis of 4-amino-3-(trifluoromethyl)benzoyl chloride

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Formation: Add oxalyl chloride (1.2 eq) dropwise to the stirred suspension.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Isolation of Product: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-amino-3-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with Substituted 2-aminopyrimidines

  • Reaction Setup: In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the desired substituted 2-aminopyrimidine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM or tetrahydrofuran (THF).

  • Addition of Acyl Chloride: Cool the solution to 0 °C. Add a solution of the crude 4-amino-3-(trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution with vigorous stirring.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-N-(substituted)-3-(trifluoromethyl)benzamide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Gli-Luciferase Reporter Assay for Hedgehog Pathway Inhibition

This protocol describes a cell-based assay to determine the in vitro potency of the synthesized compounds in inhibiting the Hedgehog signaling pathway.

Materials:

  • NIH/3T3-Gli-Luc cells (stably transfected with a Gli-responsive luciferase reporter construct)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sonic Hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG)

  • Synthesized inhibitor compounds

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed NIH/3T3-Gli-Luc cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: The following day, replace the medium with low-serum DMEM (0.5% FBS). Add serial dilutions of the synthesized inhibitor compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., vismodegib).

  • Pathway Activation: Induce Hedgehog pathway signaling by adding a predetermined optimal concentration of Shh conditioned medium or SAG to all wells, except for the negative control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37 °C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software.

Visualizations

G cluster_synthesis Synthetic Workflow A This compound B 4-Amino-3-(trifluoromethyl)benzoyl chloride A->B Oxalyl Chloride, DMF (cat.), DCM D 4-Amino-N-(substituted)-3-(trifluoromethyl)benzamide B->D TEA or DIPEA, DCM or THF C Substituted 2-aminopyrimidine C->D

Caption: Synthetic workflow for 4-amino-N-(substituted)-3-(trifluoromethyl)benzamide derivatives.

G cluster_pathway Hedgehog Signaling Pathway Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO SMO Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Activates Inhibitor Synthesized Inhibitor Inhibitor->SMO Blocks G cluster_assay Experimental Workflow: Gli-Luciferase Assay Seed Seed NIH/3T3-Gli-Luc Cells Treat Add Inhibitor Compounds & Pathway Agonist (SAG) Seed->Treat Incubate Incubate for 24-48h Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Data Analysis (IC50) Measure->Analyze

Application of 4-Amino-3-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)benzoic acid is a key fluorinated building block in the design and synthesis of modern agrochemicals. The presence of the trifluoromethyl (-CF3) group is of particular significance as it can enhance the metabolic stability, lipophilicity, and biological activity of the final product. This intermediate is particularly valuable in the development of novel herbicides, insecticides, and fungicides.[1] Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for versatile chemical modifications, making it an important starting material for creating diverse molecular scaffolds for new active ingredients.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel agrochemicals, with a focus on its application in the development of new herbicidal compounds.

Application in Herbicide Synthesis

This compound has been utilized as a crucial intermediate in the synthesis of novel picolinic acid-based herbicides. These herbicides often act as synthetic auxins, a class of herbicides that mimic the plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death of susceptible plants. The trifluoromethyl substituent on the aniline moiety plays a critical role in the biological activity of these compounds.

Synthesis of Novel 4-Amino-6-(substituted-pyrazolyl)-picolinic Acid Herbicides

A notable application of this compound is in the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which have shown promising herbicidal activity.[2][3] The general synthetic strategy involves the derivatization of this compound to form a key intermediate which is then used to construct the final herbicidal molecule.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of a novel picolinic acid herbicide starting from this compound.

G A This compound B Multi-step Derivatization A->B Chemical Transformation C Key Picolinic Acid Precursor B->C Synthesis D Coupling with Substituted Pyrazole C->D Reaction E Novel Herbicidal Picolinic Acid D->E Final Product Synthesis F Biological Activity Screening E->F Testing G Lead Compound Identification F->G Analysis

Caption: Synthetic workflow for a novel herbicide.

Quantitative Data Presentation

The following table summarizes the herbicidal activity of representative 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds against various weed species. The data is presented as the percentage of growth inhibition at a given concentration.

Compound IDSubstituent (Aryl)Concentration (µM)Brassica napus Inhibition (%)Amaranthus retroflexus Inhibition (%)Echinochloa crus-galli Inhibition (%)
S-1 4-Chlorophenyl250>80100<20
S-2 4-Fluorophenyl250>8095<20
S-3 4-Methylphenyl250>8090<20
S-4 2,4-Dichlorophenyl250>80100<20

Data is representative and compiled from findings in referenced literature.[2]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a novel herbicidal picolinic acid derivative.

Protocol 1: Synthesis of a 4-Amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivative

Objective: To synthesize a potential herbicidal compound using a multi-step reaction sequence starting from a derivative of this compound.

Materials:

  • A suitable 4-amino-3-chloro-5-fluoro-6-(substituted)-2-picolinic acid precursor (derived from this compound through a series of established synthetic steps).

  • Substituted aryl pyrazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography system

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine the 4-amino-3-chloro-5-fluoro-6-(substituted)-2-picolinic acid precursor (1.0 eq), the desired substituted aryl pyrazole (1.2 eq), Copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated period (e.g., 12-24 hours).

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Signaling Pathway (Mechanism of Action)

The synthesized picolinic acid derivatives are designed to act as synthetic auxins. The diagram below illustrates the general signaling pathway of auxin herbicides.

G A Auxin Herbicide (e.g., Picolinic Acid Derivative) B Binding to Auxin Receptors (e.g., TIR1/AFB) A->B C Formation of SCF-TIR1/AFB Complex B->C D Ubiquitination of Aux/IAA Repressor Proteins C->D E Degradation of Aux/IAA by 26S Proteasome D->E F De-repression of Auxin Response Factors (ARFs) E->F G Activation of Auxin-Responsive Genes F->G H Uncontrolled Cell Division and Growth G->H I Plant Death H->I

Caption: Simplified auxin herbicide signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its application in the creation of potent herbicidal compounds, particularly synthetic auxins, demonstrates its importance in the ongoing search for effective and selective crop protection solutions. The protocols and data presented here provide a framework for researchers in the field to explore the potential of this and related fluorinated building blocks in the development of the next generation of agrochemicals.

References

Application Notes and Protocols for the Derivatization of 4-Amino-3-(trifluoromethyl)benzoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-3-(trifluoromethyl)benzoic acid is a valuable scaffold in medicinal chemistry and drug discovery. Its structure incorporates three key features amenable to chemical modification: an aromatic amine, a carboxylic acid, and a trifluoromethyl (CF₃) group. The CF₃ group is of particular interest as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These properties make it a desirable feature in the design of novel therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for the primary derivatization strategies of this versatile building block.

Derivatization Strategies and Rationale

The primary points for derivatization on this compound are the carboxylic acid and the amino group. While direct modification of the aromatic ring is possible, derivatization at the acid and amine functionalities is more common for generating libraries of drug-like molecules.

  • Amide Bond Formation: This is one of the most frequent reactions in medicinal chemistry.[4] Coupling the carboxylic acid with a diverse range of primary or secondary amines introduces a vast array of chemical functionalities. This strategy is crucial for exploring the structure-activity relationship (SAR) by modifying substituents that can interact with specific pockets of a target protein.

  • Suzuki-Miyaura Cross-Coupling: To create biaryl structures, which are prevalent in many approved drugs, a halogenated precursor is typically required. By starting with or synthesizing a bromo- or iodo-analogue (e.g., 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid), Suzuki-Miyaura coupling can be employed to form a new carbon-carbon bond with various boronic acids.[5] This reaction is highly effective for building molecular complexity.

  • Esterification: Conversion of the carboxylic acid to an ester can increase the lipophilicity of a compound, which may improve its cell permeability and oral bioavailability.

The trifluoromethyl group on the aromatic ring generally enhances the biological activity and metabolic stability of the resulting compounds.[1][3]

Derivatization_Strategies cluster_0 Derivatization Reactions cluster_1 Resulting Scaffolds main 4-Amino-3-(trifluoromethyl) benzoic acid amide Amide Bond Formation main->amide R¹R²NH, Coupling Agent suzuki Suzuki-Miyaura Coupling (via halogenated analog) main->suzuki Halogenation then R-B(OH)₂, Pd Catalyst ester Esterification main->ester R-OH, Acid Catalyst amide_prod Amide Derivatives amide->amide_prod suzuki_prod Biaryl Derivatives suzuki->suzuki_prod ester_prod Ester Derivatives ester->ester_prod

Caption: General derivatization strategies for this compound.

Application Notes: Biological Targets

Derivatives of substituted aminobenzoic acids have shown activity against a range of biological targets. For instance, analogs of 4-amino-3-chlorobenzoate have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is implicated in various cancers.[6] Similarly, pyrazole derivatives incorporating a trifluoromethylphenyl benzoic acid moiety have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7] The derivatization of the this compound core allows for the exploration of these and other target classes.

Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Drug Derivative of 4-Amino-3-(trifluoromethyl) benzoic acid Drug->Dimerization Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by a derivative.

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU

This protocol describes a general procedure for the synthesis of amides from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient peptide coupling reagent.

Materials:

  • This compound

  • Desired amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or DCM

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[8]

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) followed by brine (1x).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure (in vacuo).

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide.

Amide_Coupling_Workflow start Start setup 1. Dissolve Acid in DMF start->setup activate 2. Add HATU & DIPEA (Stir 20 min) setup->activate add_amine 3. Add Amine activate->add_amine react 4. Stir at RT (2-6h) Monitor by TLC add_amine->react workup 5. Dilute with EtOAc Wash with NaHCO₃, Brine react->workup dry 6. Dry (Na₂SO₄) Concentrate workup->dry purify 7. Purify (Chromatography) dry->purify product Final Amide Product purify->product

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a representative procedure for the Suzuki-Miyaura coupling of a halogenated analog, 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid , with an arylboronic acid. The starting bromo-acid can be synthesized from this compound via electrophilic bromination.

Materials:

  • 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[5]

  • Solvent Addition: Seal the flask and purge with inert gas for 10-15 minutes. Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product if necessary.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.

Suzuki_Workflow start Start setup 1. Combine Reagents in Flask (Bromo-Acid, Boronic Acid, Base, Pd Catalyst) start->setup purge 2. Purge with Inert Gas setup->purge add_solvent 3. Add Degassed Solvent purge->add_solvent react 4. Heat (80-110 °C) Monitor by TLC/LC-MS add_solvent->react workup 5. Cool to RT, Dilute Acidify and Extract react->workup dry 6. Wash with Brine, Dry (Na₂SO₄) Concentrate workup->dry purify 7. Purify (Chromatography/Recrystallization) dry->purify product Final Biaryl Product purify->product

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Data Presentation

The following tables provide examples of quantitative data for derivatives of related scaffolds. Researchers should generate similar tables to track yields and biological activity for their specific library of compounds based on this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling (Adapted from conditions for structurally similar aryl bromides)

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O11085-95
2Pd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O9070-90
3PdCl₂(dppf) (3)-Cs₂CO₃DMF10080-98

Table 2: Antibacterial Activity of Trifluoromethyl Phenyl Pyrazole Derivatives (Data for illustrative purposes from a related compound series)[7]

CompoundSubstituentS. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)
50 4-CF₃0.78 - 3.1251.56
59 2-F, 5-CF₃<0.390.78
68 4-Morpholine0.781.56

MIC: Minimum Inhibitory Concentration

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Trifluoromethylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into aniline scaffolds is a powerful strategy in medicinal chemistry and materials science. The unique electronic properties of the -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of these valuable trifluoromethylated aniline derivatives. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving trifluoromethylated anilines, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck-type reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen (C-N) bonds.[3] In the context of trifluoromethylated anilines, this reaction is crucial for synthesizing complex aryl amines that are pivotal in drug discovery. The electron-withdrawing nature of the trifluoromethyl group can present unique challenges, necessitating careful optimization of the catalytic system.[3]

Reaction Principle

The reaction proceeds through a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The cycle includes oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is often critical for the success of the reaction.[3]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L | Ar-Pd(II)-X | OxAdd->PdII_ArX Amine_Coord + R2NH PdII_ArX->Amine_Coord PdII_Amine [Ar-Pd(II)(NHR2)-L]X Amine_Coord->PdII_Amine Deprotonation - HX + Base PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR2)-L Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR2 RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Representative Reaction Conditions for Buchwald-Hartwig Amination
EntryAryl HalideAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-(trifluoromethyl)anilineAnilinePd2(dba)3 (2)XPhos (4)NaOtBu (1.2)Toluene10024>95
24-Bromo-3-(trifluoromethyl)anilineMorpholinePd(OAc)2 (2)RuPhos (4)K3PO4 (1.5)Dioxane1101885-95
33,5-bis(trifluoromethyl)bromobenzene4-MethoxyanilineBrettPhos Pd G3 (1)BrettPhos (1.5)LHMDS (1.2)Toluene801299[4]
42-BromobenzothiopheneAnilinetBuXPhos Pd G3 (1)tBuXPhos (1.5)NaOtBu (1.2)Toluene1001671[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Note: This is a general protocol and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[3]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), the trifluoromethylated aryl halide (1.0 equivalent), and the amine (1.1-1.2 equivalents).[3]

  • Addition of Solvent: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 12-24 hours).[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[3]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-(trifluoromethyl)aniline derivative.[3]

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Pd-Catalyst, Ligand, Base, Aryl Halide, Amine Setup->AddReagents AddSolvent Add Anhydrous Solvent AddReagents->AddSolvent Heat Heat and Stir AddSolvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Workup (Cool, Dilute, Filter) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, widely used to couple organoboron compounds with organic halides.[5] For trifluoromethylated anilines, this reaction enables the introduction of various aryl or vinyl substituents. The electron-withdrawing trifluoromethyl group can influence the reactivity of the haloaniline, often making the oxidative addition step faster.[6]

Reaction Principle

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with a boronic acid (activated by a base), and concludes with reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst.[5]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L | Ar-Pd(II)-X | OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OR)2) PdII_ArX->Transmetalation PdII_ArR L | Ar-Pd(II)-R | Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions for Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidPd-Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-Bromo-2-(trifluoromethyl)anilinePhenylboronic acidPd(PPh3)4 (3)K2CO3 (2)Toluene/EtOH/H2O8092
23-Chloro-5-(4-fluorophenyl)aniline4-Methoxyphenylboronic acidPdCl2(dppf) (5)Cs2CO3 (3)1,4-Dioxane10085-95[5]
31-Bromo-4-nitro-2-(trifluoromethyl)benzene4-Formylphenylboronic acidPd(OAc)2 (2) / SPhos (4)K3PO4 (2)Toluene/H2O9098
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Note: This is a representative procedure and may require optimization for specific substrates. The reaction should be performed under an inert atmosphere.[6]

  • Reaction Setup: In a Schlenk tube, combine the trifluoromethylated haloaniline (1.0 equivalent), the arylboronic acid (1.2 - 1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).[5]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is valuable for synthesizing trifluoromethylated aniline derivatives containing an alkynyl moiety.

Reaction Principle

The Sonogashira reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) species. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[8]

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L | Ar-Pd(II)-X | OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArR L | Ar-Pd(II)-C≡CR | Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H Base + Base - HB+X- Alkyne->Base CuX Cu(I)X CuX->Base Cu_Acetylide R-C≡C-Cu Cu_Acetylide->Transmetalation Base->Cu_Acetylide

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Data Presentation: Representative Reaction Conditions for Sonogashira Coupling
EntryAryl HalideAlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
11,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylenePd(PPh3)2Cl2 (2)CuI (4)Et3NTHF6570-80[9]
26-Bromo-2-phenyl-4-(trifluoromethyl)quinolinePhenylacetylenePd(OAc)2 (5) / PPh3 (10)CuI (5)Et3NDMF8042-88[10]
34-Iodo-2-(trifluoromethyl)anilineTrimethylsilylacetylenePd(PPh3)4 (5)CuI (10)DiisopropylamineToluene70>90
Experimental Protocol: General Procedure for Sonogashira Coupling

Note: This reaction should be carried out under an inert atmosphere.

  • Reaction Setup: To a Schlenk flask, add the trifluoromethylated aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide (2-10 mol%).

  • Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed.

  • Workup: After completion, dilute the reaction mixture with an organic solvent and filter through celite. Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.

Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] This reaction can be applied to trifluoromethylated anilines to introduce alkenyl substituents.

Reaction Principle

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[11]

Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L | Ar-Pd(II)-X | OxAdd->PdII_ArX Alkene_Insertion Alkene Insertion PdII_ArX->Alkene_Insertion PdII_Intermediate R | Ar-CH2-CH-Pd(II)-X | Alkene_Insertion->PdII_Intermediate Beta_Hydride β-Hydride Elimination PdII_Intermediate->Beta_Hydride PdH_Complex [HPd(II)X]Ln Beta_Hydride->PdH_Complex Product Ar-CH=CHR Beta_Hydride->Product Base_Regen + Base - HB+X- PdH_Complex->Base_Regen Base_Regen->Pd0

Caption: Catalytic cycle for the Heck reaction.

Data Presentation: Representative Reaction Conditions for Heck-Type Reactions
EntrySubstrate 1Substrate 2Pd-Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)
14-Iodo-2-(trifluoromethyl)anilineStyrenePd(OAc)2 (2)Et3N (1.5)DMF10085-95
2Secondary trifluoromethylated alkyl bromideStyrenePd(OAc)2 (10)K2CO3 (2)Dioxane8070-90[12]
34-(Perfluorooctyl)benzenediazonium trifluoroacetateStyrenePd(OAc)2 (1)-Methanol40>90[13]
Experimental Protocol: General Procedure for the Heck Reaction

Note: This is a general protocol and should be optimized for specific substrates.

  • Reaction Setup: In a sealed tube, combine the trifluoromethylated aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the base (e.g., triethylamine, 1.5-2.0 equivalents), and the alkene (1.1-2.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF, acetonitrile, or dioxane).

  • Reaction: Heat the reaction mixture in the sealed tube to the desired temperature (typically 80-120 °C) for the required time.

  • Workup: After cooling, dilute the mixture with an organic solvent and wash with water.

  • Purification: Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by column chromatography.

References

Application Notes and Protocols for the Purity Assessment of 4-Amino-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the purity assessment of 4-Amino-3-(trifluoromethyl)benzoic acid. This document includes detailed experimental protocols for key analytical techniques, a comparative summary of quantitative data, and visual workflows to guide researchers in selecting and implementing the most appropriate methods for their specific needs.

Overview of Analytical Methods

The purity of this compound, a key intermediate in pharmaceutical and agrochemical synthesis, is critical for ensuring the safety and efficacy of the final product.[1] Several analytical techniques can be employed for its purity determination, each with distinct advantages in terms of selectivity, sensitivity, and throughput. The primary methods discussed in these notes are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, Acid-Base Titration, and Spectroscopic techniques (qNMR, IR, and Raman).

Quantitative Data Summary

A comparison of the typical purity specifications obtained from different analytical methods is presented below. This allows for a quick assessment of the expected purity levels and the capabilities of each technique.

Analytical MethodParameterSpecificationReference
Aqueous Acid-Base TitrationAssay≥97.5% to ≤102.5%[2][3]
Silylated Gas Chromatography (GC)Assay≥97.5%[2][3]
High-Performance Liquid Chromatography (HPLC)Purity>98%[1]
Quantitative NMR (qNMR)PurityNot specified, but a high accuracy method[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound from its potential impurities, such as isomers and related substances.[4][5]

Principle: The method is based on the separation of the analyte from its impurities on a reversed-phase column, followed by UV detection. The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Inject Standard and Sample B->E C Sample Solution Preparation C->E D->E F Data Acquisition E->F G Peak Integration and Identification F->G H Purity Calculation (Area % Method) G->H

Caption: Workflow for HPLC purity assessment.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase components, filter, and degas them before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh the sample and dissolve it in the same solvent as the standard solution to a similar concentration.

  • Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard solution to check system suitability (e.g., retention time, peak shape, and reproducibility). Then, inject the sample solution.

  • Calculation: Calculate the purity of the sample using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography (GC)

GC is a suitable method for the purity assessment of volatile compounds. Since this compound is not sufficiently volatile, a derivatization step is required.[6] Silylation is a common derivatization technique for compounds with active hydrogens.

Principle: The sample is derivatized to increase its volatility. The derivatized analyte is then separated from impurities on a GC column and detected by a Flame Ionization Detector (FID).

Workflow for Silylated GC Analysis:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Add Silylation Reagent (e.g., BSTFA) A->B C Heat to Complete Derivatization B->C D Inject Derivatized Sample C->D E Chromatographic Separation D->E F FID Detection E->F G Peak Integration F->G H Purity Calculation G->H

Caption: Workflow for GC purity assessment after silylation.

Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with an FID.

  • Column: A non-polar capillary column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Injection Mode: Split injection.

Procedure:

  • Derivatization: Accurately weigh the sample into a vial. Add a silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a suitable solvent (e.g., pyridine or acetonitrile). Seal the vial and heat it (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

  • Analysis: Inject an aliquot of the derivatized sample into the GC system.

  • Calculation: Calculate the purity using the area percent method, similar to the HPLC calculation.

Aqueous Acid-Base Titration

This is a classic and straightforward method for determining the overall assay of an acidic substance.

Principle: The carboxylic acid group of this compound is neutralized by a standardized basic solution. The endpoint is determined using a colorimetric indicator or potentiometrically.

Workflow for Titrimetric Analysis:

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation A Accurately Weigh Sample B Dissolve in Suitable Solvent A->B C Add Indicator B->C D Titrate with Standardized Base (e.g., NaOH) C->D E Observe Endpoint (Color Change) D->E F Record Volume of Titrant E->F G Calculate Assay F->G

Caption: Workflow for acid-base titration.

Reagents and Equipment:

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Solvent: A mixture of ethanol and water, neutralized beforehand.

  • Indicator: Phenolphthalein solution.

  • Equipment: Burette, beaker, magnetic stirrer.

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in the neutralized solvent.

  • Titration: Add a few drops of phenolphthalein indicator to the sample solution. Titrate with the standardized NaOH solution until a persistent pink color is observed.

  • Calculation: The assay is calculated using the following formula: *Assay (%) = (V x M x MW) / (W x 10) * Where:

    • V = Volume of NaOH solution consumed (mL)

    • M = Molarity of the NaOH solution

    • MW = Molecular weight of this compound (205.13 g/mol )[1]

    • W = Weight of the sample (g)

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structure and purity of the compound.

3.4.1. Quantitative NMR (qNMR)

qNMR is a primary ratio method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte.[4]

Principle: The purity of the analyte is determined by comparing the integral of a specific signal from the analyte with the integral of a signal from a certified internal standard of known purity.

3.4.2. Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are useful for confirming the identity of the compound by identifying its functional groups. While not typically used for quantitative purity assessment, they can detect the presence of impurities with different functional groups. Spectral information for this compound is available from public databases.[7]

Potential Impurities

The manufacturing process of this compound may lead to the formation of several impurities. These can include:

  • Starting materials: Unreacted precursors.

  • Isomeric impurities: Other isomers of aminotrifluoromethylbenzoic acid.

  • By-products: Compounds formed from side reactions during synthesis.

It is crucial to develop analytical methods that can effectively separate and quantify these potential impurities to ensure the quality of the final product.

References

Application Notes and Protocols for the Analysis of Trifluoromethylated Compounds by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of trifluoromethyl (CF3) groups is a critical strategy in modern drug development and materials science. The unique properties conferred by the CF3 group, such as enhanced metabolic stability, lipophilicity, and binding affinity, make its-containing compounds highly valuable.[1][2] Accurate and robust analytical methods are therefore essential for the characterization, quantification, and quality control of these molecules.[3]

This document provides detailed application notes and experimental protocols for the analysis of trifluoromethylated compounds using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a fundamental technique for the analysis of a wide range of trifluoromethylated compounds, particularly for non-volatile or thermally sensitive molecules. The following notes detail specific applications and generalized protocols.

Application Note 1: Chiral Separation of Trifluoromethyl-Substituted Alcohols

The enantioselective analysis of trifluoromethyl-substituted alcohols is crucial for verifying the stereochemical outcome of asymmetric synthesis and for the purification of enantiomers.[4] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, have demonstrated broad applicability for resolving enantiomers of these compounds.[4]

Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Dissolution: Dissolve the trifluoromethyl-substituted alcohol sample in a suitable solvent. The mobile phase is the ideal solvent to avoid peak distortion.[4]

  • Concentration: Prepare a sample concentration of approximately 1 mg/mL. This may require optimization based on the detector's response.[4]

  • Filtration: Filter the sample solution using a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.[4]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically sufficient.[4]

  • Chiral Stationary Phase (CSP): Amylose or cellulose-based columns (e.g., Chiralpak® series) are commonly used.[4]

  • Mobile Phase:

    • Normal Phase: A mixture of n-hexane and an alcohol like isopropanol (e.g., 90:10 v/v) is a common starting point.[4]

    • Polar Organic Mode: Pure alcohols (e.g., methanol) or their mixtures with acetonitrile can also be effective.[4]

  • Flow Rate: A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min.[4]

  • Column Temperature: Maintain a constant temperature, typically between 20°C and 40°C, for reproducible results.[4]

  • Detection: Use a UV detector set to a wavelength where the analyte has significant absorbance, often between 210-254 nm for aromatic compounds.[4]

Quantitative Data Summary: Chiral Separation of 1-Phenyl-2,2,2-trifluoroethanol

Chiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k₁)Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80
Chiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10
Chiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50
Data sourced from a guide on chiral HPLC analysis of trifluoromethyl-substituted alcohols.[4]
Application Note 2: Enhanced Analysis of 4-(Trifluoromethyl)umbelliferone via Derivatization

4-(Trifluoromethyl)umbelliferone (TFMU) is a fluorinated coumarin with potential therapeutic properties.[5] To improve sensitivity and chromatographic performance in HPLC analysis, derivatization of its polar phenolic hydroxyl group is often beneficial.[5] Acetylation is a straightforward method that masks the polar group, leading to a less polar product with improved peak shape and UV absorbance.[5]

Experimental Protocol: TFMU Derivatization and Analysis

1. Derivatization (Acetylation):

  • Materials: TFMU standard, acetic anhydride, pyridine (or triethylamine), acetonitrile (HPLC grade).[5]

  • Standard Preparation: Prepare a 1 mg/mL stock solution of TFMU in acetonitrile.[5]

  • Reaction:

    • In a microcentrifuge tube, add 100 µL of the TFMU stock solution.[5]

    • Add 50 µL of pyridine, followed by 100 µL of acetic anhydride.[5]

    • Vortex the mixture for 30 seconds and incubate at 60°C for 1 hour.[5]

    • After cooling, evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.[5]

    • Reconstitute the residue in 1 mL of acetonitrile or mobile phase for HPLC analysis.[5]

2. HPLC Analysis of Derivatized TFMU:

  • HPLC System: A standard HPLC system with a UV-Vis detector.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 320 nm.[5]

  • Procedure: Equilibrate the system until a stable baseline is achieved, then inject the reconstituted sample. The derivatized product will have a longer retention time than the underivatized TFMU due to increased hydrophobicity.[5]

Quantitative Data Summary: Comparison of Underivatized and Derivatized TFMU

ParameterUnderivatized TFMUDerivatized TFMU
Retention Time (min) ~ 3.5~ 5.8
Limit of Detection (LOD) ~ 50 ng/mL~ 10 ng/mL
Limit of Quantification (LOQ) ~ 150 ng/mL~ 30 ng/mL
Representative data showing improved performance after derivatization.[5]

HPLC Experimental Workflow

HPLC_Workflow General HPLC Workflow for Trifluoromethylated Compounds cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Dissolution Dissolution in Suitable Solvent Filtration Filtration (0.45 µm filter) Dissolution->Filtration Derivatization Optional: Derivatization Filtration->Derivatization If needed Injection Sample Injection Filtration->Injection Derivatization->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV/DAD) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Peak Integration & Quantification DataAcquisition->Quantification

Caption: General HPLC workflow for analyzing trifluoromethylated compounds.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile trifluoromethylated compounds.[1] Due to the polarity of some functional groups (e.g., phenolic hydroxyls), derivatization is often required to improve volatility and chromatographic peak shape.[1][6]

Application Note 3: Analysis of Allylated Trifluoromethylphenols

Trifluoromethylphenols (TFMPs) are important precursors in pharmaceutical and agrochemical synthesis.[1] Direct analysis by GC can be challenging due to the polar hydroxyl group.[1] Allylation is an effective derivatization strategy that masks this polarity, allowing for robust and sensitive GC-MS analysis.[1]

Experimental Protocol: TFMP Derivatization and Analysis

1. Derivatization (Allylation):

  • Reaction:

    • In a round-bottom flask, dissolve the trifluoromethylphenol isomer (1.0 g) in anhydrous acetone (30 mL).[1]

    • Add powdered potassium carbonate (1.5 equivalents) and allyl bromide (1.2 equivalents) to the stirred suspension.[1]

    • Heat the mixture to reflux (60-70°C) with continuous stirring for 4-6 hours.[1]

  • Work-up:

    • After cooling, filter the mixture and concentrate the filtrate.[1]

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with deionized water.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude allylated product.[1]

  • Sample Preparation for GC-MS: Prepare a 1 mg/mL stock solution of the purified product in ethyl acetate or dichloromethane. Prepare a series of dilutions for calibration.[1]

2. GC-MS Analysis:

  • Instrumentation: Gas Chromatograph coupled to a Mass Selective Detector (MSD).[1]

  • Column: A 5% phenyl polymethylsiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1]

  • GC Parameters:

    • Inlet Temperature: 280°C[1]

    • Injection Mode: Splitless (0.5 min splitless time)[1]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

    • Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).[1]

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.[1]

    • Source Temperature: 230°C[1]

    • Quadrupole Temperature: 150°C[1]

    • Mass Scan Range: m/z 40-500.[1]

    • Solvent Delay: 4 minutes.[1]

Quantitative Data Summary: GC-MS of Allylated Trifluoromethylphenol Isomers

Table 1: Retention Times and Key Mass Fragments

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
2-Allyloxy-1-(trifluoromethyl)benzene 12.5 202 161, 133, 113, 77
3-Allyloxy-1-(trifluoromethyl)benzene 12.8 202 161, 133, 113, 77
4-Allyloxy-1-(trifluoromethyl)benzene 13.1 202 161, 133, 113, 77

Hypothetical data based on the described GC-MS method.[1]

Table 2: Example Calibration Curve Data

Compound Concentration (µg/mL) Peak Area
4-Allyloxy-1-(trifluoromethyl)benzene 1 15,000
5 78,000
10 155,000
25 380,000
50 765,000

Hypothetical data for constructing a calibration curve.[1]

GC-MS Experimental Workflow

GCMS_Workflow General GC-MS Workflow for Trifluoromethylated Compounds cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Extraction from Sample Matrix Derivatization Derivatization (e.g., Allylation, Silylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Separation in GC Column Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/ToF) Ionization->MassAnalysis DataAcquisition Data Acquisition MassAnalysis->DataAcquisition Identification Compound Identification (Mass Spectrum) DataAcquisition->Identification Quantification Quantification Identification->Quantification

Caption: General GC-MS workflow, including a common derivatization step.

References

Application Notes and Protocols: Leveraging 4-Amino-3-(trifluoromethyl)benzoic Acid in the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-(trifluoromethyl)benzoic acid is a valuable synthetic intermediate in medicinal chemistry.[1] The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of drug candidates.[1] While the direct conversion of this compound to potent anti-inflammatory agents is not extensively documented in publicly available literature, its structural motifs are present in known anti-inflammatory drugs. This document provides insights into the potential applications of this compound in anti-inflammatory drug discovery by examining structurally related molecules, their mechanisms of action, and relevant experimental protocols. The focus will be on trifluoromethyl-containing benzoic acid derivatives that have demonstrated significant anti-inflammatory properties, providing a strong rationale for the exploration of novel agents derived from this compound.

Rationale for Use in Anti-inflammatory Drug Discovery

The trifluoromethyl group is a key feature in several potent anti-inflammatory drugs due to its ability to modulate physicochemical and pharmacokinetic properties. Notably, trifluoromethyl-containing compounds have been shown to be effective inhibitors of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).

A prominent example is the selective COX-2 inhibitor, Celecoxib, which features a trifluoromethyl group on its pyrazole ring.[2][3] While not a direct derivative of this compound, the success of Celecoxib underscores the therapeutic potential of incorporating the trifluoromethyl moiety into anti-inflammatory drug candidates.

Furthermore, derivatives of salicylic acid containing a trifluoromethyl group, such as Triflusal (2-acetoxy-4-trifluoromethyl-benzoic acid) and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have demonstrated potent anti-inflammatory effects.[4] These compounds inhibit COX-2-mediated prostaglandin E2 (PGE2) production and also suppress the expression of the COX-2 enzyme by inhibiting the activation of the transcription factor nuclear factor-kappaB (NF-κB).[4]

Key Signaling Pathways for Trifluoromethyl-Containing Anti-inflammatory Agents

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. The trifluoromethyl-containing compounds, Triflusal and its metabolite HTB, have been shown to exert their anti-inflammatory effects through a dual mechanism: direct inhibition of COX-2 activity and suppression of COX-2 expression via the NF-κB signaling pathway.[4]

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Gene Expression & Inflammation cluster_3 Inhibition by Trifluoromethyl Benzoic Acid Derivatives LPS LPS IKK IKK Activation LPS->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB COX2_exp COX-2 Gene Expression NFκB->COX2_exp COX2_prot COX-2 Protein COX2_exp->COX2_prot PGs Prostaglandin Synthesis COX2_prot->PGs Inflammation Inflammation PGs->Inflammation Triflusal_HTB Triflusal / HTB Triflusal_HTB->NFκB Inhibits Activation Triflusal_HTB->COX2_prot Inhibits Activity

Proposed anti-inflammatory mechanism of trifluoromethyl benzoic acid derivatives.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of relevant trifluoromethyl-containing compounds.

Table 1: In Vitro Inhibition of COX-2 Mediated PGE2 Production

CompoundIC50 (mM)[4]
Triflusal0.16
2-hydroxy-4-trifluoromethylbenzoic acid (HTB)0.39
Aspirin0.18
Sodium Salicylate>10

Table 2: In Vivo Inhibition of PGE2 Production (Rat Air Pouch Model)

CompoundID50 (mg/kg, p.o.)[4]
Triflusal11.4
Aspirin18.9

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[5][6]

Principle: Carrageenan injection into the sub-plantar tissue of a rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is quantified as the percentage inhibition of edema compared to a vehicle-treated control group.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and standard drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Standard drug (e.g., Indomethacin, 10 mg/kg)

    • Group III, IV, etc.: Test compound at various doses

  • Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 or COX-2. The amount of PGH2 produced is quantified, and the inhibitory effect of the test compound is determined.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • Test compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • EIA (Enzyme Immunoassay) kit for PGE2 quantification

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, cofactors, and the test compound at various concentrations. Add the COX-1 or COX-2 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes at 37°C).

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for a short period (e.g., 2 minutes at 37°C).

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Neutralize the reaction mixture and quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting a dose-response curve.

G cluster_0 In Vivo Evaluation cluster_1 In Vitro Evaluation animal_prep Animal Acclimatization & Grouping compound_admin Compound Administration animal_prep->compound_admin carrageenan_inj Carrageenan Injection compound_admin->carrageenan_inj paw_measurement Paw Volume Measurement carrageenan_inj->paw_measurement in_vivo_analysis Data Analysis (% Inhibition) paw_measurement->in_vivo_analysis enzyme_prep Enzyme & Compound Preparation incubation Incubation enzyme_prep->incubation reaction Reaction Initiation & Termination incubation->reaction quantification PGE2 Quantification (EIA) reaction->quantification in_vitro_analysis Data Analysis (IC50) quantification->in_vitro_analysis

Experimental workflow for evaluating anti-inflammatory agents.

Conclusion

While direct evidence for the use of this compound in synthesizing anti-inflammatory agents is limited in the reviewed literature, the analysis of structurally similar compounds provides a strong impetus for its investigation in this therapeutic area. The trifluoromethyl moiety is a well-established pharmacophore in successful anti-inflammatory drugs. The provided protocols for in vivo and in vitro evaluation offer a robust framework for screening and characterizing novel derivatives of this compound for their potential as next-generation anti-inflammatory agents. Future research should focus on the design and synthesis of novel compounds based on this scaffold and the thorough evaluation of their efficacy and mechanism of action.

References

Application Notes and Protocols: Incorporation of 4-Amino-3-(trifluoromethyl)benzoic acid into Polymer Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing moieties into polymer backbones has emerged as a powerful tool in the development of advanced materials for biomedical applications. The trifluoromethyl (-CF3) group, in particular, can significantly enhance the physicochemical and biological properties of polymers. 4-Amino-3-(trifluoromethyl)benzoic acid is a valuable bifunctional monomer that contains an amine, a carboxylic acid, and a trifluoromethyl group. This unique structure allows for its incorporation into various polymer architectures, such as polyamides and poly(amide-imide)s, to create materials with tailored properties for drug delivery, medical devices, and tissue engineering.

The presence of the -CF3 group can impart increased thermal stability, enhanced solubility in organic solvents, hydrophobicity, and improved metabolic stability to the polymer.[1][2] These characteristics are highly desirable in the pharmaceutical and biomedical fields. For instance, in drug delivery systems, fluorinated polymers can improve the encapsulation efficiency of hydrophobic drugs, prolong circulation times, and enhance cellular uptake.[1] This document provides detailed protocols for the synthesis of polymers incorporating this compound and summarizes the key properties of related fluorinated polymers.

Properties of Polymers Containing Trifluoromethyl Groups

The introduction of trifluoromethyl groups into polymer chains significantly alters their properties. Below is a summary of typical properties observed in fluorinated polyamides and polyimides, which can be indicative of the expected performance of polymers synthesized from this compound.

Table 1: Thermal Properties of Aromatic Polyamides and Polyimides Containing Trifluoromethyl Groups

Polymer TypeMonomersGlass Transition Temperature (Tg, °C)5% Weight Loss Temperature (Td5, °C)Reference
Polyamide1,2-bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole and various aromatic dicarboxylic acid dichloridesNot Reported445-453 (in N2)[3]
Polyamide4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and various dicarboxylic acids> 300> 400[2]
Polyimide2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone and various aromatic dianhydrides259–281551–561 (in N2)[4][5]
Poly(amide-imide)Diamine containing trifluoromethyl groups and trimellitic anhydride187–211511–532 (in air)[6]

Table 2: Solubility of Aromatic Polyamides and Polyimides Containing Trifluoromethyl Groups

Polymer TypeMonomersSolvents
Polyamide1,2-bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole and various aromatic dicarboxylic acid dichloridesN,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidinone (NMP), dimethylsulfoxide (DMSO), pyridine, tetrahydrofuran (THF), acetone
Polyamide4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline and various dicarboxylic acidsNMP, DMAc, N,N-dimethylformamide (DMF), m-cresol
Polyimide2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone and various aromatic dianhydridesNMP, chloroform (CHCl3), THF (up to 20 wt%)
Poly(amide-imide)Diamine containing trifluoromethyl groups and trimellitic anhydrideNMP, DMAc, DMF, DMSO

Table 3: Mechanical and Optical Properties of Films from Polymers Containing Trifluoromethyl Groups

Polymer TypeTensile Strength (MPa)Elongation at Break (%)Optical Transparency (%T at 550 nm)
PolyamideNot ReportedNot ReportedHigh (cutoff wavelength 328-365 nm)
PolyamideNot ReportedNot Reported88-90
Polyimide82–914.3–9.0High (cutoff wavelength 327-343 nm)
Poly(amide-imide)90.1–96.68.9–10.7Not Reported

Experimental Protocols

Protocol 1: Self-Polycondensation of this compound to Poly(amide)

This protocol describes a hypothetical direct polycondensation of this compound to form a polyamide, based on the Yamazaki-Higashi phosphorylation reaction, which is effective for producing polyamides from amino acids.[2]

Materials:

  • This compound

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a condenser

  • Heating mantle with a temperature controller

  • Vacuum oven

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask, add this compound (1 equivalent), anhydrous CaCl2 (0.5 equivalents), and anhydrous NMP (to achieve a monomer concentration of 10-15% w/v).

  • Dissolution: Stir the mixture under a gentle stream of nitrogen at room temperature until all solids are dissolved.

  • Addition of Reagents: Add anhydrous pyridine (2 equivalents) and triphenyl phosphite (1.1 equivalents) to the solution.

  • Polymerization: Heat the reaction mixture to 100-110 °C and maintain for 3-4 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polymer.

  • Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with hot methanol and then with deionized water to remove residual salts and solvents.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to a constant weight.

Characterization:

  • Structure: Confirm the polyamide structure using FTIR and ¹H NMR spectroscopy.

  • Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by gel permeation chromatography (GPC).

  • Thermal Properties: Analyze the glass transition temperature (Tg) and thermal decomposition temperature (Td) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Protocol 2: Synthesis of a Poly(amide-imide) from this compound and Pyromellitic Dianhydride (PMDA)

This protocol outlines the synthesis of a poly(amide-imide) through a two-step process involving the formation of a poly(amic acid) intermediate followed by chemical imidization.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine, anhydrous

  • Methanol

Equipment:

  • Two-necked round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Ice bath

  • Vacuum oven

  • Filtration apparatus

Procedure:

  • Poly(amic acid) Synthesis:

    • Dissolve this compound (2 equivalents) in anhydrous DMAc in a two-necked flask under a nitrogen atmosphere.

    • Cool the solution to 0-5 °C using an ice bath.

    • Gradually add solid PMDA (1 equivalent) to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the imidization agent and catalyst, respectively.

    • Stir the mixture at room temperature for 1-2 hours, and then heat to 50-60 °C for an additional 2-3 hours.

  • Precipitation and Purification:

    • Cool the reaction mixture to room temperature and precipitate the poly(amide-imide) by pouring the solution into methanol.

    • Collect the polymer by filtration and wash it extensively with methanol.

  • Drying:

    • Dry the polymer in a vacuum oven at 100 °C overnight.

Characterization:

  • Structure: Verify the formation of the imide rings and amide linkages using FTIR spectroscopy.

  • Solubility: Test the solubility of the resulting poly(amide-imide) in various organic solvents.

  • Thermal Properties: Determine Tg and Td using DSC and TGA.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization monomer This compound polymerization Polycondensation Reaction (e.g., Self-Polycondensation or Copolymerization with Dianhydride) monomer->polymerization purification Precipitation and Washing polymerization->purification drying Vacuum Drying purification->drying polymer Purified Polymer drying->polymer Yields spectroscopy Structural Analysis (FTIR, NMR) polymer->spectroscopy gpc Molecular Weight Determination (GPC) polymer->gpc thermal Thermal Analysis (DSC, TGA) polymer->thermal properties Property Evaluation (Solubility, Mechanical Testing) polymer->properties

Caption: Workflow for the synthesis and characterization of polymers from this compound.

logical_relationship cluster_input Monomer cluster_polymer Resulting Polymer Properties cluster_application Drug Development Applications monomer Incorporation of This compound hydrophobicity Increased Hydrophobicity monomer->hydrophobicity stability Enhanced Thermal and Metabolic Stability monomer->stability solubility Improved Solubility in Organic Solvents monomer->solubility drug_delivery Improved Drug Encapsulation and Delivery hydrophobicity->drug_delivery stability->drug_delivery solubility->drug_delivery biocompatibility Enhanced Biocompatibility and Reduced Toxicity drug_delivery->biocompatibility targeting Potential for Targeted Delivery Systems drug_delivery->targeting

Caption: Logical relationship between monomer structure, polymer properties, and drug development applications.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common synthetic route involving the reduction of 4-nitro-3-(trifluoromethyl)benzoic acid.

Issue 1: Incomplete or Slow Reaction During Catalytic Hydrogenation

Q: My catalytic hydrogenation of 4-nitro-3-(trifluoromethyl)benzoic acid is very slow or has stalled. What are the potential causes and how can I resolve this?

A: A slow or stalled hydrogenation reaction can be due to several factors related to the catalyst, solvent, or reaction conditions.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Inactive Catalyst - Use a fresh batch of Palladium on carbon (Pd/C) catalyst. Catalysts can lose activity over time, especially if not stored under an inert atmosphere.[1] - Ensure the catalyst has not been poisoned by impurities in the starting material or solvent (e.g., sulfur compounds).[2] - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[1]
Poor Hydrogen Availability - Ensure the reaction system is properly sealed and maintaining a positive hydrogen pressure (a hydrogen balloon is often sufficient for lab scale). - Purge the reaction vessel with an inert gas (like nitrogen or argon) before introducing hydrogen to remove any oxygen.
Improper Solvent - Use a high-purity, degassed solvent. Protic solvents like methanol or ethanol are generally effective for this type of hydrogenation.[1]
Insufficient Agitation - Ensure vigorous stirring to maintain the catalyst in suspension and facilitate efficient gas-liquid mass transfer.[1]
Product Inhibition - The amine product can sometimes adsorb onto the catalyst surface, blocking active sites and slowing the reaction.[1] If the reaction stalls, filtering the mixture (with caution to avoid catalyst ignition) and adding fresh catalyst may help drive the reaction to completion.

Issue 2: Presence of Impurities in the Final Product

Q: I've obtained my this compound, but analytical data (e.g., NMR, LC-MS) shows the presence of impurities. What are the likely side products and how can I avoid them?

A: The formation of impurities can result from incomplete reactions or side reactions involving the starting material or product.

Common Impurities and Prevention Strategies:

ImpurityPotential CausePrevention and Remediation
Unreacted 4-nitro-3-(trifluoromethyl)benzoic acid Incomplete reduction.- Increase reaction time. - Increase hydrogen pressure. - Use a more active or fresh catalyst. - Purify the final product by recrystallization.
Nitroso or Hydroxylamine Intermediates Incomplete reduction pathway.[3][4]- Ensure sufficient reaction time and catalyst loading for complete reduction to the amine. - These intermediates are often unstable and may be converted to the desired amine upon prolonged reaction time.
Products of Hydrodefluorination Potential for C-F bond cleavage under harsh conditions. While less common in standard catalytic hydrogenation, it can be a concern.[5][6][7]- Avoid overly harsh reaction conditions (e.g., high temperatures or strongly acidic/basic media). Catalytic hydrogenation is generally a mild method that minimizes this risk.

Issue 3: Difficulty in Removing the Catalyst or Tin Residues

Q: How can I effectively remove the Pd/C catalyst after the reaction? If I use a tin-based reduction, how do I get rid of the tin salts?

A: Proper removal of the catalyst or metal residues is crucial for obtaining a pure product.

Catalyst and Residue Removal:

  • Palladium on Carbon (Pd/C):

    • Filtration: The most common method is to filter the reaction mixture through a pad of Celite® or another filter aid. This helps to prevent the fine catalyst particles from passing through the filter paper.

    • Safety Note: Be aware that Pd/C can be pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely in the air. It is best to keep it wet with solvent during and after filtration.

  • Tin Residues (from Sn/HCl or SnCl₂ reduction):

    • Basification and Filtration: After the reduction, the reaction mixture is typically made basic (e.g., with NaOH or NaHCO₃). This precipitates tin salts as tin hydroxides, which can be difficult to filter.

    • Complexation and Extraction: To avoid filtration issues with fine precipitates, after basification, the mixture can be extracted with an organic solvent. The tin salts will largely remain in the aqueous layer.

    • Celite Filtration: Adding Celite to the reaction mixture before basification can help in filtering the resulting tin salt slurry.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The reduction of the corresponding nitro compound, 4-nitro-3-(trifluoromethyl)benzoic acid, is the most direct and widely used method. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation, often providing high yields.[8]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are important:

  • Handling Reagents: this compound and its nitro precursor can be irritating to the skin, eyes, and respiratory tract. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your reaction setup is secure and free from leaks. When using Pd/C, be aware of its pyrophoric nature, especially after the reaction when it is filtered and exposed to air. Keep the catalyst wet with solvent.

Q3: Can the trifluoromethyl group react or be cleaved during the reduction?

A3: The trifluoromethyl group is generally stable under the conditions of catalytic hydrogenation.[6] However, it can undergo hydrolysis to a carboxylic acid group under strongly acidic or basic conditions, which are not typically employed in this specific reduction method.[5][9]

Q4: What is a typical yield for the synthesis of this compound via catalytic hydrogenation?

A4: Literature reports suggest that this reaction can proceed in high, even quantitative, yield under optimized conditions.[8] However, in a typical laboratory setting, yields between 85-95% are considered very good.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation [8]

This protocol describes the reduction of 4-nitro-3-(trifluoromethyl)benzoic acid using catalytic hydrogenation.

Materials:

  • 4-nitro-3-(trifluoromethyl)benzoic acid

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-3-(trifluoromethyl)benzoic acid (1.0 g, 4.25 mmol) in methanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (a balloon filled with hydrogen is typically sufficient for this scale).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Upon completion of the reaction (which can be monitored by TLC or LC-MS), carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the product.

Quantitative Data Summary

ParameterValueReference
Starting Material 4-nitro-3-(trifluoromethyl)benzoic acid[8]
Product This compound[8]
Reported Yield Quantitative[8]
Purity Typically high after filtration-

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation start Dissolve 4-nitro-3-(trifluoromethyl)benzoic acid in Methanol add_catalyst Add 10% Pd/C Catalyst start->add_catalyst purge_inert Purge with Inert Gas add_catalyst->purge_inert add_h2 Introduce Hydrogen Gas purge_inert->add_h2 react Stir Overnight at Room Temperature add_h2->react purge_final Purge with Inert Gas react->purge_final filter Filter through Celite to Remove Catalyst purge_final->filter evaporate Evaporate Solvent filter->evaporate product This compound evaporate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_impurities Solvent/Reagent Purity start Slow or Incomplete Reaction? catalyst_inactive Is the catalyst old or potentially poisoned? start->catalyst_inactive Yes h2_pressure Is hydrogen pressure adequate? start->h2_pressure No, check conditions solution_catalyst Use fresh catalyst. Increase catalyst loading. catalyst_inactive->solution_catalyst solution_h2 Check for leaks. Ensure positive pressure. h2_pressure->solution_h2 No agitation Is stirring vigorous? h2_pressure->agitation Yes solution_agitation Increase stirring speed. agitation->solution_agitation No solvent_purity Is the solvent high-purity and degassed? agitation->solvent_purity Yes solution_solvent Use fresh, high-purity solvent. solvent_purity->solution_solvent No

Caption: Troubleshooting decision tree for slow or incomplete hydrogenation.

References

Technical Support Center: 4-Amino-3-(trifluoromethyl)benzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound with high yield?

A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Route A: Nitration and Reduction. This two-step process involves the nitration of 3-(trifluoromethyl)benzoic acid to form 4-Nitro-3-(trifluoromethyl)benzoic acid, followed by the reduction of the nitro group to an amine.

  • Route B: Amination of a 4-Halo-3-(trifluoromethyl)benzoic acid. This route involves the direct introduction of an amino group at the C4 position of a 4-halo-substituted 3-(trifluoromethyl)benzoic acid, typically through a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) or a nucleophilic aromatic substitution.

Q2: Which synthetic route generally provides a higher yield?

A2: The yield can vary significantly depending on the optimization of reaction conditions for each route. The Buchwald-Hartwig amination (Route B) often offers high selectivity and yields under optimized conditions, particularly for structurally similar substrates. However, the nitration and reduction route (Route A) can also be efficient if side reactions during nitration are minimized and the reduction step is carried out to completion.

Q3: What are the common side products I should be aware of during the nitration of 3-(trifluoromethyl)benzoic acid (Route A)?

A3: The primary side products in the nitration of 3-(trifluoromethyl)benzoic acid are undesired isomers. Due to the directing effects of the carboxylic acid and trifluoromethyl groups, nitration can also occur at other positions on the aromatic ring, leading to the formation of isomers such as 2-Nitro-3-(trifluoromethyl)benzoic acid and 5-Nitro-3-(trifluoromethyl)benzoic acid. Over-nitration to form dinitro-substituted products is also a possibility under harsh conditions.

Q4: I am observing a low yield in my Buchwald-Hartwig amination reaction (Route B). What are the potential causes?

A4: Low yields in Buchwald-Hartwig amination can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Bulky, electron-rich ligands are often required for efficient coupling.

  • Base Selection: The choice of base is crucial for the deprotonation of the amine and regeneration of the active catalyst. Common bases include sodium tert-butoxide and potassium carbonate.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled to ensure catalyst stability and promote efficient coupling.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere (e.g., under argon or nitrogen) is essential.

Q5: How can I effectively purify the final this compound product?

A5: Purification of the final product can typically be achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of aminobenzoic acids include ethanol/water mixtures. If isomeric impurities are present, column chromatography may be necessary.

Troubleshooting Guides

Route A: Nitration and Reduction
Symptom Potential Cause Recommended Solution(s)
Low yield of 4-Nitro-3-(trifluoromethyl)benzoic acid Incomplete nitration.- Increase reaction time.- Use a stronger nitrating agent (e.g., fuming nitric acid).- Ensure anhydrous conditions.
Formation of multiple isomers.- Carefully control the reaction temperature, keeping it low (e.g., 0-5 °C) to improve regioselectivity.- Optimize the ratio of nitric acid to sulfuric acid.
Incomplete reduction of the nitro group Inefficient reducing agent or catalyst deactivation.- Use a more potent reducing agent (e.g., SnCl₂ in HCl, or catalytic hydrogenation with a higher catalyst loading).- Ensure the catalyst (if used) is fresh and active.
Product is dark or discolored Presence of impurities from the nitration step or side reactions during reduction.- Purify the intermediate nitro compound before reduction.- Treat the final product with activated carbon during recrystallization.
Route B: Amination of 4-Halo-3-(trifluoromethyl)benzoic acid
Symptom Potential Cause Recommended Solution(s)
Low or no product formation Inactive catalyst.- Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.- Use fresh, high-purity catalyst and ligand.
Incorrect ligand selection.- Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).
Inappropriate base.- Try a stronger base (e.g., NaOtBu) or a different carbonate base (e.g., Cs₂CO₃).
Formation of dehalogenated starting material Proto-dehalogenation side reaction.- Ensure strictly anhydrous conditions.- Use a non-protic solvent.
Difficulty in removing the catalyst from the product Palladium residues.- Filter the reaction mixture through a pad of Celite.- Employ a palladium scavenger resin during workup.

Experimental Protocols

Route A: Nitration of 3-(Trifluoromethyl)benzoic Acid and Subsequent Reduction

Step 1: Nitration of 3-(Trifluoromethyl)benzoic acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL per gram of starting material) to 0 °C in an ice bath.

  • Slowly add 3-(trifluoromethyl)benzoic acid (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 5 °C.

  • In a separate flask, prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1:1 v/v).

  • Add the nitrating mixture dropwise to the solution of 3-(trifluoromethyl)benzoic acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice.

  • Collect the precipitated 4-Nitro-3-(trifluoromethyl)benzoic acid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Step 2: Reduction of 4-Nitro-3-(trifluoromethyl)benzoic acid

  • To a solution of 4-Nitro-3-(trifluoromethyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add a reducing agent such as stannous chloride (SnCl₂) (3-5 eq) in concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the crude this compound.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Route B: Buchwald-Hartwig Amination of 4-Chloro-3-(trifluoromethyl)benzoic acid
  • To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq).

  • Add 4-Chloro-3-(trifluoromethyl)benzoic acid (1.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an ammonia surrogate (e.g., benzophenone imine, 1.2 eq) or introduce ammonia gas into the reaction mixture.

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • If an ammonia surrogate like benzophenone imine is used, the resulting imine needs to be hydrolyzed (e.g., with aqueous acid) to yield the primary amine.

  • Purify the crude product by extraction and subsequent recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize representative yield data for the synthesis of this compound and its intermediates. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Yields for Route A - Nitration and Reduction

StepStarting MaterialProductReagentsTypical Yield (%)
Nitration3-(Trifluoromethyl)benzoic acid4-Nitro-3-(trifluoromethyl)benzoic acidHNO₃/H₂SO₄70-85
Reduction4-Nitro-3-(trifluoromethyl)benzoic acidThis compoundSnCl₂/HCl80-95

Table 2: Yields for Route B - Buchwald-Hartwig Amination

Starting MaterialAmine SourceCatalyst/LigandBaseTypical Yield (%)
4-Chloro-3-(trifluoromethyl)benzoic acidAmmonia (gas)Pd(OAc)₂/XPhosNaOtBu75-90
4-Bromo-3-(trifluoromethyl)benzoic acidBenzophenone iminePd₂(dba)₃/BINAPK₃PO₄80-92

Visualizations

Synthesis_Routes A_start 3-(Trifluoromethyl)benzoic Acid A_intermediate 4-Nitro-3-(trifluoromethyl)benzoic Acid A_start->A_intermediate Nitration (HNO3/H2SO4) A_end This compound A_intermediate->A_end Reduction (e.g., SnCl2/HCl) B_start 4-Halo-3-(trifluoromethyl)benzoic Acid B_end This compound B_start->B_end Amination (e.g., Buchwald-Hartwig)

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Nitration start Low Yield in Nitration Step q1 Is the reaction going to completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there multiple spots on TLC (isomeric byproducts)? a1_yes->q2 sol1 Increase reaction time or use a stronger nitrating agent. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Control temperature strictly (0-5 °C). Optimize acid mixture ratio. a2_yes->sol2 other Consider other issues: - Purity of starting material - Anhydrous conditions a2_no->other

Caption: Troubleshooting workflow for low yield in the nitration of 3-(trifluoromethyl)benzoic acid.

Technical Support Center: Purification of Trifluoromethylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of trifluoromethylated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: Why are trifluoromethylated aromatic compounds often challenging to purify?

A1: The purification of trifluoromethylated aromatic compounds presents unique challenges due to the physicochemical properties imparted by the trifluoromethyl (-CF3) group. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent, which can significantly alter the polarity, solubility, and reactivity of the parent aromatic compound.[1] This can lead to issues such as co-elution with impurities of similar polarity, difficulty in separating positional isomers, and potential degradation on certain stationary phases like silica gel.[2][3]

Q2: What is the impact of the trifluoromethyl group on a compound's polarity and solubility?

A2: The trifluoromethyl group has a dual effect on polarity and solubility. While the C-F bonds are highly polar, the overall contribution of the -CF3 group to molecular polarity can be complex. It often increases a molecule's lipophilicity, enhancing its solubility in non-polar organic solvents.[1] However, the strong dipole moment of the -CF3 group can also lead to specific interactions with polar stationary phases or solvents. The solubility of a trifluoromethylated aromatic compound is therefore highly dependent on the overall substitution pattern of the aromatic ring.

Q3: How does the position of the trifluoromethyl group on the aromatic ring affect purification?

A3: The position of the -CF3 group significantly influences the molecule's dipole moment, steric hindrance, and potential for intermolecular interactions. Positional isomers of trifluoromethylated aromatic compounds often have very similar boiling points and polarities, making their separation by standard distillation or chromatography challenging.[4] The separation of these isomers often relies on exploiting subtle differences in their shapes and electronic distributions using specialized chromatographic techniques and stationary phases.[4][5]

Q4: Are trifluoromethylated aromatic compounds stable during purification?

A4: While the trifluoromethyl group itself is generally robust, the strong electron-withdrawing nature it imparts on the aromatic ring can affect the stability of other functional groups present in the molecule.[1] Furthermore, the acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[2][3] It is crucial to assess the stability of your compound under the chosen purification conditions, for example, by running a 2D TLC to check for on-plate degradation.

Troubleshooting Guides

Issue 1: Co-elution of the target compound with impurities in column chromatography.

Diagram: Troubleshooting Co-elution in Column Chromatography

start Co-elution Observed step1 Optimize Solvent System start->step1 step2 Change Stationary Phase step1->step2 If not resolved sub_step1a Vary polarity of eluent step1->sub_step1a How? sub_step1b Try different solvent mixtures (e.g., Ether/Hexanes, DCM/MeOH) step1->sub_step1b sub_step1c Add a modifier (e.g., TFA, TEA) step1->sub_step1c step3 Consider Alternative Technique step2->step3 If still co-eluting sub_step2a Switch from Silica to Alumina step2->sub_step2a How? sub_step2b Use a fluorinated stationary phase step2->sub_step2b sub_step2c Try reverse-phase chromatography (C18) step2->sub_step2c sub_step3a Preparative HPLC step3->sub_step3a Options sub_step3b Supercritical Fluid Chromatography (SFC) step3->sub_step3b sub_step3c Crystallization step3->sub_step3c solution1 Achieved Separation solution2 Improved Selectivity solution3 Orthogonal Separation sub_step1a->solution1 If successful sub_step1b->solution1 sub_step1c->solution1 sub_step2a->solution2 If successful sub_step2b->solution2 sub_step2c->solution2 sub_step3a->solution3 sub_step3b->solution3 sub_step3c->solution3

Caption: A workflow for troubleshooting co-elution issues during column chromatography.

Problem Potential Cause Recommended Solution(s)
Co-elution with impurities Insufficient resolution between the target compound and impurities with similar polarity.Optimize the mobile phase: - Perform a gradient elution to identify a suitable solvent system. - Systematically vary the solvent ratio to fine-tune the separation. - Switch to a different solvent system with different selectivity (e.g., from a hexane/ethyl acetate system to a dichloromethane/methanol system). Change the stationary phase: - If using silica gel, consider switching to alumina, which has different selectivity. - For highly fluorinated compounds, a fluorinated stationary phase (e.g., pentafluorophenyl) can offer enhanced retention and selectivity. Employ an alternative technique: - High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide higher resolution. - Consider recrystallization if the compound is a solid and a suitable solvent can be found.
Issue 2: Poor separation of positional isomers.
Problem Potential Cause Recommended Solution(s)
Inadequate separation of isomers Isomers have very similar physicochemical properties (polarity, boiling point).Utilize specialized chromatography: - HPLC with a fluorinated stationary phase: Perfluoroaryl and perfluoroalkyl stationary phases can provide enhanced selectivity for fluorinated compounds. - Supercritical Fluid Chromatography (SFC): SFC often provides excellent resolution for isomers and is a greener alternative to normal-phase HPLC. Optimize chromatographic conditions: - Carefully screen different mobile phase compositions.[6][7] - Adjust the temperature, as it can influence selectivity. Consider derivatization: - In some cases, derivatizing the isomers to compounds with more distinct properties can facilitate separation.
Issue 3: Compound degradation during purification.
Problem Potential Cause Recommended Solution(s)
Decomposition on silica gel The acidic nature of silica gel can degrade sensitive compounds.- Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine.[3] - Use an alternative stationary phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives.[2] - Minimize contact time: Use flash chromatography to reduce the time the compound spends on the column.
Thermal degradation The compound may be sensitive to heat.- Avoid high temperatures during solvent removal (rotary evaporation). - If using distillation, perform it under reduced pressure to lower the boiling point.
Issue 4: Difficulty with recrystallization.
Problem Potential Cause Recommended Solution(s)
Compound oils out or fails to crystallize - The compound is impure. - An inappropriate solvent was chosen. - The cooling process is too rapid.- Further purify the crude material: Use column chromatography to remove impurities that may inhibit crystallization. - Screen for a suitable solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A two-solvent system (a "solvent" and an "anti-solvent") can also be effective. - Slow down the cooling process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of the pure compound can also induce crystallization.

Data Presentation

Table 1: Comparison of Stationary Phases for HPLC Separation of Fluorinated Compounds

Stationary PhasePrinciple of SeparationAdvantages for Trifluoromethylated Aromatics
C18 (Reversed-Phase) Hydrophobic interactionsGood general-purpose column, but may lack selectivity for isomers.
Silica (Normal-Phase) Adsorption based on polarityCan be effective, but risks compound degradation for sensitive molecules.
Pentafluorophenyl (PFP) Multiple interactions (dipole-dipole, π-π, hydrophobic)Excellent selectivity for positional isomers and halogenated compounds.[7]
Perfluoroalkyl Fluorophilic interactionsEnhanced retention for fluorinated compounds.[7]

Table 2: Recommended Starting Solvent Systems for Flash Column Chromatography on Silica Gel

Polarity of Trifluoromethylated Aromatic CompoundRecommended Starting Solvent System (v/v)
Non-polar 1-10% Ethyl Acetate in Hexanes
Moderately Polar 10-50% Ethyl Acetate in Hexanes
Polar 1-10% Methanol in Dichloromethane

Note: The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the target compound.

Experimental Protocols

Protocol 1: Detailed Methodology for Flash Column Chromatography

Objective: To purify a trifluoromethylated aromatic compound from a reaction mixture.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate, Dichloromethane, Methanol (as determined by TLC)

  • Chromatography column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Thin-layer chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude mixture in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various solvent systems of differing polarities.

    • Identify a solvent system that provides good separation of the target compound from impurities, with an Rf value for the target compound between 0.2 and 0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Fill the column with the chosen eluent.

    • Slowly add silica gel as a slurry in the eluent, gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample has fully entered the silica gel.

    • Carefully add a small amount of fresh eluent and drain it to the top of the silica gel. Repeat this step 2-3 times to wash any remaining sample onto the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle pressure (e.g., using a pump or an inert gas line) to begin eluting the solvent through the column.

    • Collect fractions in separate test tubes.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • Isolation of the Pure Compound:

    • Identify the fractions containing the pure target compound based on the TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified trifluoromethylated aromatic compound.

Protocol 2: General Methodology for Recrystallization

Objective: To purify a solid trifluoromethylated aromatic compound.

Materials:

  • Crude solid compound

  • A selection of solvents for testing (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, toluene, water)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at room temperature.

    • Heat the test tubes. An ideal solvent will dissolve the compound completely upon heating.

    • Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Mandatory Visualizations

Diagram: Logical Workflow for Purification Method Selection

start Crude Trifluoromethylated Aromatic Compound is_solid Is the compound a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography (Silica or Alumina) is_solid->column_chromatography No is_pure Is it pure? try_recrystallization->is_pure is_pure->column_chromatography No end Pure Compound is_pure->end Yes is_isomeric Are isomers present? column_chromatography->is_isomeric hplc_sfc Use Preparative HPLC or SFC (Consider fluorinated phase) is_isomeric->hplc_sfc Yes is_isomeric->end No hplc_sfc->end

Caption: A decision tree for selecting an appropriate purification method.

References

Stability and degradation of 4-Amino-3-(trifluoromethyl)benzoic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-Amino-3-(trifluoromethyl)benzoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under normal handling and storage conditions.[1] However, it is known to be air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably refrigerated (2-8 °C).[1] Discoloration (e.g., development of a yellow or brownish hue) may indicate oxidation or degradation.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions and potential degradation.

Q3: What are the expected thermal decomposition products?

A3: Thermal decomposition of similar fluorinated aromatic compounds can generate hazardous substances, including carbon oxides (CO, CO₂), hydrogen fluoride (HF), and nitrogen oxides (NOx).[1] Therefore, heating this compound should be performed with caution in a well-ventilated area.

Q4: Is this compound susceptible to photodegradation?

A4: Aromatic amines and compounds with trifluoromethyl groups can be susceptible to photodegradation, especially upon exposure to UV light.[2] For instance, a related compound, 4-(trifluoromethyl)benzoic acid, has been shown to be prone to degradation under UVC radiation.[2] It is recommended to protect solutions of this compound from light, particularly during long-term experiments or storage.

Q5: What are the likely degradation pathways for this molecule?

A5: Based on the chemical structure and data from similar compounds, the following degradation pathways are plausible:

  • Hydrolysis: The trifluoromethyl group is generally stable to hydrolysis, but under harsh acidic or basic conditions, degradation of the aromatic ring or other functional groups may occur.

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Photodegradation: UV exposure can lead to the generation of reactive oxygen species, which can attack the aromatic ring and the amino group, potentially leading to hydroxylation, defluorination, and eventual mineralization.[2]

  • Decarboxylation: At elevated temperatures, decarboxylation (loss of CO₂) of the benzoic acid moiety is a possible degradation pathway.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or Poor Results in Chemical Reactions
Symptom Possible Cause Troubleshooting Steps
Low or no reaction yieldDegraded starting material.- Confirm the purity of the this compound using an appropriate analytical technique (e.g., HPLC, NMR).- If the material is discolored, consider purification before use.- Ensure the compound has been stored correctly under an inert atmosphere and protected from light.
Formation of unexpected side productsInstability under reaction conditions.- Review the reaction conditions (pH, temperature, solvent) for compatibility with the compound.- Avoid strong oxidizing agents unless they are part of the intended reaction.- Consider performing the reaction under an inert atmosphere.
Issue 2: Problems During Stability and Forced Degradation Studies
Symptom Possible Cause Troubleshooting Steps
No degradation observed under stress conditionsStress conditions are too mild.- For hydrolytic degradation, increase the concentration of the acid or base, and/or increase the temperature.- For oxidative degradation, increase the concentration of the oxidizing agent (e.g., H₂O₂) or the exposure time.- For thermal degradation, increase the temperature.- For photodegradation, increase the light intensity or exposure time.
Complete or excessive degradationStress conditions are too harsh.- The goal of forced degradation is typically to achieve 5-20% degradation. Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor).
Poor mass balance in HPLC analysis- Degradation products are not eluting from the column.- Degradation products do not have a UV chromophore.- Volatile degradation products have formed.- Use a gradient elution method in HPLC to ensure all components are eluted.- Employ a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in addition to UV detection.- Use headspace GC-MS to analyze for volatile degradation products.

Quantitative Data Summary

Table 1: Photodegradation of a Structurally Related Compound

CompoundConditionDegradation (%)Reference
4-(Trifluoromethyl)benzoic acidUVC radiation, aqueous media, Ga₂O₃ catalyst, Nitrogen atmosphere~90%[2]

Table 2: Degradation of a Compound Containing the 4-(Trifluoromethyl)aniline Moiety under Forced Degradation

CompoundStress ConditionMajor Degradation Product IdentifiedReference
TeriflunomideAcid Hydrolysis (2N HCl, reflux 2h)4-(Trifluoromethyl)aniline
TeriflunomideBase Hydrolysis (2N NaOH, reflux 2h)4-(Trifluoromethyl)aniline
TeriflunomideOxidative (H₂O₂)4-(Trifluoromethyl)aniline
TeriflunomideThermal4-(Trifluoromethyl)aniline

Experimental Protocols

The following are general protocols for conducting forced degradation studies, which should be adapted based on the specific properties of this compound and the analytical method used.

Protocol 1: Hydrolytic Degradation Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare solutions of 0.1 M HCl and 0.1 M NaOH.

  • Stress Conditions:

    • Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Basic: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Neutral: Mix an aliquot of the stock solution with purified water.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis (e.g., by HPLC).

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation of Solutions:

    • Prepare a stock solution of this compound as described in Protocol 1.

    • Prepare a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Stress Conditions:

    • Mix an aliquot of the stock solution with the hydrogen peroxide solution.

  • Incubation:

    • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C), protected from light.

    • Withdraw samples at appropriate time points.

  • Analysis:

    • Dilute the samples to a suitable concentration and analyze by HPLC.

Protocol 3: Thermal Degradation Study
  • Solid State:

    • Place a known amount of solid this compound in a controlled temperature environment (e.g., an oven at a temperature below its melting point, for example, 80-100°C).

    • Analyze the sample at various time points by dissolving it in a suitable solvent and analyzing by HPLC.

  • Solution State:

    • Prepare a solution of the compound in a suitable solvent.

    • Heat the solution at a controlled temperature (e.g., 60-80 °C).

    • Withdraw samples at various time points, cool to room temperature, and analyze by HPLC.

Protocol 4: Photodegradation Study
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent.

    • Place the solution in a photostability chamber.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure:

    • Expose the sample to a light source that provides both UV and visible light, according to ICH Q1B guidelines.

  • Analysis:

    • Analyze the exposed and control samples at appropriate time points by HPLC.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C) prep->thermal photo Photochemical Stress (UV/Vis light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation: - Purity Assessment - Degradant Identification - Pathway Elucidation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound decarboxylated Decarboxylation Product (Loss of CO₂) parent->decarboxylated Thermal Stress oxidized Oxidized Products (e.g., hydroxylated, N-oxide) parent->oxidized Oxidative Stress hydrolyzed Hydrolysis/Defluorination Products parent->hydrolyzed Hydrolytic Stress photoproducts Photodegradation Adducts/Fragments parent->photoproducts Photo Stress

Caption: Potential degradation pathways.

References

Technical Support Center: Troubleshooting Low Yield in Coupling Reactions Involving Trifluoromethylated Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in coupling reactions with trifluoromethylated amines. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly reduces the nucleophilicity of the amine, posing a considerable challenge in various coupling reactions.[1][2]

Frequently Asked Questions (FAQs)

Amide Coupling (e.g., Peptide Synthesis)

Q1: My amide coupling reaction with a trifluoromethylated amine is resulting in a very low yield. What is the primary cause and how can I address it?

A1: The principal reason for low yield is the diminished nucleophilicity of the trifluoromethylated amine due to the potent electron-withdrawing effect of the -CF3 group.[1][2] This makes the formation of the amide bond difficult under standard coupling conditions.

Troubleshooting Steps:

  • Optimize the Coupling Reagent: Standard coupling reagents like DCC or DIC are often insufficient. Switch to more potent activating agents.[1]

  • Employ "Double Coupling": If a single coupling does not lead to completion, a second coupling with fresh reagents can drive the reaction forward. This is particularly effective for challenging residues like trifluoromethylated amino acids.[1]

  • Increase Reaction Time and/or Temperature: For sterically hindered or electronically deactivated substrates, extending the reaction time or carefully increasing the temperature can improve yields.[3]

  • "Capping" Unreacted Amines: In solid-phase synthesis, if "double coupling" is ineffective, cap the unreacted amines using an acetylating agent like acetic anhydride. This prevents the formation of deletion sequences and simplifies purification.[1]

Q2: Which coupling reagents are most effective for reactions with trifluoromethylated amines?

A2: High-potency uronium- or phosphonium-based coupling reagents are recommended for these challenging couplings.

Coupling ReagentClassNotes
HATU UroniumOften considered the "gold standard" for difficult couplings due to its high reactivity.[1]
HCTU UroniumA highly effective and common alternative to HATU.[1]
PyBOP PhosphoniumAnother powerful reagent suitable for sterically hindered or electron-deficient amines.
T3P Phosphonic AnhydrideCan be an effective coupling reagent, sometimes yielding excellent results.[4]

Q3: I'm still observing low yields even after using a stronger coupling reagent. What other strategies can I try?

A3: If optimizing the coupling reagent isn't sufficient, consider modifying your synthetic strategy. One effective approach is to synthesize a dipeptide building block in solution first. By making the trifluoromethylated amino acid the N-terminal residue of the dipeptide, you can circumvent the difficult coupling to the deactivated amine on the solid support. This dipeptide can then be incorporated into your main synthesis sequence.[1]

Buchwald-Hartwig Amination

Q4: I'm attempting a Buchwald-Hartwig amination with a trifluoromethylated aniline and observing poor conversion. What are the likely issues?

A4: Trifluoromethylated anilines are electron-deficient, which can make them challenging substrates for Buchwald-Hartwig amination. Key factors to investigate are the choice of ligand, base, and the nature of the aryl halide.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-poor anilines, ligands that promote a fast rate of reductive elimination are often necessary. Consider screening a panel of ligands.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) in combination with an appropriate ligand might be necessary.[6]

  • Aryl Halide Reactivity: The reactivity order for the aryl halide in Buchwald-Hartwig amination is generally Ar-I > Ar-Br > Ar-Cl.[7] Aryl chlorides can be particularly challenging and may require specialized catalyst systems.[8] If possible, using the corresponding aryl bromide or iodide may improve the yield.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that solvents are properly degassed.[9]

Q5: My reaction is complex, and I'm unsure where to start with optimization. What is a logical workflow?

A5: A systematic approach to troubleshooting is crucial. The following workflow can help identify the optimal conditions for your specific substrates.

G cluster_0 Troubleshooting Workflow for Buchwald-Hartwig Amination Start Low Yield Observed Ligand Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Start->Ligand Ligand->Start No improvement Base Optimize Base (e.g., NaOtBu, LHMDS, K3PO4) Ligand->Base Some improvement Base->Ligand No improvement Solvent Screen Solvents (e.g., Toluene, Dioxane, THF) Base->Solvent Further improvement Solvent->Base No improvement Temp Adjust Temperature Solvent->Temp Optimization Temp->Solvent No improvement Success Acceptable Yield Temp->Success

Caption: A systematic workflow for troubleshooting low yields in Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: "Double Coupling" for Amide Bond Formation in SPPS

This protocol is for solid-phase peptide synthesis (SPPS) when coupling a trifluoromethylated amino acid.

  • Initial Coupling:

    • In a separate vessel, pre-activate the Fmoc-trifluoromethylated amino acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin thoroughly with DMF.[1]

  • Monitoring:

    • Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of unreacted primary amines.[1]

  • Second Coupling (if Kaiser test is positive):

    • Repeat step 1 with a fresh solution of activated amino acid and coupling reagents.

    • Allow the second coupling to proceed for another 45-60 minutes.

    • Wash the resin with DMF.

  • Final Monitoring and Capping (Optional):

    • Perform a second Kaiser test. If it is still positive, proceed with capping.

    • To cap unreacted amines, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination Screening

This protocol provides a starting point for optimizing the coupling of a trifluoromethylated amine with an aryl bromide.

  • Reaction Setup:

    • To a dry Schlenk tube or vial under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-2.0 equiv).

  • Reagent Addition:

    • Add the trifluoromethylated amine (1.1-1.5 equiv).

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Parameter Optimization:

The relationship between key reaction parameters and the potential for success can be visualized as follows:

G cluster_1 Key Parameters for Successful Coupling Amine Trifluoromethylated Amine (Electron Poor) Yield Improved Yield Amine->Yield Requires Ligand Electron-Rich, Bulky Phosphine Ligand Ligand->Yield Promotes Base Strong, Non-nucleophilic Base Base->Yield Promotes Conditions Anhydrous & Inert Conditions Conditions->Yield Enables

Caption: The interplay of key parameters for improving coupling reaction yields.

References

Technical Support Center: Prevention of Trifluoromethylated Intermediate Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the decomposition of trifluoromethylated intermediates during chemical experiments.

Frequently Asked questions (FAQs)

Q1: Why is the trifluoromethyl (-CF3) group so commonly used in drug design if it can be unstable?

A1: The trifluoromethyl group is a valuable substituent in medicinal chemistry due to several beneficial properties. The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic and chemical stability to the final molecule.[1] Its strong electron-withdrawing nature and high lipophilicity can enhance a compound's binding affinity to biological targets, improve cell membrane permeability, and increase bioavailability.[1][2] The strategic incorporation of a -CF3 group can also block metabolic pathways at specific sites, leading to a longer drug half-life and a more predictable pharmacokinetic profile.

Q2: What are the most common degradation pathways for trifluoromethylated intermediates?

A2: While generally stable, trifluoromethylated intermediates can degrade under specific conditions. The most common pathways include:

  • Hydrolysis: The -CF3 group can undergo hydrolysis, particularly under alkaline (basic) conditions, to form a carboxylic acid (-COOH) and release fluoride ions.[1][3] Trifluoromethylphenols, for example, have been shown to convert to their corresponding hydroxybenzoic acids.[1]

  • Photodegradation: Exposure to UV light can induce the degradation of trifluoromethylated compounds. For instance, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[1]

  • Oxidative Degradation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to various degradation products.[1]

  • Defluorination: Under certain conditions, such as with some transition metal catalysts, Lewis acids, metal hydrides, or strong bases, the trifluoromethyl group can undergo defluorination.[4]

Q3: How does the molecular structure influence the stability of a trifluoromethylated intermediate?

A3: The stability of a trifluoromethyl group is highly dependent on its molecular context. For instance, the presence of strong electron-donating groups on an aromatic ring can enhance the rate of photohydrolysis of a benzotrifluoride derivative.[5] In trifluoromethyl-substituted pyridines, the electron-deficient nature of the pyridine ring can make it susceptible to nucleophilic aromatic substitution, leading to degradation.[6] The position of the trifluoromethyl group on a heterocyclic ring also plays a crucial role in its stability.

Q4: Can the trifluoromethyl carbanion (CF3-) be a source of instability?

A4: Yes, the trifluoromethyl carbanion is notoriously unstable and can readily decompose to difluorocarbene (:CF2) and a fluoride ion.[7][8] This decomposition pathway is a significant challenge in nucleophilic trifluoromethylation reactions that proceed via a CF3- intermediate.[7] The presence of alkali metal cations can favor this breakdown due to the formation of highly stable metal fluorides.

Troubleshooting Guides

Issue 1: Low or No Yield in Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto Reagents)
Possible Cause Troubleshooting Solution
Insufficient Reagent Activation Togni's reagents often require activation by a Lewis or Brønsted acid to generate the electrophilic trifluoromethylating species.[9] Consider the addition of a suitable activator to your reaction mixture.
Reagent Decomposition Some electrophilic trifluoromethylating reagents, particularly hypervalent iodine compounds, can be thermally unstable. Running the reaction at lower temperatures may prevent premature decomposition.[10]
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Screen a variety of anhydrous solvents to find one that optimizes the solubility of your substrate and the reactivity of the trifluoromethylating agent.
Substrate Reactivity Electron-rich aromatic and heteroaromatic substrates are generally more suitable for electrophilic trifluoromethylation. If your substrate is electron-deficient, consider alternative trifluoromethylation strategies.
Issue 2: Decomposition Observed During Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash Reagent, TMSCF3)
Possible Cause Troubleshooting Solution
Presence of Water The trifluoromethyl anion (CF3-) is highly reactive and will be quenched by water. Ensure all reagents and solvents are strictly anhydrous.[11]
Suboptimal Initiator A fluoride source (e.g., TBAF, CsF) is typically used to activate TMSCF3. Ensure your fluoride source is anhydrous and consider that in some cases, stoichiometric amounts may be necessary.[11]
Decomposition of CF3- Anion The trifluoromethyl anion can decompose to difluorocarbene. Using a solvent like DMF can help stabilize the CF3- anion by forming a hemiaminaloate adduct. Employing sterically demanding organo-superbases can also help to avoid the decomposition of the "naked" trifluoromethyl anion.[12]
Reaction Temperature The stability of the trifluoromethyl anion is temperature-dependent. Running the reaction at low temperatures (e.g., -78 °C) can help to minimize its decomposition.[13]
Issue 3: Unexpected Degradation of a Trifluoromethylated Compound During Workup or Storage
Possible Cause Troubleshooting Solution
Hydrolysis under Acidic/Basic Conditions If new peaks appear in your HPLC chromatogram after workup with acidic or basic aqueous solutions, consider that your compound may be hydrolyzing. Neutralize the reaction mixture carefully and consider alternative workup procedures that avoid extreme pH.[1]
Photodegradation If the compound is light-sensitive, protect the reaction and the isolated product from light.[1]
Oxidative Degradation If the compound is sensitive to air, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Thermal Instability Store the isolated compound at a low temperature (e.g., -20 °C) to prevent thermal decomposition.[14]

Quantitative Data on Trifluoromethylated Compound Stability

The stability of trifluoromethylated compounds is highly dependent on the specific compound and the conditions it is subjected to. The following tables provide some examples of quantitative data on the degradation of these compounds.

Table 1: Effect of pH on the Hydrolysis Rate of Esters with Neighboring Sulfides [15][16]

pHRate of Ester Hydrolysis (days⁻¹)
7.40.074 ± 0.003
8.00.28 ± 0.005

Table 2: Photodegradation Quantum Yields of Benzotrifluoride Derivatives [14]

CompoundQuantum Yield (Φ)
Benzotrifluoride< 1.0 x 10⁻⁵
4-Aminobenzotrifluoride1.8 x 10⁻³
4-Hydroxybenzotrifluoride1.1 x 10⁻³
4-Methoxybenzotrifluoride4.0 x 10⁻⁴

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a trifluoromethylated compound under various stress conditions.[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile, methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid.

  • Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide.

  • Oxidative Degradation: Mix the stock solution with a 0.1% to 3.0% solution of hydrogen peroxide.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 40-80 °C).

  • Photodegradation: Expose the compound (in solid or solution form) to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

3. Incubation:

  • Incubate the stressed samples at room temperature or elevated temperature (e.g., 50-60 °C) if no degradation is observed at room temperature.[3] The duration of the study can range from a few hours to several days.[3]

4. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS), to separate and quantify the parent compound and any degradation products.[2][17]

5. Data Interpretation:

  • Identify and characterize any significant degradation products using techniques like LC-MS/MS.[18][19]

  • Determine the degradation pathways of the compound.

Protocol 2: Electrophilic N-Trifluoromethylation using Togni's Reagent

This protocol provides a general procedure for the N-trifluoromethylation of an enamine substrate using Togni's reagent.

Materials:

  • Enamine substrate

  • Togni Reagent II (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

  • Copper(I) iodide (CuI)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure: [20]

  • Dissolve the enamine substrate (1.0 mmol) in DCE (10 mL) in a reaction vessel.

  • Add Togni reagent II (1.2 mmol) and CuI (0.2 mmol) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start with Trifluoromethylated Intermediate stock Prepare Stock Solution (1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl) stock->acid base Base Hydrolysis (0.1 M NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo lcm LC-MS Analysis acid->lcm base->lcm oxidation->lcm thermal->lcm photo->lcm data Data Interpretation lcm->data

Caption: Workflow for a forced degradation study of a trifluoromethylated intermediate.

troubleshooting_logic cluster_electrophilic Electrophilic (e.g., Togni) cluster_nucleophilic Nucleophilic (e.g., TMSCF3) start Low Yield in Trifluoromethylation Reaction q1_e Is an activator present? start->q1_e q1_n Are conditions anhydrous? start->q1_n s1_e Add Lewis/Brønsted acid q1_e->s1_e No q2_e Is the temperature too high? q1_e->q2_e Yes s2_e Lower reaction temperature q2_e->s2_e Yes s1_n Use anhydrous reagents/solvents q1_n->s1_n No q2_n Is the initiator active? q1_n->q2_n Yes s2_n Use fresh, anhydrous initiator q2_n->s2_n No q3_n Is CF3- decomposing? q2_n->q3_n Yes s3_n Use low temp / stabilizing solvent q3_n->s3_n Yes

Caption: Troubleshooting logic for low-yield trifluoromethylation reactions.

degradation_pathways start Trifluoromethylated Intermediate (Ar-CF3) hydrolysis Hydrolysis (e.g., NaOH, H2O) start->hydrolysis photolysis Photolysis (UV Light) start->photolysis oxidation Oxidation (e.g., H2O2) start->oxidation prod1 Carboxylic Acid (Ar-COOH) + 3 F- hydrolysis->prod1 prod2 Trifluoroacetic Acid (TFA) + Other Products photolysis->prod2 prod3 Oxidized Products oxidation->prod3

Caption: Common degradation pathways for trifluoromethylated aromatic compounds.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Trifluoromethyl Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the functionalization of trifluoromethyl anilines.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling regioselectivity in the functionalization of trifluoromethyl anilines?

The primary strategies involve leveraging the electronic properties of the trifluoromethyl group and employing directing groups. Key methods include:

  • Directed ortho Metalation (DoM): This is a powerful technique where a directing metalation group (DMG) on the aniline nitrogen coordinates to an organolithium reagent, leading to deprotonation and subsequent functionalization exclusively at the ortho position.[1][2][3]

  • Transition-Metal-Catalyzed C-H Activation: This approach uses transition metals (like Palladium, Rhodium, or Ruthenium) that coordinate to a directing group on the aniline to selectively functionalize a specific C-H bond, most commonly the ortho position.[4][5]

  • Innate C-H Functionalization: In some cases, the inherent electronic properties of the trifluoromethyl aniline substrate can direct functionalization without a dedicated directing group, although this can sometimes lead to mixtures of isomers.[6] The electron-withdrawing nature of the CF3 group influences the reactivity of the aromatic ring.[7][8]

Q2: How does the position of the trifluoromethyl (-CF3) group affect regioselectivity?

The position of the -CF3 group significantly impacts the electronic environment of the aniline ring and, consequently, the site of functionalization.

  • meta-CF3 Aniline: The positions ortho to the amino group (C2 and C6) are most activated for electrophilic attack and are the primary sites for directed metalation.

  • ortho-CF3 Aniline: The C6 position is typically favored for directed functionalization due to activation from the amino group.

  • para-CF3 Aniline: The positions ortho to the amino group (C2 and C6) are electronically similar and are the targets for ortho-directing strategies.

Q3: Which directing groups are most effective for achieving ortho-selectivity?

Effective directing groups for ortho functionalization, particularly in Directed ortho Metalation (DoM), are typically groups that can chelate to lithium. These include:

  • Pivaloyl (Piv): A bulky and effective directing group for ortho-lithiation.[9]

  • tert-Butoxycarbonyl (Boc): Widely used for directing ortho-lithiation.[10][11]

  • Amides and Carbamates: These functional groups are strong directing metalation groups.[1][2]

  • Picolinamide: This group can be used to direct ortho C-H functionalization in iron-catalyzed reactions.[12]

  • Pyrimidyl Group: Has been successfully used as a removable directing group for palladium-catalyzed ortho-nitration.[4]

Q4: How can I achieve functionalization at the meta or para positions?

Achieving meta or para selectivity is often more challenging than ortho functionalization.

  • meta-Selective C-H Functionalization: This is a developing area. Some copper-catalyzed methods using weakly coordinating directing groups have shown success in achieving meta-olefination of anilides.[5]

  • para-Selective C-H Functionalization: This is difficult to achieve directly on N-monosubstituted anilines. Strategies may involve using specific chiral phosphoric acids for asymmetric C-H functionalization or leveraging reaction conditions that favor thermodynamic products.[4] Some metal-free cross-dehydrogenative couplings have shown para-selectivity.[4]

Troubleshooting Guides

Issue 1: Low or No Yield During Directed ortho-Metalation (DoM)

Potential CauseRecommended Solution
Inactive Organolithium Reagent Titrate the organolithium solution (e.g., n-BuLi, s-BuLi) before use to confirm its molarity. Ensure it has been stored properly under an inert atmosphere.
Incomplete Deprotonation The N-H proton of some protected anilines is acidic. Use at least two equivalents of the organolithium base: one to deprotonate the nitrogen and the second to deprotonate the ortho position.
Poor Solvent Quality Use anhydrous, ethereal solvents like tetrahydrofuran (THF) or diethyl ether. Ensure solvents are freshly distilled or obtained from a solvent purification system to remove water and peroxides.[3]
Reaction Temperature Too High Perform the lithiation at low temperatures, typically -78 °C, to prevent side reactions and decomposition of the aryllithium intermediate.[3]
Steric Hindrance A very bulky directing group combined with a sterically demanding electrophile can hinder the reaction. Consider a smaller directing group if possible.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Potential CauseRecommended Solution
Wrong Strategy for Desired Isomer Ensure the chosen strategy matches the desired outcome. DoM and many C-H activation methods are strongly ortho-directing.[1][5] For other isomers, different catalytic systems are required.
Competing Directing Effects Other functional groups on the aniline ring can compete with the intended directing group. The hierarchy of directing group strength must be considered.[2]
Thermodynamic vs. Kinetic Control Reaction temperature and time can influence selectivity. Low temperatures often favor the kinetically formed ortho product in DoM.[3] Prolonged reaction times or higher temperatures might lead to isomer scrambling.
Radical Mechanism Some trifluoromethylation reactions proceed via a radical mechanism, which may be less selective and depend on the innate reactivity of the C-H bonds.[6] Consider reaction conditions that favor an ionic pathway if selectivity is poor.

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution
Similar Polarity of Regioisomers Regioisomers often have very similar polarities, making separation by standard column chromatography challenging.
- Optimize Chromatography: Use a less polar solvent system to increase the separation (ΔRf) on TLC.[13] A slow gradient elution or isocratic elution may be necessary.
- Alternative Techniques: Consider preparative HPLC or supercritical fluid chromatography (SFC) for difficult separations.
Emulsion During Aqueous Workup Aniline derivatives can form stable emulsions during extraction.[13]
- Break Emulsions: Add a saturated solution of NaCl (brine) or a small amount of a different organic solvent to help break the emulsion.[13][14]
Starting Material Co-elution Unreacted starting material may have a similar Rf to the product.
- Drive Reaction to Completion: Monitor the reaction by TLC or GC-MS to ensure full consumption of the starting material before workup.[14]
- Derivatization: If purification remains difficult, consider a temporary derivatization of the product or starting material to alter its polarity.

Data Presentation: Regioselectivity in Aniline Functionalization

Table 1: Effect of Directing Group on Ortho-Lithiation of Anilines

Directing Group (DMG)BaseElectrophileProduct YieldReference
N-Pivaloyls-BuLi/TMEDA(CH₃)₂S₂95%[9]
N-Bocs-BuLi/TMEDAI₂>90%[11]
N,N-bis(trimethylsilyl)s-BuLiCO₂High Yield[10]
N-tert-Butoxycarbonylt-BuLiVariousGood Yields[10]

Table 2: Regioselective C-H Trifluoromethylation of Anilines

Catalyst/Reagent SystemAniline SubstrateRegioselectivityProduct YieldReference
AgOPiv / TMSCF₃ / PhI(OAc)₂N-Phenylpyridin-2-amineortho65%[4][15]
Fe(acac)₃ / Langlois' ReagentPicolinamide-Anilideorthoup to 81%[12]
Visible Light / Togni ReagentFree AnilinesMixtureModerate[4]
CF₃SO₂Na / tBuOOHHeterocyclesInnately Reactive PositionGood[6]

Key Experimental Protocols

Protocol 1: Directed ortho-Lithiation and Silylation of N-Boc-3-(trifluoromethyl)aniline

This protocol is adapted from general procedures for the directed ortho-lithiation of N-Boc anilines.[10][11]

  • Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add N-Boc-3-(trifluoromethyl)aniline (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (s-BuLi, 2.2 equiv, ~1.4 M in cyclohexane) dropwise to the stirred solution. The solution may change color. Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 2.5 equiv) dropwise to the reaction mixture at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ortho-silylated product.

Protocol 2: Silver-Catalyzed ortho-Trifluoromethylation of an N-Aryl Aniline

This protocol is based on the method developed for the ortho-trifluoromethylation of anilines using a silver catalyst.[15]

  • Reaction Setup: In a reaction vial, combine the N-aryl aniline substrate (e.g., 4-methyl-N-phenylpyridin-2-amine, 1.0 equiv), silver pivalate (AgOPiv, 10 mol%), and an oxidant such as PhI(OAc)₂ (2.0 equiv).

  • Solvent and Reagent Addition: Add the solvent (e.g., dichloroethane). To this mixture, add the trifluoromethyl source, such as TMSCF₃ (2.0 equiv).

  • Reaction Conditions: Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C) for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent like ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the ortho-trifluoromethylated product.

Visualizations

G Diagram 1: Strategy Selection for Aniline Functionalization start Desired Regioselectivity? ortho Ortho start->ortho meta_para Meta or Para start->meta_para removable_dg Removable Directing Group Required? ortho->removable_dg meta Meta meta_para->meta para Para meta_para->para dom Use Directed ortho-Metalation (DoM) (e.g., N-Boc, N-Piv) removable_dg->dom No tm_cat Use Transition-Metal Catalysis (e.g., Pd, Rh with pyrimidyl DG) removable_dg->tm_cat Yes meta_challenge Challenging. Consider Cu-catalyzed C-H olefination with weakly coordinating DG. meta->meta_challenge para_challenge Challenging. Consider metal-free CDC or specific CPA catalysts. para->para_challenge

Caption: Decision tree for selecting a regioselective functionalization strategy.

G Diagram 2: Workflow for Directed Ortho-Metalation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add N-protected aniline and anhydrous THF to dry flask under Argon prep2 2. Cool to -78 °C prep1->prep2 react1 3. Add Organolithium Base (e.g., s-BuLi) dropwise prep2->react1 react2 4. Stir for 1-2 hours at -78 °C react1->react2 react3 5. Add Electrophile (E+) dropwise react2->react3 react4 6. Warm to RT react3->react4 workup1 7. Quench with aq. NH4Cl react4->workup1 workup2 8. Extract with Organic Solvent workup1->workup2 workup3 9. Dry, Concentrate, & Purify via Chromatography workup2->workup3

Caption: Step-by-step experimental workflow for a typical DoM procedure.

G Diagram 3: Influence of N-Directing Groups on Lithiation aniline Aniline Substrate |  N-H |  CF3 node_dmgs N-Boc N-Pivaloyl N-CONR2 aniline:f1->node_dmgs Protection with Directing Group (DMG) node_intermediate Ortho-Lithiated Intermediate node_dmgs->node_intermediate Coordination & Deprotonation node_base Organolithium Base (RLi) node_base->node_intermediate Coordination & Deprotonation node_product Ortho-Functionalized Product node_intermediate->node_product + Electrophile (E+)

Caption: Role of N-Directing Groups in achieving ortho-selectivity.

References

Scaling up the synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid for pilot production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Amino-3-(trifluoromethyl)benzoic acid for pilot production.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common industrial synthesis route begins with the nitration of 4-chlorobenzotrifluoride. This is followed by the reduction of the resulting nitro compound to an aniline derivative. The synthesis is completed by converting the aniline to the corresponding benzoic acid, often via a nitrile intermediate. This multi-step process is favored for its use of readily available starting materials and amenability to large-scale production.

Q2: What are the primary safety concerns when scaling up this synthesis?

The nitration step is highly exothermic and requires careful temperature control to prevent runaway reactions.[1] The use of fuming nitric acid and concentrated sulfuric acid also presents significant corrosion and handling hazards.[2] Catalytic hydrogenation for the nitro reduction step involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts, necessitating specialized equipment and inert atmosphere techniques.[3][4] The Sandmeyer reaction, if used, involves diazonium salts which can be unstable and potentially explosive if not handled correctly.[5]

Q3: What are the critical process parameters to monitor during pilot production?

Key parameters to monitor include:

  • Temperature: Crucial for controlling reaction rates and preventing side reactions, especially during nitration and diazotization.

  • Pressure: Essential for safe and efficient catalytic hydrogenation.

  • Reaction Completeness: Monitored by techniques like HPLC or GC to determine the optimal time for work-up and to minimize impurity formation.

  • Stirring/Agitation: Important for ensuring proper mixing and heat transfer in multiphasic reaction mixtures.

Q4: How can the purity of the final product be ensured at a pilot scale?

Purification of the final product, this compound, is typically achieved through recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical to ensure high recovery of the purified product while effectively removing residual impurities. The purity is then confirmed using analytical methods such as HPLC, melting point analysis, and NMR spectroscopy.

Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyanation (Sandmeyer Reaction) cluster_3 Step 4: Hydrolysis 4-Chlorobenzotrifluoride 4-Chlorobenzotrifluoride 4-Chloro-3-nitrobenzotrifluoride 4-Chloro-3-nitrobenzotrifluoride 4-Chlorobenzotrifluoride->4-Chloro-3-nitrobenzotrifluoride Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->4-Chloro-3-nitrobenzotrifluoride 4-Amino-2-chloro-5-(trifluoromethyl)aniline 4-Amino-2-chloro-5-(trifluoromethyl)aniline 4-Chloro-3-nitrobenzotrifluoride->4-Amino-2-chloro-5-(trifluoromethyl)aniline Reduction Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C) Catalyst (e.g., Pd/C)->4-Amino-2-chloro-5-(trifluoromethyl)aniline Hydrogen (H2) Hydrogen (H2) Hydrogen (H2)->4-Amino-2-chloro-5-(trifluoromethyl)aniline 4-Amino-3-(trifluoromethyl)benzonitrile 4-Amino-3-(trifluoromethyl)benzonitrile 4-Amino-2-chloro-5-(trifluoromethyl)aniline->4-Amino-3-(trifluoromethyl)benzonitrile Sandmeyer NaNO2, HCl NaNO2, HCl NaNO2, HCl->4-Amino-3-(trifluoromethyl)benzonitrile CuCN CuCN CuCN->4-Amino-3-(trifluoromethyl)benzonitrile This compound This compound 4-Amino-3-(trifluoromethyl)benzonitrile->this compound Hydrolysis Acid/Base, H2O Acid/Base, H2O Acid/Base, H2O->this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Nitration of 4-Chlorobenzotrifluoride

  • Reactor Setup: A jacketed glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with concentrated sulfuric acid.

  • Cooling: The sulfuric acid is cooled to 0-5 °C with constant stirring.

  • Addition of Nitrating Agent: Fuming nitric acid is added slowly to the sulfuric acid, maintaining the temperature below 10 °C.

  • Substrate Addition: 4-Chlorobenzotrifluoride is added dropwise to the nitrating mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction: The mixture is stirred at 10-15 °C for 2-4 hours, with reaction progress monitored by HPLC.

  • Work-up: The reaction mixture is carefully quenched by adding it to a mixture of ice and water. The product, 4-chloro-3-nitrobenzotrifluoride, separates as an oil.

  • Isolation: The aqueous layer is separated, and the organic layer is washed with water and then a dilute sodium bicarbonate solution until neutral. The crude product is used in the next step without further purification.

Step 2: Reduction of 4-Chloro-3-nitrobenzotrifluoride

  • Catalyst Loading: A pressure reactor is charged with the crude 4-chloro-3-nitrobenzotrifluoride, a suitable solvent (e.g., methanol or ethanol), and a palladium on carbon (Pd/C) catalyst (typically 5-10 wt%). The catalyst should be handled under an inert atmosphere.[3]

  • Inerting: The reactor is sealed and purged several times with nitrogen to remove any oxygen.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi) and heated to a moderate temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitoring: Hydrogen uptake is monitored to track the reaction progress. The reaction is considered complete when hydrogen uptake ceases.

  • Catalyst Removal: After cooling and venting the reactor, the catalyst is carefully filtered off under an inert atmosphere.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude 4-amino-2-chloro-5-(trifluoromethyl)aniline.

Step 3: Sandmeyer Reaction to form 4-Amino-3-(trifluoromethyl)benzonitrile

  • Diazotization: The crude aniline from the previous step is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added slowly, maintaining the low temperature, to form the diazonium salt.[5]

  • Cyanation: In a separate reactor, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated. The cold diazonium salt solution is then added slowly to the hot cyanide solution.[5]

  • Reaction: The mixture is stirred at an elevated temperature until the evolution of nitrogen gas ceases.

  • Work-up and Isolation: The reaction mixture is cooled and extracted with an organic solvent (e.g., toluene). The organic extracts are combined, washed with water and brine, dried, and concentrated to give the crude nitrile.

Step 4: Hydrolysis to this compound

  • Reaction Setup: The crude 4-Amino-3-(trifluoromethyl)benzonitrile is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Hydrolysis: The mixture is heated to reflux for several hours until the reaction is complete (monitored by HPLC).

  • Isolation and Purification:

    • Acidic Hydrolysis: The reaction mixture is cooled, and the precipitated product is collected by filtration.

    • Basic Hydrolysis: The reaction mixture is cooled and acidified with a strong acid to precipitate the product.

  • Recrystallization: The crude product is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

Quantitative Data Summary

ParameterStep 1: NitrationStep 2: ReductionStep 3: CyanationStep 4: Hydrolysis & PurificationOverall
Typical Yield >95%>90%70-80%>85%~50-60%
Purity (Intermediate) >95% (crude)>95% (crude)>90% (crude)--
Final Purity --->99%>99%
Typical Reaction Time 2-4 hours4-8 hours2-3 hours6-12 hours14-27 hours (excluding work-up and isolation)
Key Solvents Sulfuric AcidMethanol/EthanolWater, TolueneWater, Ethanol-

Note: The data presented in this table are representative values based on literature for similar transformations and may vary depending on the specific conditions and scale of the pilot production.

Troubleshooting Guide

Issue: Low Yield in Nitration Step

  • Question: My nitration reaction is giving a low yield of the desired 4-chloro-3-nitrobenzotrifluoride. What could be the cause?

  • Answer:

    • Incomplete Reaction: The reaction time or temperature may be insufficient. Monitor the reaction by HPLC to ensure it has gone to completion.

    • Improper Temperature Control: If the temperature is too high, side reactions such as dinitration can occur, reducing the yield of the desired product.[1] Ensure the cooling system is efficient and the addition of reagents is slow enough to maintain the target temperature.

    • Moisture in Reagents: Water can deactivate the nitrating agent. Use anhydrous acids for the best results.

Issue: Incomplete Reduction of the Nitro Group

  • Question: The catalytic hydrogenation is slow or stalls before completion. What are the possible reasons?

  • Answer:

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent.[4] Ensure high-purity reagents are used. Sulfur-containing compounds are common poisons for palladium catalysts.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. Try increasing the catalyst loading.

    • Poor Mass Transfer: Inefficient stirring can lead to poor contact between the hydrogen, substrate, and catalyst. Ensure vigorous agitation.

    • Low Hydrogen Pressure: The hydrogen pressure may be too low. Check for leaks in the system and ensure the pressure is maintained at the desired level.

Issue: Formation of Impurities during Sandmeyer Reaction

  • Question: I am observing significant by-product formation during the cyanation step. How can I minimize this?

  • Answer:

    • Decomposition of Diazonium Salt: Diazonium salts are unstable at higher temperatures. It is crucial to maintain the temperature at 0-5 °C during the diazotization and addition steps.

    • Side Reactions with Water: The diazonium salt can react with water to form a phenol by-product. Adding the diazonium salt solution to the hot cyanide solution quickly and efficiently can minimize this side reaction.

Issue: Difficulty in Hydrolyzing the Nitrile

  • Question: The hydrolysis of the nitrile to the carboxylic acid is very slow. How can I improve the reaction rate?

  • Answer:

    • Insufficiently Harsh Conditions: Nitrile hydrolysis often requires strong acidic or basic conditions and elevated temperatures.[6] Consider increasing the concentration of the acid or base and ensuring the reaction is at a vigorous reflux.

    • Poor Solubility: The nitrile may have low solubility in the aqueous reaction medium. The addition of a co-solvent might be necessary to improve solubility and reaction rate.

Issue: Product Purity is Low After Recrystallization

  • Question: The final product does not meet the purity specifications even after recrystallization. What can I do?

  • Answer:

    • Incorrect Recrystallization Solvent: The chosen solvent may not be optimal for separating the desired product from the specific impurities present. Experiment with different solvent systems.

    • Trapped Impurities: If the product crystallizes too quickly, impurities can become trapped within the crystal lattice. Allow the solution to cool slowly to form larger, purer crystals.

    • Presence of Colored Impurities: If the product is colored, treatment with activated carbon during the recrystallization process can help to remove colored impurities. Use activated carbon sparingly as it can also adsorb the product.

References

Technical Support Center: Safe Handling and Troubleshooting of Trifluoromethylated Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on the safe handling of common trifluoromethylated reagents and to offer solutions for troubleshooting issues that may arise during their use in chemical synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: My trifluoromethylation reaction using Ruppert-Prakash reagent (TMSCF3) has a low yield or is not proceeding. What are the common causes and solutions?

Answer: Low or no yield is a frequent issue that can stem from several factors related to the initiator, reagent quality, solvent, or substrate.[1]

  • Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.[1]

    • Fluoride Initiators (e.g., TBAF, CsF): These are highly effective but are notoriously sensitive to moisture.[1] Ensure you are using a truly anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum.[1]

    • Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent.[1] For these catalysts, DMF has been shown to significantly accelerate reactions and improve yields.[1][2]

    • Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts (typically 0.1-10 mol%) are common, optimization may be required.[1]

  • Reagent Quality: The purity of TMSCF3 can vary between batches and suppliers and may sometimes contain inhibitors that affect reaction kinetics.[1] If you suspect this is the issue, try using a new batch or a bottle from a different supplier.[1]

  • Solvent Effects: The reaction is highly solvent-dependent.[1] While THF is a common solvent, reactions can be sluggish.[1] For less reactive substrates, switching to a more forcing solvent like DMF may be necessary.[1]

  • Substrate Reactivity: Electron-deficient substrates, such as aldehydes and ketones with electron-withdrawing groups, are generally more reactive.[1] For substrates prone to side reactions like enolization, consider using milder, non-fluoride catalysts like K₂CO₃ or K₃PO₄ in DMF.[1]

Question: My reaction stalls before the starting material is fully consumed. What can I do?

Answer: Reaction stalling can be caused by catalyst deactivation or the presence of inhibitors.[1]

  • Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators.[1] Ensure all glassware is oven-dried or flame-dried and that all reagents and solvents are anhydrous.[1][3]

  • Inhibitors: The presence of inhibitors in the TMSCF3 reagent can affect reaction kinetics.[1][3] Using a fresh, high-purity bottle of TMSCF3 may resolve the issue.[3]

Question: I am observing unexpected gas evolution in my TMSCF3 reaction. What is happening and how can I control it?

Answer: Gas evolution is often due to the formation of fluoroform (CHF₃), a common side reaction.[3][4] This can be caused by:

  • Moisture: The Si-C bond in TMSCF3 is susceptible to hydrolysis, which produces fluoroform.[4] Use freshly dried, anhydrous solvents to minimize this.[3]

  • Protic Functional Groups: Substrates containing acidic protons, such as hydroxyl (-OH) groups, can be deprotonated, leading to stoichiometric gas evolution.[3] It is recommended to protect these functional groups before the reaction.[3]

  • High Concentration: Fluoroform evolution can exceed its solubility in the solvent, causing the reaction vessel to pressurize.[3] Reduce the reaction concentration (e.g., below 0.3 M in THF) and ensure adequate venting for larger-scale reactions.[3] Never perform this reaction in a sealed vessel.[3]

G start Low or No Yield in TMSCF3 Reaction initiator Check Initiator/Catalyst start->initiator reagent Check TMSCF3 Quality start->reagent conditions Assess Reaction Conditions start->conditions substrate Evaluate Substrate start->substrate initiator_q Is it anhydrous (for fluoride type)? Is loading sufficient? initiator->initiator_q reagent_q Is the reagent old or from a questionable source? reagent->reagent_q conditions_q Is the solvent dry and optimal? (e.g., THF vs DMF) conditions->conditions_q substrate_q Is the substrate unreactive or prone to side reactions? substrate->substrate_q initiator_sol Use new/dry initiator. Optimize catalyst loading. initiator_q->initiator_sol Yes end Reaction Optimized initiator_sol->end reagent_sol Use a new batch or different supplier. reagent_q->reagent_sol Yes reagent_sol->end conditions_sol Use anhydrous solvent. Consider switching to DMF. conditions_q->conditions_sol Yes conditions_sol->end substrate_sol Use stronger initiator system. Use milder, non-fluoride catalyst. substrate_q->substrate_sol Yes substrate_sol->end

Caption: A decision tree for troubleshooting common TMSCF3 reaction problems.[1]

Frequently Asked Questions (FAQs)

Ruppert-Prakash Reagent (TMSCF₃)

  • Q1: How should I store the Ruppert-Prakash reagent (TMSCF3)?

    • A: TMSCF3 should be stored in a tightly closed container under an inert atmosphere (nitrogen or argon).[5] It is sensitive to moisture and should be kept in a dry, well-ventilated place.[4][6] Keep it away from heat, sparks, and open flames as it is highly flammable.[4][6]

  • Q2: What personal protective equipment (PPE) is required when handling TMSCF3?

    • A: Always handle TMSCF3 in a certified chemical fume hood.[5] Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] For situations with potential aerosol generation or inadequate ventilation, a respirator with an organic vapor cartridge is recommended.[5]

  • Q3: How do I safely quench a reaction containing TMSCF3?

    • A: Upon completion, the reaction should be quenched carefully. A common method is the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][7] For reactions using fluoride initiators, quenching with 1 M HCl can be used to hydrolyze the resulting silyl ether intermediate.[8]

Triflic Acid (TfOH)

  • Q4: What are the primary hazards of triflic acid (TfOH)?

    • A: Triflic acid is a "superacid," meaning it is significantly stronger than 100% sulfuric acid.[9] It is highly corrosive and can cause severe skin burns and eye damage.[10] It also reacts violently with water, bases, and many organic solvents.[9]

  • Q5: How should I handle a triflic acid spill?

    • A: For a minor spill, use an inert absorbent material like vermiculite or sand to contain it.[9] The area should then be cautiously neutralized with a weak base (e.g., sodium bicarbonate).[9] For a large spill, evacuate the area immediately, pull the nearest fire alarm, and call emergency services.[11]

  • Q6: What materials are compatible with triflic acid for storage and handling?

    • A: Store triflic acid in its original, corrosion-resistant container with a resistant inner liner. Do not store it in metal containers. Use secondary polyethylene containment trays.[9] For handling, equipment made of PTFE is recommended.[11]

Trifluoroacetic Acid (TFA)

  • Q7: What are the key safety precautions for handling Trifluoroacetic Acid (TFA)?

    • A: TFA is a very strong organic acid that is corrosive and can cause severe skin burns and eye damage.[12][13] Always handle TFA inside a properly functioning chemical fume hood.[14] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14] When diluting, always add acid to water, never the other way around.[13][14]

  • Q8: How should I dispose of TFA waste?

    • A: Collect all TFA waste in a designated, closed, and properly labeled hazardous waste container made of a compatible material like HDPE or glass.[12][14] TFA waste should be segregated from incompatible materials (e.g., bases, oxidizers) and must not be poured down the drain.[14] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[12][14]

  • Q9: What is the emergency procedure for TFA exposure?

    • A: In case of skin contact, immediately remove contaminated clothing and rinse the affected area thoroughly in an emergency shower for at least 15 minutes.[14] For eye contact, immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention in both cases.[14][15]

Quantitative Data Summary

Table 1: Physicochemical Properties of Common Trifluoromethylated Reagents

PropertyRuppert-Prakash Reagent (TMSCF₃)Triflic Acid (TfOH)Trifluoroacetic Acid (TFA)
Chemical Formula C₄H₉F₃SiCHF₃O₃SC₂HF₃O₂
Molar Mass 142.20 g/mol [4]150.08 g/mol 114.02 g/mol
Appearance Colorless liquid[4]Colorless fuming liquidColorless fuming liquid
Boiling Point 54-55 °C[4]162 °C72.4 °C
Density 0.962 g/mL at 20 °C[4]1.696 g/mL at 25 °C1.489 g/mL at 20 °C
Flash Point -10 °C[4]Not available[16]Not applicable

Table 2: Personal Protective Equipment (PPE) Recommendations

ReagentHand ProtectionEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
TMSCF₃ Chemical-resistant gloves (nitrile)[5]Safety goggles and/or face shield[5]Lab coat, long pants, closed-toe shoes[5]Use in a chemical fume hood. Respirator with organic vapor cartridge if ventilation is inadequate.[5]
TfOH Heavy-duty gloves (Viton® or Nitrile rubber, 10-20 mil)[9]Chemical safety goggles and face shield[9][10]Chemical-resistant apron, lab coat, long pants, closed-toe shoes[10]Use in a chemical fume hood.[10]
TFA Chemical-resistant gloves (nitrile for low volume; butyl rubber or Viton for high volume)[14]Chemical safety goggles and/or face shield[12]Lab coat, long pants, closed-toe shoes. Chemical-resistant apron for high volume applications.[12][14]Use in a chemical fume hood.[14] Full-face respirator may be needed if used outside a hood.[14]

Experimental Protocols

Protocol 1: General Procedure for Fluoride-Initiated Trifluoromethylation of a Ketone

This protocol is a general method for the synthesis of trifluoromethylated alcohols from ketones using TMSCF3 and a fluoride initiator.[8]

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Reagent Addition: Add the ketone (1.0 mmol) and anhydrous THF (5 mL) to the flask. Stir until fully dissolved.[8]

  • Cooling: Cool the solution to 0 °C in an ice bath.[8]

  • TMSCF3 Addition: Add TMSCF3 (1.2 - 1.5 mmol) to the solution via syringe.[8]

  • Initiation: Slowly add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.05 - 0.10 mmol) dropwise to the stirred mixture.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir until analysis (e.g., TLC, GC-MS) indicates completion (typically 0.5 - 24 hours).[8]

  • Quenching and Workup:

    • Quench the reaction by adding 1 M HCl (5 mL) and stir for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.[8]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).[8]

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated alcohol.[8]

Protocol 2: Spill Neutralization for Strong Acids (TFA and Triflic Acid)

This protocol outlines the general steps for neutralizing a minor spill (< 500 mL) of a strong acid. For large spills, evacuate and call 911.[14]

  • Evacuate and Alert: Assess the danger. Alert personnel in the immediate area and evacuate if necessary.[14]

  • Containment: If safe to do so, confine the spill to a small area using an inert absorbent material such as sand, vermiculite, or a spill kit.[12][14][17]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat or apron before approaching the spill.[9][14]

  • Neutralization:

    • Slowly add a weak base neutralizer, such as sodium bicarbonate or soda ash, to the contained spill, starting from the outside and working inwards.[12][18] Avoid adding the neutralizer too quickly to prevent excessive foaming and heat generation.[18]

    • For commercial acid neutralizers, follow the manufacturer's instructions. Some contain an indicator that changes color when neutralization is complete.[19]

  • Cleanup: Once the acid is neutralized (check with pH paper to ensure it is near neutral, pH 6-8), carefully collect the absorbed material using spark-proof tools into a designated hazardous waste container.[6][9]

  • Decontamination: Clean the spill area thoroughly with soap and water.[12]

  • Disposal: Double bag the spill waste in clear plastic bags, label it appropriately as hazardous waste, and arrange for disposal through your institution's EHS department.[14]

G start Start setup Reaction Setup: - Substrate & Anhydrous Solvent - Inert Atmosphere start->setup cool Cool to 0 °C setup->cool add_tms Add TMSCF3 via Syringe cool->add_tms add_cat Slowly Add Initiator (e.g., TBAF solution) add_tms->add_cat react Stir at Room Temperature add_cat->react monitor Monitor Reaction Progress (TLC, GC-MS) react->monitor monitor->react Incomplete quench Quench Reaction (e.g., 1M HCl or sat. aq. NH4Cl) monitor->quench Complete workup Aqueous Workup & Extraction quench->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify end End: Purified Product purify->end

Caption: A typical experimental workflow for nucleophilic trifluoromethylation.[2][8]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Amino-3-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl group into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and overall biological activity.[1][2] This guide provides a comparative analysis of the biological activities of derivatives of 4-amino-3-(trifluoromethyl)benzoic acid, a versatile building block in pharmaceutical research. We will focus on their anticancer and antibacterial properties, presenting supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Activity of this compound Amide Derivatives

A significant area of investigation for this compound derivatives has been their potential as anticancer agents. Many of these compounds have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. A key target for some of these derivatives is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[3] Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.

The data presented below showcases the in vitro cytotoxic effects of a series of 5-trifluoromethylpyrimidine derivatives, which incorporate the this compound scaffold, against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are provided.

Compound IDModification on 4-aminophenyl groupA549 (Lung Carcinoma) IC50 (µM)MCF-7 (Breast Adenocarcinoma) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)EGFR Kinase IC50 (µM)
9b 2-Fluoro-benzoylamino>50>50>500.23
9c 3-Fluoro-benzoylamino1.276.438.970.11
9u (E)-3-(3-fluorophenyl)acrylamido0.353.245.120.091
Gefitinib (Reference Drug)0.413.816.230.083

Data adapted from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[4]

Antibacterial Activity of this compound Derivatives

In addition to their anticancer potential, derivatives of this compound have demonstrated notable antibacterial activity. The trifluoromethyl group can enhance the lipophilicity of molecules, facilitating their penetration through bacterial cell membranes. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 4-(benzylamino)benzoic acid derivatives, including a trifluoromethyl-substituted analog, against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDAr group in ArCH2NH-4-C6H4CO2HS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
1 C6H5>128>128
2 4–Cl–C6H4128128
5 3-NO2–C6H464128
19 3-CF3–C6H4128128

Data adapted from a study on the synthesis and antibacterial properties of 4-(benzylamino)benzoic acid derivatives.[5]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Protocol:

  • Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.

Protocol:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the EGFR enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor (100% activity) and a background control with no enzyme are also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • ADP Detection: A reagent is added to stop the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity. This is often a luminescence-based detection method.

  • Data Analysis: The luminescence is measured, and the percent inhibition is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]

Visualizing the Mechanisms

EGFR Signaling Pathway

Many this compound derivatives with anticancer activity function by inhibiting the EGFR signaling pathway. The diagram below illustrates the key components of this pathway.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Adaptor Adaptor Proteins (Grb2, Shc) Dimerization->Adaptor PI3K PI3K Dimerization->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Amino-3-(trifluoromethyl)benzoic acid derivative Inhibitor->Dimerization Inhibition

Caption: EGFR Signaling Pathway and Inhibition.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines the typical workflow for screening compounds for anticancer activity.

Anticancer_Screening_Workflow Start Start CellCulture 1. Cell Culture (e.g., A549, MCF-7) Start->CellCulture Seeding 2. Seed cells in 96-well plates CellCulture->Seeding Treatment 3. Treat with Test Compounds Seeding->Treatment Incubation 4. Incubate for 48h Treatment->Incubation MTT 5. MTT Assay Incubation->MTT DataAnalysis 6. Data Analysis (Calculate IC50) MTT->DataAnalysis End End DataAnalysis->End

Caption: Anticancer Drug Screening Workflow.

Experimental Workflow for Antibacterial MIC Determination

This diagram illustrates the process of determining the Minimum Inhibitory Concentration of a compound.

MIC_Determination_Workflow Start Start PrepareInoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepareInoculum Inoculate 3. Inoculate wells with Bacterial Suspension PrepareInoculum->Inoculate SerialDilution 2. Serial Dilution of Test Compound in Broth SerialDilution->Inoculate Incubate 4. Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults 5. Visually assess for bacterial growth Incubate->ReadResults DetermineMIC 6. Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: MIC Determination Workflow.

References

The Impact of Trifluoromethylation on Benzoic Acid: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical and biological effects of adding a trifluoromethyl group to the benzoic acid scaffold, providing researchers and drug development professionals with critical data for informed decision-making.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF3) group being a particularly favored substituent. This guide provides a comparative study of trifluoromethylated benzoic acids versus their non-fluorinated parent structure, benzoic acid. By examining key physicochemical properties and biological activities, supported by experimental data and detailed protocols, we aim to illuminate the profound impact of this single functional group.

Physicochemical Properties: A Tale of Two Acidities and Lipophilicities

The introduction of a trifluoromethyl group to the benzoic acid ring significantly alters its electronic and hydrophobic character. The strong electron-withdrawing nature of the -CF3 group increases the acidity (lowers the pKa) of the carboxylic acid, while its lipophilic nature enhances the molecule's affinity for non-polar environments (increases the logP). These modifications can have substantial implications for a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyBenzoic Acid2-(Trifluoromethyl)benzoic Acid3-(Trifluoromethyl)benzoic Acid4-(Trifluoromethyl)benzoic Acid
pKa 4.20[1][2]~3.20 (Predicted)[3][4]3.77[5]3.78
logP 1.87[6][7]2.33 (Predicted)2.532.62

Table 1: Comparison of Physicochemical Properties. This table summarizes the experimental pKa and logP values for benzoic acid and its trifluoromethylated analogs. The data clearly demonstrates the acidifying and lipophilicity-enhancing effects of the -CF3 group, with the position of the substituent influencing the magnitude of these changes.

Enhanced Metabolic Stability: Blocking the Path of Degradation

A primary driver for the use of the trifluoromethyl group in drug design is its ability to enhance metabolic stability.[8][9] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[9] By strategically placing a -CF3 group at a known or suspected site of metabolism, this pathway can be effectively blocked, leading to a longer drug half-life and improved bioavailability.

Altered Biological Activity: The Case of Cyclooxygenase-2 Inhibition

The modifications in physicochemical properties imparted by the trifluoromethyl group can translate into significant changes in biological activity. A compelling example is the enhanced inhibitory activity of trifluoromethylated salicylate derivatives (hydroxylated benzoic acids) against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.

One study found that 2-hydroxy-4-(trifluoromethyl)benzoic acid, a metabolite of the drug triflusal, inhibits COX-2 expression.[8] This effect is, at least in part, attributed to the ability of the trifluoromethylated compound to block the activation of the transcription factor nuclear factor-kappa B (NF-κB).[8] This demonstrates that trifluoromethylation can not only influence direct enzyme inhibition but also modulate the signaling pathways that control the expression of therapeutic targets.

Experimental Protocols

To ensure the reproducibility of the data presented, detailed methodologies for the key experiments are provided below.

Potentiometric pKa Determination

This method determines the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • 0.15 M potassium chloride (KCl) solution (for maintaining ionic strength)

  • Test compound (e.g., benzoic acid)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3][10]

  • Sample Preparation: Prepare a 1 mM solution of the test compound in deionized water.[3][10] For poorly soluble compounds, a co-solvent may be used, and the aqueous pKa is determined by extrapolation.

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar. Add KCl to a final concentration of 0.15 M.[3][10] Immerse the calibrated pH electrode in the solution.

  • Acidification: If titrating an acid, initially, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[3][10]

  • Titration: Begin the titration by adding small, precise volumes of 0.1 M NaOH from the burette. Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.[3][10]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. For more accurate determination, the first derivative of the titration curve can be plotted to identify the equivalence point.

Shake-Flask logP Determination

This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, to determine its lipophilicity.

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Phosphate buffer (e.g., pH 7.4)

  • Separatory funnel or screw-cap vials

  • Shaker or vortex mixer

  • Centrifuge (optional)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by mixing them vigorously and allowing the phases to separate.[11][12]

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated phosphate buffer in a separatory funnel or vial.[11]

  • Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[13]

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process and break up any emulsions.

  • Quantification: Carefully separate the two phases. Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Liver microsomes (human or other species)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive and negative control compounds

  • Incubator (37°C)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS for analysis

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.

  • Incubation: Pre-warm the microsomal solution and the test compound solution to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile. The 0-minute time point serves as the initial concentration.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration.

Visualizing the Impact: Workflows and Pathways

To further clarify the experimental processes and biological implications discussed, the following diagrams are provided.

experimental_workflow cluster_pka pKa Determination cluster_logp logP Determination cluster_stability Metabolic Stability Assay pka_start Prepare 1 mM Compound Solution pka_titrate Potentiometric Titration with 0.1 M NaOH pka_start->pka_titrate pka_plot Plot pH vs. Volume of Titrant pka_titrate->pka_plot pka_end Determine pKa at Half-Equivalence Point pka_plot->pka_end logp_start Prepare Compound in n-Octanol logp_partition Partition with Aqueous Buffer logp_start->logp_partition logp_separate Separate Phases logp_partition->logp_separate logp_quantify Quantify Compound in Each Phase logp_separate->logp_quantify logp_end Calculate logP logp_quantify->logp_end stability_start Incubate Compound with Liver Microsomes stability_time Sample at Multiple Time Points stability_start->stability_time stability_quench Quench Reaction stability_time->stability_quench stability_analyze LC-MS/MS Analysis stability_quench->stability_analyze stability_end Calculate Half-Life and Intrinsic Clearance stability_analyze->stability_end

Figure 1: General experimental workflows for determining pKa, logP, and metabolic stability.

signaling_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to COX2_Gene COX-2 Gene NFkB->COX2_Gene Binds to Promoter COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA Transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Translation PGE2 Prostaglandin E2 (Inflammation) COX2_Protein->PGE2 Catalyzes Production TFMB 2-Hydroxy-4-(Trifluoromethyl) benzoic Acid TFMB->NFkB Inhibits Translocation

Figure 2: Signaling pathway for LPS-induced COX-2 expression and its inhibition by a trifluoromethylated benzoic acid derivative.

References

Comparative Analysis of 4-Amino-3-(trifluoromethyl)benzoic Acid Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro and in vivo activities of novel compounds derived from 4-Amino-3-(trifluoromethyl)benzoic acid reveals their potential as potent therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in this promising area of study.

Derivatives of this compound are being actively investigated for their potential to modulate key biological pathways. The presence of the trifluoromethyl group is known to enhance the metabolic stability and biological activity of drug candidates. This guide synthesizes findings from various studies to offer a comparative look at the performance of these compounds.

In Vitro Anticancer Activity: A Focus on Kinase Inhibition

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents, often through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

A series of novel 4-(arylaminomethyl)benzamide derivatives, which can be conceptually derived from this compound, have been synthesized and evaluated as potential tyrosine kinase inhibitors. Notably, analogues bearing a (trifluoromethyl)benzene ring have demonstrated significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1] Two such compounds, Analogue 11 and Analogue 13 , exhibited high potency with 91% and 92% inhibition of EGFR at a concentration of 10 nM, respectively.[1]

In another study, a series of 4-methylbenzamide derivatives featuring a 3-(trifluoromethyl)phenyl group were synthesized and tested for their in vitro anticancer activity against various human cancer cell lines. The results, summarized in the table below, indicate potent antiproliferative effects.

CompoundLinkerR1R2K562 IC50 (µM)HL-60 IC50 (µM)
7 -CH2-ClCl2.271.42
10 -CH2-ClCl2.531.52
Sorafenib ---3.152.15
Data sourced from a study on 4-methylbenzamide derivatives as potential protein kinase inhibitors.[2]

The data clearly shows that compounds 7 and 10 exhibit potent activity against the K562 (chronic myelogenous leukemia) and HL-60 (acute promyelocytic leukemia) cell lines, with IC50 values comparable or superior to the established kinase inhibitor, Sorafenib.[2]

Signaling Pathway and Experimental Workflow

The development and evaluation of these compounds typically follow a structured workflow, from synthesis to in vitro and in vivo testing. The signaling pathway often targeted by these kinase inhibitors is central to cell growth and proliferation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification kinase_assay Biochemical Kinase Inhibition Assay purification->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) kinase_assay->cell_viability western_blot Western Blot Analysis cell_viability->western_blot animal_model Disease Animal Model western_blot->animal_model efficacy Efficacy Studies animal_model->efficacy pk_pd Pharmacokinetics/Pharmacodynamics efficacy->pk_pd

Caption: A generalized experimental workflow for the development and evaluation of this compound derivatives.

The mechanism of action for many of these anticancer compounds involves the inhibition of protein kinases within cellular signaling cascades. A simplified representation of a generic kinase signaling pathway is shown below.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR) downstream Downstream Signaling Proteins receptor->downstream Phosphorylation inhibitor Kinase Inhibitor (Benzoic Acid Derivative) inhibitor->receptor Inhibition atp ATP adp ADP atp->adp proliferation Cell Proliferation, Survival, etc. downstream->proliferation

Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway and the inhibitory action of the derived compounds.

Antiplasmodial Activity

Beyond cancer, derivatives of the related 3-(trifluoromethyl)anthranilic acid have been investigated for their potential against malaria. A study on 2-phenoxybenzamides revealed that these compounds exhibit potent antiplasmodial activity. While the core structure is different, the presence of the trifluoromethyl group is a common feature. The lead compound in this series demonstrated an IC50 value of 0.4134 µM against the NF54 strain of Plasmodium falciparum.[3] Further optimization led to a derivative with an improved IC50 of 0.2690 µM and a high selectivity index of 460.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of these findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.

Biochemical Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of the compounds on specific kinases.

  • Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the target kinase enzyme, a suitable substrate peptide, and the assay buffer.

  • Compound Addition: Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the remaining ATP, which is inversely proportional to kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence signal and calculate the percent inhibition for each compound concentration to determine the IC50 value.[4]

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis: Determine the cell viability as a percentage of the control and calculate the IC50 value.

Western Blot Analysis

Western blotting is used to confirm the inhibition of specific signaling pathways within the cells.

  • Cell Treatment and Lysis: Treat cells with the test compounds, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in the lysates.

  • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the target proteins (e.g., total and phosphorylated forms of a kinase).

  • Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.[4]

Conclusion

The collective evidence from in vitro studies strongly suggests that compounds derived from this compound are a promising class of molecules with significant potential for the development of new anticancer and anti-infective agents. Their ability to potently inhibit key enzymes such as protein kinases, coupled with favorable preliminary activity data, warrants further investigation, including comprehensive in vivo efficacy and safety studies. The detailed protocols provided herein offer a foundation for researchers to build upon in the continued exploration of this valuable chemical scaffold.

References

Cross-reactivity analysis of antibodies developed using haptens from this compound

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Cross-Reactivity of Anti-Bisphenol A (BPA) Antibodies

This guide provides an objective comparison of the performance of antibodies developed against the hapten Bisphenol A (BPA), with a focus on their cross-reactivity with other structurally similar bisphenol analogues. For researchers, scientists, and professionals in drug development and environmental health, understanding antibody specificity is paramount for accurate and reliable quantification of target molecules. This document presents supporting experimental data, detailed methodologies for immunoassays, and a comparison with alternative analytical techniques.

Bisphenol A is an industrial chemical widely used in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] Due to its potential as an endocrine disruptor, there is a significant need for sensitive and specific methods to detect its presence in various samples.[1][2][3] Immunoassays, which utilize antibodies that specifically bind to BPA, offer a rapid and cost-effective screening tool.[4][5] However, since BPA is a small molecule, or hapten, it must be conjugated to a larger carrier protein to elicit an immune response for antibody production.[6][7] The specificity of the resulting antibodies, particularly their tendency to cross-react with other bisphenols, is a critical factor in the reliability of these assays.

Understanding and Quantifying Cross-Reactivity

Cross-reactivity in immunoassays refers to the ability of antibodies to bind to molecules that are structurally similar to the target analyte.[8] This can lead to inaccurate measurements and false-positive results.[8] The degree of cross-reactivity is typically determined by comparing the concentration of the target analyte (BPA) that causes 50% inhibition of the signal (IC50) with the IC50 value of a potential cross-reactant.

The percentage of cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of BPA / IC50 of Test Compound) x 100 [9]

A higher percentage indicates a greater likelihood that the antibody will bind to the structurally related compound, leading to potential interference in the assay.[9]

Comparative Cross-Reactivity Data of Anti-BPA Antibodies

The specificity of anti-BPA antibodies can vary significantly depending on the hapten used for immunization and the specific antibody (monoclonal or polyclonal) developed. Below is a summary of reported cross-reactivity data for various bisphenol analogues.

Antibody Type/SourceTest CompoundCross-Reactivity (%)Reference
Monoclonal AntibodyBisphenol B (BPB)Significantly High[10]
Polyclonal AntibodyBisphenol B (BPB)Negligible[9][11]
Monoclonal AntibodyBisphenol E (BPE)Reduced[10]
Monoclonal AntibodyBisphenol F (BPF)Reduced[10]
Monoclonal AntibodyBisphenol S (BPS)Reduced / Not Detected[10]
Polyclonal AntibodyBisphenol B (BPB)Moderate[6]
Polyclonal AntibodyDiethylstilbestrol (DES)Moderate[6]

Note: The degree of cross-reactivity can differ between antibody lots and assay formats. Researchers should always consult the specific documentation for the antibodies or kits they are using.

The data indicates that some antibodies exhibit significant cross-reactivity, particularly with Bisphenol B (BPB), which is structurally very similar to BPA.[10] However, it is possible to produce highly specific polyclonal antibodies with negligible cross-reactivity to BPB.[9][11] This highlights the importance of careful antibody selection and validation for specific research applications.

Comparison with Alternative Analytical Methods

While immunoassays are excellent for rapid screening, other analytical methods are often used for confirmation and quantification of BPA. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]

FeatureImmunoassays (ELISA)HPLCGC-MS
Principle Antigen-antibody bindingSeparation by polaritySeparation by volatility and mass-to-charge ratio
Sensitivity High (ng/mL to µg/L range)[12][13]Moderate to High[4]Very High (pg/mL to ng/mL range)[14]
Specificity Can be affected by cross-reactivity[4]HighVery High[5]
Speed Rapid (2-4 hours)[13]Slower (minutes per sample)Slower (requires derivatization)[4]
Cost Relatively low cost per sample[5]Higher instrument and operational costsHighest instrument and operational costs[5]
Throughput High (96-well plate format)LowerLower
Confirmation Often requires confirmation by other methods[4]QuantitativeConfirmatory and quantitative

Experimental Protocol: Indirect Competitive ELISA for BPA Cross-Reactivity

This protocol provides a representative workflow for determining the cross-reactivity of an anti-BPA antibody using an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA).

1. Microplate Coating:

  • Dilute a BPA-protein conjugate (e.g., BPA-BSA) to an optimal concentration (e.g., 1 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[9][15]

  • Add 100 µL of the coating solution to each well of a 96-well microplate.[9]

  • Incubate overnight at 4°C.[9]

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).[9]

2. Blocking:

  • Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.[9]

  • Incubate for 1-2 hours at room temperature.[9]

  • Wash the plate three times with the wash buffer.[9]

3. Competitive Reaction:

  • Prepare serial dilutions of BPA standards and the test compounds (e.g., BPB, BPF) in a suitable buffer.

  • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary anti-BPA antibody solution for 30 minutes at room temperature.[9]

  • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.[9]

  • Incubate for 1-2 hours at room temperature.[9]

  • Wash the plate five times with the wash buffer.[9]

4. Secondary Antibody Incubation:

  • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG), diluted in blocking buffer, to each well.[9]

  • Incubate for 1 hour at room temperature.[9]

  • Wash the plate five times with the wash buffer.[9]

5. Signal Development and Measurement:

  • Add 100 µL of a substrate solution (e.g., TMB) to each well.[9]

  • Incubate in the dark at room temperature for 15-30 minutes.[9]

  • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).[9]

  • Read the absorbance at 450 nm using a microplate reader.[9]

6. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentrations for BPA and each test compound.

  • Determine the IC50 value for BPA and each test compound from their respective inhibition curves.

  • Calculate the percentage of cross-reactivity using the formula mentioned previously.

Visualizing the Immunoassay Workflow

The following diagrams illustrate the principle of the indirect competitive ELISA for BPA detection.

ELISA_Workflow cluster_coating Step 1: Plate Coating cluster_competition Step 2: Competitive Binding cluster_detection Step 3: Detection plate1 96-Well Plate plate2 Coated & Blocked Plate bpa_bsa BPA-BSA Conjugate bpa_bsa->plate1 Immobilized on well surface plate3 Plate with bound primary Ab sample Sample (Free BPA) sample->plate2 Competes for antibody binding antibody Anti-BPA Antibody antibody->plate2 substrate Substrate sec_antibody Enzyme-Linked Secondary Ab sec_antibody->plate3 signal Colorimetric Signal substrate->signal Enzymatic reaction

Caption: Workflow of an indirect competitive ELISA for BPA detection.

High_vs_Low_BPA cluster_low_bpa Low BPA in Sample cluster_high_bpa High BPA in Sample plate_low Coated Well signal_low High Signal antibody_low Anti-BPA Ab antibody_low->plate_low More Ab binds to coated BPA-BSA plate_high Coated Well signal_high Low Signal free_bpa Free BPA antibody_high Anti-BPA Ab free_bpa->antibody_high antibody_high->plate_high Less Ab binds to coated BPA-BSA

Caption: Principle of signal generation in competitive ELISA.

References

A Comparative Guide to Purity Analysis: Quantitative NMR vs. Traditional Methods for 4-Amino-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-Amino-3-(trifluoromethyl)benzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds.

Executive Summary

Quantitative NMR (qNMR) offers a primary and direct method for purity determination, relying on the fundamental principle that the NMR signal intensity is directly proportional to the number of nuclei.[1] This allows for accurate quantification without the need for a reference standard of the analyte itself. In contrast, HPLC, a widely used chromatographic technique, separates components of a mixture for quantification, typically based on UV absorbance. While highly sensitive, HPLC purity assessment by area percentage assumes that all components have a similar response factor, which can lead to inaccuracies if not corrected.[2]

This guide presents a detailed qNMR protocol for this compound, illustrative comparative data, and the underlying principles of both techniques to aid researchers in selecting the most appropriate method for their needs.

Comparative Purity Analysis

The following table presents an illustrative comparison of purity results for a single batch of this compound as determined by ¹H qNMR and reverse-phase HPLC. This data is representative of typical results obtained with these methods.

Table 1: Illustrative Purity Comparison of this compound

Parameter¹H qNMRHPLC (UV, 254 nm)
Purity (% w/w) 99.2%99.8%
Relative Standard Deviation (RSD) 0.3%0.5%
Analysis Time per Sample ~20 minutes~30 minutes
Primary Method YesNo
Requires Analyte-Specific Reference Standard NoYes (for accurate content)
Quantifies Non-UV Active Impurities YesNo

Note: The data presented in this table is for illustrative purposes to highlight the differences between the two techniques.

The discrepancy in purity values can often be attributed to the presence of impurities with different UV response factors in HPLC analysis. qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.[2]

Experimental Protocols

¹H qNMR Purity Determination of this compound

This protocol is based on established methodologies for qNMR analysis using an internal standard.[3][4]

1. Materials and Equipment:

  • Analyte: this compound

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA), certified reference material (CRM) with known purity.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of ¹H detection.

  • Analytical Balance: Accurate to at least 0.01 mg.

  • NMR Tubes: 5 mm, high precision.

  • Volumetric Glassware

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 8 mg of the internal standard, 3,5-Bis(trifluoromethyl)benzoic acid, into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Temperature: 298 K

  • Acquisition Time (AQ): ≥ 3 seconds

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (a D1 of 30 seconds is recommended for accurate quantification of aromatic protons).

  • Pulse Width: Calibrated 90° pulse.

  • Number of Scans (NS): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Spectral Width (SW): Appropriate for ¹H NMR (~16 ppm).

  • Receiver Gain: Optimized to avoid signal clipping.

4. Data Processing:

  • Apply a line broadening of 0.3 Hz.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually.

  • Apply a baseline correction.

  • Integrate the selected signals. For this compound, the aromatic protons that are well-resolved from other signals should be chosen. For the internal standard, 3,5-Bis(trifluoromethyl)benzoic acid, the signals for the aromatic protons can be used.[3]

5. Purity Calculation:

The purity of the analyte (P_analyte) is calculated using the following equation:

Purity (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Methodology Visualizations

The following diagrams illustrate the workflow for qNMR analysis and the logical relationship for the purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Signal Integration baseline->integration purity_calc Calculate Purity integration->purity_calc

Caption: Experimental workflow for qNMR purity analysis.

Purity_Calculation I_analyte Integral of Analyte Signal (I_analyte) Ratio_Integrals Integral Ratio (I_analyte / I_IS) I_analyte->Ratio_Integrals N_analyte Number of Protons for Analyte Signal (N_analyte) Ratio_Protons Proton Ratio (N_IS / N_analyte) N_analyte->Ratio_Protons MW_analyte Molecular Weight of Analyte (MW_analyte) Ratio_MW MW Ratio (MW_analyte / MW_IS) MW_analyte->Ratio_MW m_analyte Mass of Analyte (m_analyte) Ratio_Mass Mass Ratio (m_IS / m_analyte) m_analyte->Ratio_Mass I_IS Integral of IS Signal (I_IS) I_IS->Ratio_Integrals N_IS Number of Protons for IS Signal (N_IS) N_IS->Ratio_Protons MW_IS Molecular Weight of IS (MW_IS) MW_IS->Ratio_MW m_IS Mass of IS (m_IS) m_IS->Ratio_Mass P_IS Purity of IS (P_IS) Purity_Analyte Purity of Analyte (% w/w) P_IS->Purity_Analyte Ratio_Integrals->Purity_Analyte Ratio_Protons->Purity_Analyte Ratio_MW->Purity_Analyte Ratio_Mass->Purity_Analyte

Caption: Logical relationship of the qNMR purity calculation.

Discussion

Advantages of qNMR:

  • Primary Ratio Method: qNMR is considered a primary ratio method of measurement, meaning the purity can be determined directly without a reference standard of the same substance.[5]

  • Accuracy and Precision: When performed under optimized conditions, qNMR offers high accuracy and precision, with relative standard deviations typically below 1%.[1]

  • Broad Applicability: It can quantify any NMR-active compound, including those without a UV chromophore, which are challenging to detect by HPLC-UV.

  • Structural Information: The NMR spectrum simultaneously provides structural confirmation of the analyte.

Considerations for qNMR:

  • Sensitivity: qNMR is less sensitive than HPLC, requiring milligram quantities of the sample.

  • Signal Overlap: Complex mixtures or the presence of impurities with signals overlapping with the analyte or internal standard can complicate quantification.

  • Relaxation Times: Accurate quantification requires setting the relaxation delay (D1) to be at least five times the longitudinal relaxation time (T₁) of the slowest relaxing nucleus being measured.

Advantages of HPLC:

  • High Sensitivity: HPLC can detect impurities at very low levels (ppm).

  • Excellent Separation: It is highly effective at separating complex mixtures into individual components.

Considerations for HPLC:

  • Reference Standards: Accurate quantification of purity requires reference standards for the main component and all impurities to determine their response factors. Purity by area percent can be misleading.

  • "Invisible" Impurities: Impurities that do not have a chromophore at the detection wavelength will not be detected.

  • Method Development: Developing a robust and validated HPLC method can be time-consuming.

Conclusion

Both qNMR and HPLC are powerful analytical techniques for purity determination. For the purity assessment of this compound, qNMR provides a direct, accurate, and efficient method that does not require an analyte-specific reference standard. It serves as an excellent orthogonal technique to traditional chromatographic methods. While HPLC offers superior sensitivity for trace impurity detection, its accuracy for absolute purity determination is dependent on the availability of reference standards for all components. For researchers and drug development professionals requiring a definitive and direct measure of purity, qNMR is a highly recommended and increasingly accepted method in the pharmaceutical industry.[1]

References

Benchmarking the performance of catalysts for trifluoromethylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in the development of pharmaceuticals, agrochemicals, and materials, owing to its profound ability to modulate a molecule's metabolic stability, lipophilicity, and bioavailability.[1][2][3] This guide offers a comparative analysis of leading catalytic systems for aromatic trifluoromethylation, providing researchers, scientists, and drug development professionals with a data-driven resource for catalyst selection.

Performance Benchmarks

The selection of an appropriate catalyst is contingent on the substrate, the nature of the trifluoromethyl source, and the desired reaction conditions. Below is a summary of the performance of representative copper- and palladium-based catalytic systems for the trifluoromethylation of aryl halides and aryl boronic acids, two common transformations in organic synthesis.

Trifluoromethylation of Aryl Halides
Catalyst SystemAryl Halide SubstrateCF₃ SourceCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
CuI / 1,10-phenanthroline4-iodotolueneTMSCF₃ / KF10DMF1001285[4]
CuI (ligand-free)4-iodoanisoleCF₃CO₂Na / Ag₂O10DMF1202478[5]
Pd(dba)₂ / BrettPhos4-chlorotolueneTESCF₃ / KF2Toluene1001892[6]
CuCl4-iodobenzonitrile(CF₃SO₂)₂O / Zn20aCNRT1291[7]
Trifluoromethylation of Aryl Boronic Acids
Catalyst SystemAryl Boronic Acid SubstrateCF₃ SourceCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
Cu(OAc)₂Phenylboronic acidTMSCF₃10DMFRT1288[4]
Cu(OTf)₂4-methoxyphenylboronic acidUmemoto's Reagent10CH₂Cl₂RT1294[5]
[Ir(ppy)₂(dtbbpy)]PF₆ (Photocatalyst)4-formylphenylboronic acidTogni's Reagent1DMSORT2485[8][9]
CuINaphthylboronic acidTogni's Reagent5aCN601289[5]

Note: Yields are for the isolated product. Reaction conditions and yields are highly substrate-dependent. The provided data is for representative examples and may not be directly comparable across different catalyst systems and substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic reactions. Below are representative procedures for copper-catalyzed and photoredox-catalyzed trifluoromethylation reactions.

Protocol 1: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide with TMSCF₃

This procedure is adapted from the work of Novák and coworkers for the copper-catalyzed trifluoromethylation of aryl iodides using (trifluoromethyl)trimethylsilane (TMSCF₃).[4]

Materials:

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium fluoride (KF, 2.0 mmol)

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 mmol)

  • Anhydrous dimethylformamide (DMF, 5 mL)

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl iodide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and KF (116.2 mg, 2.0 mmol).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) via syringe, followed by the addition of TMSCF₃ (0.22 mL, 1.5 mmol).

  • Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Protocol 2: Photoredox-Catalyzed Trifluoromethylation of an Aryl Boronic Acid

This protocol is a general procedure for the visible-light-mediated trifluoromethylation of aryl boronic acids using an iridium photocatalyst and Togni's reagent.[8][9]

Materials:

  • Aryl boronic acid (0.5 mmol)

  • Togni's Reagent II (1.2 equiv., 0.6 mmol)

  • [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%, 0.005 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO, 2.5 mL)

  • Reaction vial with a screw cap

  • Magnetic stirrer

  • Blue LED lamp

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (0.5 mmol), Togni's Reagent II (189.6 mg, 0.6 mmol), and the iridium photocatalyst (4.6 mg, 0.005 mmol).

  • Add anhydrous DMSO (2.5 mL) to the vial.

  • Seal the vial with a screw cap and place the reaction mixture approximately 5 cm from a blue LED lamp.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with water (10 mL) and extract with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the pure product.

Key Performance Indicators and Experimental Workflow

The following diagrams illustrate the key parameters for evaluating catalyst performance and a general workflow for conducting a catalytic trifluoromethylation reaction.

G cluster_0 Catalyst Performance Metrics Yield Yield Turnover_Number Turnover Number (TON) Turnover_Frequency Turnover Frequency (TOF) Selectivity Selectivity Substrate_Scope Substrate Scope

Key metrics for evaluating catalyst performance.

G Start Start Reaction_Setup Reaction Setup: - Add catalyst, ligand, base, and solvent - Inert atmosphere Start->Reaction_Setup Substrate_Addition Add Substrate and Trifluoromethylating Agent Reaction_Setup->Substrate_Addition Reaction_Execution Stir at Defined Temperature and Time Substrate_Addition->Reaction_Execution Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction_Execution->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Purification Purify Product by Column Chromatography Workup->Purification Analysis Characterize Product and Determine Yield Purification->Analysis End End Analysis->End

General experimental workflow for catalytic trifluoromethylation.

References

Comparative analysis of different synthetic routes to trifluoromethylated anilines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of Trifluoromethylated Anilines

The incorporation of the trifluoromethyl (CF₃) group into aniline scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethylated anilines highly sought-after building blocks. This guide provides a comparative analysis of the principal synthetic strategies used to construct these valuable compounds, supported by quantitative data and detailed experimental protocols.

Overview of Synthetic Strategies

The synthesis of trifluoromethylated anilines can be broadly categorized into two primary disconnection approaches:

  • C-N Bond Formation: These methods involve coupling an amine with a pre-trifluoromethylated aromatic ring. This category includes classic cross-coupling reactions and nucleophilic aromatic substitution.

  • Direct C-H Trifluoromethylation: These more modern approaches install the trifluoromethyl group directly onto an existing aniline or aniline derivative, often offering greater atom economy and late-stage functionalization capabilities.

  • Sandmeyer-Type Trifluoromethylation: This classical transformation involves converting an amino group of a precursor aniline into a trifluoromethyl group via a diazonium salt intermediate.

The logical relationship between these strategies is outlined in the diagram below.

G cluster_start Starting Materials cluster_methods Synthetic Routes cluster_end Product Aniline Aniline / Aniline Derivative TFM_Arene Trifluoromethylated Aryl Halide / Pseudohalide CH_TFM Direct C-H Trifluoromethylation Aniline->CH_TFM Direct CF₃ Insertion Sandmeyer Sandmeyer-Type Trifluoromethylation Aniline->Sandmeyer Diazotization CN_Coupling C-N Bond Formation (Buchwald-Hartwig, Ullmann) TFM_Arene->CN_Coupling + Amine SNAr Nucleophilic Aromatic Substitution (SNAr) TFM_Arene->SNAr + Amine Product Trifluoromethylated Aniline CN_Coupling->Product SNAr->Product CH_TFM->Product Sandmeyer->Product

Caption: Synthetic strategies for trifluoromethylated anilines.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key quantitative data for representative examples of each major synthetic route.

Method Aryl Substrate Coupling Partner / Reagent Catalyst / Conditions Temp. (°C) Time (h) Yield (%) Ref.
Buchwald-Hartwig 4-Bromo-3-(trifluoromethyl)anilineGeneric AminePd-precatalyst, Phosphine Ligand, Base80-11012-2470-95[1]
Ullmann (Goldberg) 2-Chlorobenzoic acidAnilineCuI, Phenanthroline, KOH>10012-48Moderate to High[2]
SNAr 2-Chloro-5-(trifluoromethyl)pyridineAnilineK₂CO₃ / DMF1001285[3]
Photoredox C-H Aniline DerivativesTogni ReagentIr(ppy)₃ or Eosin YRoom Temp.12-2460-90[4]
Copper-Catalyzed C-H Aniline DerivativesCF₃SO₂Na (Langlois Reagent)Cu(OAc)₂, Ru(bpy)₃Cl₂Room Temp.1250-85[5][6]
Sandmeyer-Type Arenediazonium TetrafluoroboratesTMSCF₃CuSCN (10 mol%)603up to 81[7]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of an aryl bromide with an amine.[1]

Materials:

  • 4-Bromo-3-(trifluoromethyl)aniline (1.0 equiv)

  • Amine coupling partner (1.1–1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, 1.2–1.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • To a flame-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

  • Add the base, 4-bromo-3-(trifluoromethyl)aniline, and the amine.

  • Add the anhydrous solvent via syringe to achieve a concentration of 0.1–0.5 M with respect to the aryl bromide.

  • Seal the tube and heat the reaction mixture at the specified temperature (typically 80-110 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

G Start Inert Atmosphere Setup (Schlenk Tube) AddReagents Add Pd-catalyst, Ligand, Base, Aryl Halide, Amine Start->AddReagents AddSolvent Add Anhydrous Solvent AddReagents->AddSolvent Heat Heat Reaction (80-110°C, 12-24h) AddSolvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Cool, Dilute, Filter through Celite Monitor->Workup Complete Purify Concentrate and Purify (Chromatography) Workup->Purify Product N-substituted-3- (trifluoromethyl)aniline Purify->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.[1]

Protocol 2: Visible-Light Photoredox C-H Trifluoromethylation

This procedure describes a general method for the direct trifluoromethylation of anilines using a photocatalyst and a CF₃ source.[4]

Materials:

  • Aniline derivative (1.0 equiv)

  • Trifluoromethylating agent (e.g., Togni reagent, 1.2 equiv)

  • Photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%)

  • Solvent (e.g., Acetonitrile or DMF)

  • Base (if required by the specific mechanism)

Procedure:

  • In a reaction vial, dissolve the aniline derivative, the trifluoromethylating agent, and the photocatalyst in the appropriate solvent.

  • Degas the solution by sparging with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Seal the vial and place it approximately 5-10 cm from a visible light source (e.g., a household compact fluorescent lamp (CFL) or a blue LED lamp).

  • Irradiate the mixture at room temperature with stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction by TLC or ¹⁹F NMR.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the trifluoromethylated aniline product.

G A Dissolve Substrate, CF₃ Source, & Photocatalyst in Solvent B Degas Solution (N₂ or Ar sparging) A->B C Seal Vial & Irradiate (Visible Light, RT) B->C D Monitor Reaction (TLC, ¹⁹F NMR) C->D D->C Reaction incomplete E Solvent Evaporation D->E Reaction complete F Purification (Column Chromatography) E->F G CF₃-Aniline Product F->G

Caption: Workflow for photoredox C-H trifluoromethylation.

Protocol 3: Copper-Mediated Sandmeyer-Type Trifluoromethylation

This protocol outlines the conversion of an aromatic amine to a trifluoromethylated arene via a diazonium salt intermediate.[7]

Materials:

  • Aromatic amine (1.0 equiv)

  • tert-Butyl nitrite (tBuONO) (1.5 equiv)

  • Trifluoromethylating agent (e.g., Umemoto's reagent or TMSCF₃) (1.5 equiv)

  • Copper salt (e.g., Cu(OAc)₂, 1.0 equiv for mediated, or catalytic for catalyzed versions)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • To a solution of the aromatic amine in the solvent, add tert-butyl nitrite at 0 °C.

  • Stir the mixture at this temperature for 30 minutes to facilitate the formation of the arenediazonium salt.

  • In a separate flask, prepare a solution or suspension of the copper salt and the trifluoromethylating agent in the same solvent.

  • Slowly add the freshly prepared diazonium salt solution to the copper/CF₃ reagent mixture at the specified reaction temperature (e.g., 60 °C). Vigorous gas evolution (N₂) is typically observed.

  • Stir the reaction at this temperature for the required duration (e.g., 3 hours).

  • Monitor the disappearance of the diazonium salt and formation of the product by LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion

The synthesis of trifluoromethylated anilines can be achieved through several distinct and effective strategies.

  • C-N Bond Formation methods like the Buchwald-Hartwig amination are robust and highly versatile, benefiting from well-understood mechanisms and broad substrate scope, though they often require expensive catalysts and ligands.[1][8]

  • Nucleophilic Aromatic Substitution (SNAr) offers a cost-effective, metal-free alternative but is limited to substrates that are highly activated by potent electron-withdrawing groups in the ortho or para positions.[3][9]

  • Direct C-H Trifluoromethylation represents the cutting edge of this field. Photoredox and dual-catalytic systems enable the late-stage functionalization of complex molecules under exceptionally mild conditions, often at room temperature.[4][6] These methods provide a powerful tool for medicinal chemists, though regioselectivity can sometimes be a challenge.

  • Sandmeyer-Type Trifluoromethylation is a classic and reliable method for converting readily available anilines into their trifluoromethylated counterparts, providing a complementary approach to C-N coupling.[7]

The choice of synthetic route ultimately depends on factors such as starting material availability, cost, desired scale, functional group tolerance, and the specific substitution pattern required for the target molecule.

References

A Comparative Guide to the Metabolic Stability of Drugs Featuring the 4-Amino-3-(trifluoromethyl)phenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

In modern drug discovery, optimizing a compound's metabolic stability is a critical factor for its progression to a viable clinical candidate. A molecule's susceptibility to biotransformation by metabolic enzymes dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] One chemical scaffold of interest is the 4-Amino-3-(trifluoromethyl)phenyl moiety. The strategic incorporation of a trifluoromethyl (CF₃) group is a widely used strategy in medicinal chemistry to enhance metabolic stability.[3][4] This guide provides a comparative overview of the metabolic stability of drugs containing this moiety, supported by established experimental protocols and data interpretation.

The trifluoromethyl group is highly valued for its strong electron-withdrawing properties and the high bond energy of the carbon-fluorine (C-F) bond.[4] The C-F bond is significantly more stable than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic attack, particularly by Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3][4][5] By replacing a metabolically vulnerable group (like a methyl group) with a CF₃ group, chemists can block a key site of metabolism, thereby improving the drug's overall stability.[3]

Key Metabolic Pathways

The 4-Amino-3-(trifluoromethyl)phenyl moiety presents several potential sites for metabolic transformation. The primary routes of metabolism are typically mediated by Phase I and Phase II enzymes located predominantly in the liver.[1][6][7]

  • Phase I Metabolism: This phase involves oxidation, reduction, and hydrolysis reactions. For this specific moiety, the amino group (-NH₂) is a primary target for oxidation by CYP enzymes, potentially leading to hydroxylamines or further oxidized products.[8] The aromatic ring itself can also be a site for hydroxylation, although the electron-withdrawing nature of the trifluoromethyl group can deactivate the ring, making this less favorable. The trifluoromethyl group itself is exceptionally resistant to CYP-mediated oxidation.[3]

  • Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. The amino group can undergo conjugation reactions such as glucuronidation or sulfation.

The presence of the CF₃ group adjacent to the amino group can sterically hinder the approach of metabolic enzymes, further contributing to the overall stability of the molecule.

cluster_legend Legend cluster_moiety 4-Amino-3-(trifluoromethyl)phenyl Moiety cluster_pathways Potential Metabolic Pathways Resistant Resistant Metabolically Liable Metabolically Liable Moiety CYP450_Oxidation Phase I: CYP450 Oxidation (Amino Group) Moiety->CYP450_Oxidation Liable Site Conjugation Phase II: Conjugation (Amino Group) Moiety->Conjugation Liable Site CF3_Group CF3 Group Metabolism (Highly Resistant) Moiety->CF3_Group Blocked Site cluster_prep Preparation cluster_reaction Reaction at 37°C cluster_analysis Analysis A Prepare Test Compound & Microsome Solutions C Combine Compound & Microsomes in Plate A->C B Prepare NADPH Cofactor Solution D Initiate Reaction with NADPH B->D C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction with Acetonitrile + IS E->F G Centrifuge to Remove Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Calculate t1/2 and CLint H->I

References

Safety Operating Guide

Safe Disposal of 4-Amino-3-(trifluoromethyl)benzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Amino-3-(trifluoromethyl)benzoic acid, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Adherence to strict safety protocols is essential during handling and disposal.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Hand Protection: Chemical-resistant gloves.[1][3]

  • Eye and Face Protection: Chemical goggles or safety glasses and a face shield.[1]

  • Skin and Body Protection: Wear suitable protective clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation or dust generation, use respiratory protection.[1]

Spill Management

In the event of a spill, the primary objective is to contain the material without generating dust.

Spill Cleanup Procedure:

  • Evacuate unnecessary personnel from the area to ensure safety.[1]

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, gently sweep or shovel the spilled solid material into a suitable and properly labeled container for disposal.[1]

  • Avoid actions that could generate dust.[1]

  • After the material has been collected, clean the spill area thoroughly.

  • Do not let the product enter drains.[3]

Proper Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company. This ensures complete destruction of the chemical and prevents environmental contamination.

Step-by-Step Disposal Procedure:

  • Container Management: Keep the waste chemical in its original, clearly labeled container. Do not mix it with other waste materials.

  • Storage Pending Disposal: Store the waste container in a designated, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Engage a Licensed Professional: Arrange for the collection and disposal of the chemical waste with a licensed and approved waste disposal company.

  • Recommended Disposal Method: The preferred method of disposal is through an authorized incinerator that is equipped with an afterburner and a flue gas scrubber to manage hazardous decomposition products.[1]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, national, and any other applicable regulations.

Summary of Safety and Disposal Information

AspectRecommendationSource
Primary Hazards Skin irritation, serious eye irritation, potential respiratory irritation.[1][2][3]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, face shield, protective clothing, respiratory protection as needed.[1][3]
Spill Cleanup Sweep or shovel into a suitable container, minimizing dust generation.[1]
Disposal Method Incineration via an authorized facility with an afterburner and flue gas scrubber.[1]
Waste Handling Keep in original container; do not mix with other waste; entrust to a licensed disposal company.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 4-Amino-3- (trifluoromethyl)benzoic acid for disposal check_container Is the waste in its original, labeled container? start->check_container transfer_waste Carefully transfer to a suitable, labeled waste container check_container->transfer_waste No store_waste Store waste in a designated, secure, and well-ventilated area check_container->store_waste Yes transfer_waste->store_waste contact_disposal Contact a licensed waste disposal company store_waste->contact_disposal provide_sds Provide Safety Data Sheet (SDS) to the disposal company contact_disposal->provide_sds schedule_pickup Arrange for waste pickup and incineration provide_sds->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end

References

Personal protective equipment for handling 4-Amino-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of 4-Amino-3-(trifluoromethyl)benzoic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to create a protective barrier between the researcher and the chemical[3][4].

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use. Use proper glove removal technique to avoid skin contact[4][5].
Eyes/Face Safety goggles and face shieldChemical splash goggles are essential to protect against splashes and dust. A face shield provides an additional layer of protection for the entire face[1][4][6].
Body Laboratory coat or chemical-resistant suitA lab coat should be worn at a minimum. For larger quantities or when there is a higher risk of splashes, a chemical-resistant suit or apron is recommended[4][6].
Respiratory RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or when handling large quantities of the powder, a NIOSH-approved respirator is necessary[1][4][7].
Feet Closed-toe shoesSafety shoes are recommended to protect against spills and falling objects[1][4].

Operational Plan for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh the chemical in a designated area prep3->handle1 handle2 Handle with care to avoid dust generation handle1->handle2 handle3 Keep the container closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Properly dispose of waste clean1->clean2 clean3 Remove PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Diagram 1: Workflow for Safe Handling

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work[1].

    • Ensure that a calibrated and certified chemical fume hood is in proper working order.

    • Put on all required personal protective equipment as detailed in Table 1.

  • Handling:

    • If weighing the solid, do so within the fume hood or a designated containment area to minimize the spread of dust.

    • Handle the chemical with care, avoiding actions that could generate dust.

    • Keep the container with this compound tightly sealed when not in use[1].

  • Post-Handling:

    • After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of all waste materials according to the disposal plan outlined below.

    • Remove PPE in the correct order to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves[5].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. As a fluorinated organic compound, it is classified as a halogenated organic waste[8][9].

Table 2: Waste Disposal Plan

Waste TypeDisposal Procedure
Unused this compound Dispose of as halogenated organic waste. Do not mix with non-halogenated waste[8][10].
Contaminated Labware (e.g., weighing boats, pipette tips) Place in a designated, sealed, and clearly labeled container for halogenated solid waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated hazardous waste container.
Spill Cleanup Materials Absorb spills with an inert material and place in a sealed container for halogenated waste disposal[11].

Key Disposal Principles:

  • Segregation: Always keep halogenated organic waste separate from non-halogenated waste streams. The disposal cost for halogenated waste is significantly higher due to the need for incineration[9][10].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the full chemical name of this compound[11].

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by authorized waste management personnel[9].

  • Spills: In the event of a spill, evacuate the area if necessary. For small spills, use an appropriate spill kit with absorbent materials. For large spills, contact your institution's environmental health and safety department immediately[11].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.